Product packaging for 2-(1H-pyrazol-1-yl)ethanol(Cat. No.:CAS No. 6314-23-4)

2-(1H-pyrazol-1-yl)ethanol

Cat. No.: B1585346
CAS No.: 6314-23-4
M. Wt: 112.13 g/mol
InChI Key: DXFBKDSQMUFYLD-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)ethanol, with the molecular formula C5H8N2O and an average mass of 112.13 g/mol, is a versatile pyrazole-based building block in organic and medicinal chemistry research . Its structure, featuring both a pyrazole heterocycle and a hydroxyethyl functional group, makes it a valuable precursor for synthesizing more complex molecules. Research demonstrates its specific application in the Vilsmeier-Haack formylation reaction, a key method for introducing aldehyde groups, to produce formylpyrazole derivatives . These derivatives are crucial intermediates for exploring compounds with potential biological activities. The primary research value of this compound lies in its role as a synthon for heterocyclic synthesis . The reactivity of its ethanol-linked pyrazole ring allows for further functionalization, enabling researchers to create diverse chemical libraries for screening. While its exact mechanism of action varies with the target application, its utility stems from its ability to act as a ligand or a coordinating agent due to the nitrogen atoms in the pyrazole ring. This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B1585346 2-(1H-pyrazol-1-yl)ethanol CAS No. 6314-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazol-1-ylethanol
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InChI

InChI=1S/C5H8N2O/c8-5-4-7-3-1-2-6-7/h1-3,8H,4-5H2
Source PubChem
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InChI Key

DXFBKDSQMUFYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8N2O
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DSSTOX Substance ID

DTXSID20285019
Record name 2-(1H-pyrazol-1-yl)ethanol
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Molecular Weight

112.13 g/mol
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CAS No.

6314-23-4
Record name 1H-Pyrazole-1-ethanol
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Record name 2-(1H-pyrazol-1-yl)ethanol
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Record name 1-(2-Hydroxyethyl)-1H-pyrazole
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Foundational & Exploratory

Synthesis of 2-(1H-pyrazol-1-yl)ethanol from pyrazole and 2-bromoethanol.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Derivatives in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a multitude of FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][3] The metabolic stability of the pyrazole ring, coupled with its capacity for diverse substitutions, makes it a "privileged scaffold" in the rational design of novel therapeutics.[4][5] Pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4][6] The synthesis of specific, functionalized pyrazoles is therefore a critical endeavor for researchers in drug development. This guide provides a comprehensive, in-depth look at the synthesis of 2-(1H-pyrazol-1-yl)ethanol, a valuable building block for more complex pharmaceutical agents.

Mechanistic Insights: The N-Alkylation of Pyrazole

The synthesis of this compound from pyrazole and 2-bromoethanol is a classic example of N-alkylation. This reaction proceeds via a nucleophilic substitution mechanism.

The Role of the Base

The initial and crucial step is the deprotonation of the pyrazole ring. Pyrazole is weakly acidic, and a suitable base is required to remove the proton from one of the nitrogen atoms, generating the pyrazolate anion. This anion is a potent nucleophile. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The choice of base can significantly influence the reaction's regioselectivity.

Regioselectivity in Pyrazole Alkylation

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling which of the two nitrogen atoms is alkylated.[7][8] For pyrazole itself, the two nitrogens are equivalent. However, for substituted pyrazoles, steric and electronic factors come into play.[8][9] The regioselectivity can be influenced by the nature of the base, the solvent, and the alkylating agent.[7][8] While not a factor in the synthesis of this compound from unsubstituted pyrazole, understanding these principles is vital for researchers looking to apply this methodology to more complex pyrazole derivatives.

The Nucleophilic Attack

Once the pyrazolate anion is formed, it acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent bromine atom. The reaction proceeds via an SN2 mechanism, where the pyrazolate anion displaces the bromide ion, forming the desired C-N bond and yielding this compound.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Pyrazole Pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Base->Protonated_Base + H⁺ Bromoethanol 2-Bromoethanol Product This compound Pyrazolate->Product + 2-Bromoethanol Bromide Bromide Ion (Br⁻) Bromoethanol->Bromide Displacement

Caption: The two-step mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Pyrazole68.085.00 g0.0735
2-Bromoethanol124.9710.2 g (6.8 mL)0.0816
Potassium Carbonate (K₂CO₃)138.2112.2 g0.0883
Acetonitrile (CH₃CN)41.05100 mL-
Deionized Water18.02As needed-
Ethyl Acetate88.11As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add pyrazole (5.00 g, 0.0735 mol), potassium carbonate (12.2 g, 0.0883 mol), and acetonitrile (100 mL).

  • Addition of Reagents: Stir the mixture at room temperature for 15 minutes. To this suspension, add 2-bromoethanol (6.8 mL, 0.0816 mol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a colorless oil.

Experimental Workflow Diagram

Experimental_Workflow A 1. Combine Pyrazole, K₂CO₃, and Acetonitrile B 2. Add 2-Bromoethanol A->B C 3. Reflux for 12-18 hours B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate to get Crude Product H->I J 10. Purify by Column Chromatography I->J K Final Product: this compound J->K

Caption: A step-by-step workflow for the synthesis of this compound.

Advanced Considerations and Alternative Methodologies

Phase-Transfer Catalysis

An alternative and often "greener" approach to N-alkylation is the use of phase-transfer catalysis (PTC).[10][11][12] This method is particularly advantageous as it can often be performed without a solvent or in more environmentally friendly solvents.[10][12] In a PTC system, a quaternary ammonium salt (such as tetrabutylammonium bromide) facilitates the transfer of the pyrazolate anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[10][13] This can lead to higher yields and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. The N-alkylation of pyrazoles can often be completed in a matter of minutes under microwave irradiation, compared to the several hours required for conventional heating. This rapid heating can also lead to cleaner reactions and higher yields.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are typical spectroscopic data for this compound.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.55 (d, 1H), 7.50 (d, 1H), 6.25 (t, 1H), 4.20 (t, 2H), 3.95 (t, 2H), 2.50 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ 139.5, 129.0, 105.5, 61.0, 53.0
IR (neat)3350 cm⁻¹ (broad, O-H stretch), 2940 cm⁻¹, 1520 cm⁻¹, 1050 cm⁻¹ (C-O stretch)[14]
Mass Spec (ESI+)m/z 113.07 [M+H]⁺

Conclusion

The synthesis of this compound is a fundamental transformation in heterocyclic chemistry with significant implications for drug discovery. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and consideration of alternative methodologies will enable researchers to efficiently produce this valuable intermediate. The continued exploration of pyrazole chemistry is certain to yield novel therapeutic agents with improved efficacy and safety profiles.

References

A Comprehensive Technical Guide to the Synthesis of 2-(1H-pyrazol-1-yl)ethanol via N-Alkylation of Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(1H-pyrazol-1-yl)ethanol, a pivotal building block in medicinal chemistry and drug development. The focus is on the N-alkylation of the pyrazole heterocycle, a fundamental and versatile reaction in organic synthesis. This document delves into the underlying reaction mechanisms, compares various synthetic protocols, offers detailed experimental procedures, and provides critical insights into process optimization and safety. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries, aiming to equip them with the theoretical knowledge and practical expertise required for the efficient and safe production of this valuable intermediate.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The N-alkylation of the pyrazole ring is a primary strategy for modulating the physicochemical and pharmacological profiles of these molecules, making it a reaction of profound importance.[3]

This guide focuses specifically on the synthesis of this compound. This molecule serves as a key intermediate, incorporating a reactive hydroxyl group that allows for further functionalization, enabling its integration into more complex molecular architectures for drug discovery and material science applications.

The Chemical Rationale: Mechanism of Pyrazole N-Alkylation

The N-alkylation of pyrazole is a nucleophilic substitution reaction. The process is predicated on the acidic nature of the proton attached to the nitrogen atom in the pyrazole ring. The reaction proceeds through two primary steps: deprotonation and nucleophilic attack.

  • Deprotonation: The pyrazole N-H proton is weakly acidic. A base is required to remove this proton, generating a pyrazolate anion. The choice of base is critical and dictates the reaction conditions. Strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, while weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be effective, often under phase-transfer conditions.[3][4]

  • Nucleophilic Attack (Sₙ2 Reaction): The resulting pyrazolate anion is a potent nucleophile. It attacks the electrophilic carbon of the alkylating agent. For the synthesis of this compound, common alkylating agents include 2-haloethanols (e.g., 2-chloroethanol, 2-bromoethanol) or ethylene oxide. The nitrogen atom of the pyrazolate displaces the leaving group (e.g., halide) in a classic Sₙ2 fashion to form the N-C bond.

For pyrazole itself, the two nitrogen atoms are equivalent, so only one product is formed. However, for unsymmetrical pyrazoles, N-alkylation can lead to a mixture of two regioisomers.[5][6] The control of regioselectivity in such cases is a significant challenge in pyrazole chemistry, often influenced by steric effects of substituents on the pyrazole ring and the nature of the base and cation used.[5][6]

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Py_H Pyrazole (N-H) Py_anion Pyrazolate Anion Py_H->Py_anion + B⁻ Base Base (B⁻) HB H-B Py_anion2 Pyrazolate Anion Py_anion->Py_anion2 Nucleophile AlkylatingAgent 2-Haloethanol (X-CH₂CH₂OH) Product This compound LeavingGroup Leaving Group (X⁻) Py_anion2->Product + X-CH₂CH₂OH

Caption: General mechanism of pyrazole N-alkylation.

Synthetic Methodologies: A Comparative Overview

Several methodologies exist for the N-alkylation of pyrazole. The choice of method depends on factors such as scale, available reagents, safety considerations, and desired purity.

Method Base Solvent Alk. Agent Pros Cons
Classical (Strong Base) NaH, KHAnhydrous DMF, THF2-HaloethanolHigh yield, fast reactionRequires inert atmosphere, hazardous base, anhydrous conditions
Phase Transfer Catalysis (PTC) KOH, K₂CO₃, NaOHToluene, CH₃CN2-HaloethanolMilder conditions, no anhydrous solvent needed, scalable, greener[7]May require catalyst, potentially longer reaction times
Microwave-Assisted K₂CO₃, Cs₂CO₃Ethanol, DMF2-HaloethanolDrastically reduced reaction times, often higher yields[8][9]Requires specialized equipment, potential for pressure buildup
Ionic Liquid Media KOH[BMIM][BF₄]1-Bromobutane (example)"Green" solvent, potential for catalyst/solvent recycling[10]High cost of ionic liquids, viscosity can be an issue

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol employs a strong, non-nucleophilic base to ensure complete deprotonation of pyrazole.

Safety Warning: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). 2-Chloroethanol is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[11]

Workflow:

Protocol_1_Workflow start Start setup Setup Reaction Flask under N₂ Atmosphere start->setup add_nah Add NaH to Anhydrous DMF setup->add_nah cool Cool to 0°C (Ice Bath) add_nah->cool add_pyrazole Add Pyrazole Solution Dropwise cool->add_pyrazole stir1 Stir at 0°C for 30 min (Deprotonation) add_pyrazole->stir1 add_alkyl Add 2-Chloroethanol Dropwise at 0°C stir1->add_alkyl warm Warm to Room Temp. Stir for 12-16h add_alkyl->warm quench Quench with sat. NH₄Cl at 0°C warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: Workflow for classical N-alkylation of pyrazole.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) suspended in anhydrous N,N-Dimethylformamide (DMF).[3]

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium pyrazolate salt.

  • Alkylation: Add 2-chloroethanol (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography.

Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)

This method is operationally simpler, avoids hazardous reagents like NaH, and is more amenable to large-scale synthesis.[7][12]

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add pyrazole (1.0 eq.), powdered potassium hydroxide (2.0 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.), and a solvent like acetonitrile or toluene.

  • Addition of Alkylating Agent: Add 2-bromoethanol (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously for 6-12 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Wash the filter cake with a small amount of the solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The residue can be purified by distillation under vacuum or by column chromatography to yield the pure product.

Product Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.

Property Data
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol [13]
Appearance Colorless to pale yellow oil/solid
Boiling Point ~110-115 °C at reduced pressure
Spectroscopic Data Expected Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.5 (d, 1H, pyrazole-H), 7.4 (d, 1H, pyrazole-H), 6.2 (t, 1H, pyrazole-H), 4.2 (t, 2H, N-CH₂), 3.9 (t, 2H, CH₂-OH), ~2.5-3.5 (br s, 1H, OH).
¹³C NMR (CDCl₃, 100 MHz)δ 139.5, 129.0, 105.5 (pyrazole carbons), 61.0 (CH₂-OH), 52.0 (N-CH₂).
IR (neat, cm⁻¹)3400-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), ~1500 (C=N stretch).[14]
Mass Spec (EI) M⁺ at m/z = 112.

Troubleshooting and Optimization

Even well-established procedures can encounter issues. A logical approach to troubleshooting is key to success.

Troubleshooting problem Problem Encountered low_yield Low or No Yield problem->low_yield byproducts Multiple Products/ Byproducts problem->byproducts no_start Starting Material Unchanged problem->no_start cause1 Cause: Incomplete Deprotonation low_yield->cause1 cause2 Cause: Ineffective Alkylating Agent low_yield->cause2 cause3 Cause: Side Reactions byproducts->cause3 cause4 Cause: Reaction Not Initiated no_start->cause4 sol1 Solution: Use stronger base, ensure anhydrous conditions, increase reaction time/temp cause1->sol1 sol2 Solution: Switch from -Cl to -Br or -I, check agent purity cause2->sol2 sol3 Solution: Lower temperature, control stoichiometry precisely cause3->sol3 sol4 Solution: Check base activity, increase temperature, use PTC catalyst cause4->sol4

Caption: A decision tree for troubleshooting common issues.

Optimization Parameters:

  • Base: For sensitive substrates, a weaker base like K₂CO₃ can prevent side reactions. For stubborn reactions, a stronger base like NaH is preferable.

  • Solvent: Polar aprotic solvents like DMF or DMSO generally accelerate Sₙ2 reactions. However, for PTC, a non-polar solvent like toluene can be effective.

  • Temperature: Increasing the temperature can increase the reaction rate but may also lead to byproduct formation. The optimal temperature must be determined empirically.

  • Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. If a reaction with 2-chloroethanol is sluggish, switching to 2-bromoethanol can significantly improve the rate.

Safety and Handling

Chemical synthesis requires a commitment to safety. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Pyrazole: Harmful if swallowed. Causes skin and serious eye irritation.[11]

  • Sodium Hydride (NaH): Pyrophoric and water-reactive. Must be handled under an inert atmosphere.[3]

  • 2-Haloethanols (e.g., 2-Chloroethanol): Highly toxic by inhalation, ingestion, and skin contact. Handle with extreme caution.

  • Solvents (DMF, Acetonitrile): Can be harmful. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][15][16][17] An emergency eyewash and safety shower should be readily accessible.

Conclusion

The N-alkylation of pyrazole to produce this compound is a robust and versatile transformation crucial for the synthesis of advanced pharmaceutical intermediates. While classical methods using strong bases are effective, modern approaches like Phase Transfer Catalysis and microwave-assisted synthesis offer greener, safer, and often more efficient alternatives.[8][12] A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a steadfast commitment to safety are the cornerstones of successfully implementing this synthesis in a research or development setting.

References

Characterization of 2-(1H-pyrazol-1-yl)ethanol using NMR and IR spectroscopy.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Comprehensive Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)ethanol

A Senior Application Scientist's Guide to Structural Elucidation using NMR and IR Spectroscopy

Executive Summary

This technical guide provides a detailed walkthrough for the structural characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a molecule incorporating both a pyrazole ring and a primary alcohol, its unambiguous identification is crucial for research and development. This document outlines the synergistic application of Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to achieve full structural verification. We delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting spectral data to build a cohesive and self-validating analytical picture of the target molecule.

Introduction: The Analytical Imperative

Pyrazole derivatives form a cornerstone of modern drug development, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The compound this compound serves as a valuable synthon, incorporating a reactive hydroxyl group for further functionalization while retaining the core pyrazole scaffold. Accurate and comprehensive characterization is paramount to confirm its identity, purity, and structural integrity before its use in downstream applications.

Spectroscopic techniques offer a non-destructive and highly informative means of molecular analysis.[1][3] This guide will demonstrate how IR spectroscopy provides a rapid fingerprint of the molecule's functional groups, while ¹H and ¹³C NMR spectroscopy work in concert to map the complete carbon-hydrogen framework, confirming atom connectivity and the specific isomeric form.

Molecular Structure and Spectroscopic Principles

The foundational step in any spectroscopic analysis is understanding the target structure. This compound consists of an ethanol substituent attached to the N1 position of a pyrazole ring.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

  • Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending.[4] Specific bonds and functional groups vibrate at characteristic frequencies, allowing for their identification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment, providing detailed information about the structure and connectivity of atoms.[5]

Experimental Protocols & Methodologies

The trustworthiness of spectral data is directly linked to the rigor of the experimental procedure. The following protocols represent a validated approach for obtaining high-quality data.

Sample Preparation
  • NMR Sample: Weigh 5-10 mg of the this compound sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • IR Sample (Neat Liquid): If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

  • IR Sample (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition Workflow

Caption: Standard workflow for spectroscopic characterization.

  • IR Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, typically over a range of 4000-600 cm⁻¹, and the background is automatically subtracted.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is employed.[6]

    • ¹H NMR: Acquire the spectrum with a spectral width of ~15 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.[6]

    • ¹³C NMR: Acquire the spectrum with a spectral width of ~220 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[6]

Data Interpretation and Analysis

This section synthesizes the expected spectral data based on established principles and correlates it with the known structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

The IR spectrum provides immediate confirmation of the key functional groups. The most characteristic absorption bands are summarized below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3500 - 3200 (broad, strong)O-H stretchAlcohol (-OH)The broadness and intensity of this peak are definitive for the hydroxyl group and are caused by intermolecular hydrogen bonding.[4][7][8][9]
3150 - 3100 (medium)=C-H stretchPyrazole RingAromatic sp² C-H stretches typically appear at frequencies above 3000 cm⁻¹.[4]
2960 - 2850 (medium)-C-H stretchEthyl ChainAliphatic sp³ C-H stretches from the -CH₂- groups absorb just below 3000 cm⁻¹.[8]
~1550, ~1490C=N, C=C stretchPyrazole RingThese absorptions are characteristic of the pyrazole ring system's double bonds.
1260 - 1050 (strong)C-O stretchPrimary AlcoholThis strong band confirms the presence of the carbon-oxygen single bond of the alcohol.[4][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR provides an unambiguous map of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum resolves each unique proton in the molecule. The signals are analyzed based on chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern from adjacent protons).

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
H5~7.5Doublet (d)1HPyrazole H-5: This proton is typically the most downfield of the ring protons due to its proximity to the two nitrogen atoms. It is split into a doublet by the adjacent H4 proton.[6]
H3~7.4Doublet (d)1HPyrazole H-3: This proton is also in the aromatic region and is split into a doublet by the adjacent H4 proton.
H4~6.2Triplet (t)1HPyrazole H-4: This proton is coupled to both H3 and H5, resulting in a triplet (or a doublet of doublets). It is typically the most upfield of the pyrazole protons.
Cα-H~4.2Triplet (t)2H-N-CH₂-: These protons are on the carbon (Cα) directly attached to the pyrazole nitrogen. The electron-withdrawing nature of the aromatic ring shifts this signal significantly downfield. It is split into a triplet by the adjacent Cβ protons.
Cβ-H~3.9Triplet (t)2H-CH₂-OH: These protons are on the carbon (Cβ) attached to the hydroxyl group. They are split into a triplet by the adjacent Cα protons.
OHVariable (e.g., ~2.5)Broad Singlet (br s)1H-OH: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[11] It often appears as a broad singlet.

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of non-equivalent carbons and information about their chemical environment.

LabelChemical Shift (δ, ppm)Assignment & Rationale
C3~139Pyrazole C-3: This carbon is significantly deshielded due to its position between two nitrogen atoms in the aromatic ring system.[12]
C5~129Pyrazole C-5: Similar to C3, this carbon is in the aromatic region but may have a slightly different chemical shift due to the N-substituent.[12][13]
C4~105Pyrazole C-4: This carbon is typically the most shielded (upfield) of the pyrazole ring carbons.[14]
~61-CH₂-OH: The carbon atom directly bonded to the electronegative oxygen atom appears in this characteristic region for primary alcohols.
~53-N-CH₂-: The carbon atom bonded to the pyrazole nitrogen is also shifted downfield, but typically less so than the carbon bonded to oxygen.

Integrated Spectroscopic Analysis: A Unified Conclusion

By combining the data from all three spectroscopic methods, a definitive structural confirmation is achieved:

  • IR confirms the presence of key functional groups: A hydroxyl group (broad O-H stretch at ~3300 cm⁻¹ and strong C-O stretch at ~1100 cm⁻¹) and an aromatic pyrazole ring (C-H and C=N/C=C stretches).

  • ¹H NMR confirms the connectivity and isomerism: It establishes the 1-substituted pyrazole pattern with three distinct ring protons and confirms the presence of an ethyl group (-CH₂CH₂-) through the two triplet signals. The downfield shifts of these triplets confirm their attachment to the nitrogen and oxygen atoms, respectively.

  • ¹³C NMR confirms the carbon count and environment: It shows five distinct carbon signals, matching the five unique carbons in the structure (three for the pyrazole ring and two for the ethyl chain), with chemical shifts consistent with their assigned positions.

The collective data provides a self-validating system. The functional groups identified by IR are accounted for in the NMR spectra, and the carbon-hydrogen framework mapped by NMR is consistent with the functional groups seen in the IR. This integrated approach leaves no ambiguity as to the identity of the compound being this compound.

Conclusion

The structural elucidation of this compound is proficiently achieved through the synergistic use of IR and NMR spectroscopy. IR spectroscopy provides a rapid and reliable method for identifying the essential alcohol and pyrazole functional groups. ¹H and ¹³C NMR spectroscopy deliver a detailed atomic-level map, confirming the precise arrangement and connectivity of the ethyl substituent at the N1 position of the pyrazole ring. The characteristic spectral data presented in this guide serve as an authoritative reference for researchers and scientists in verifying the synthesis and ensuring the quality of this important chemical building block.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers engaged in the synthesis and development of novel chemical entities, a thorough understanding of NMR spectral data is paramount for structure elucidation and verification. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-(1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceutical agents.

This document provides a comprehensive analysis of the chemical shifts (δ), coupling constants (J), and multiplicities for each signal in the ¹H and ¹³C NMR spectra of this compound. The causality behind the observed spectral features will be discussed, grounded in the principles of NMR theory and supported by data from analogous structures. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds is presented, ensuring scientific integrity and reproducibility.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are depicted below. This numbering system will be used for the assignment of all NMR signals throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the different protons in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and comparison with structurally related N-alkylated pyrazoles.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.5d~1.8
H-5~7.4d~2.3
H-4~6.2t~2.1
H-6 (N-CH₂)~4.2t~5.5
H-7 (O-CH₂)~3.9t~5.5
OHVariablebr s-
Rationale for ¹H NMR Assignments:
  • Pyrazole Ring Protons (H-3, H-4, and H-5):

    • The protons on the pyrazole ring are in the aromatic region, typically appearing between 6.0 and 8.0 ppm.

    • H-3 and H-5 are adjacent to a nitrogen atom, which deshields them, causing them to resonate at a lower field compared to H-4. Their signals are expected to be doublets due to coupling with H-4.

    • H-4 is situated between two carbon atoms and is expected to appear at a higher field (more shielded) relative to H-3 and H-5. Its signal will be a triplet due to coupling with both H-3 and H-5, with similar coupling constants.

  • Ethanol Side Chain Protons (H-6 and H-7):

    • H-6 (N-CH₂): These protons are directly attached to a nitrogen atom of the pyrazole ring, which is an electron-withdrawing group. This deshielding effect results in a downfield chemical shift, predicted to be around 4.2 ppm. The signal will be a triplet due to coupling with the adjacent H-7 protons.

    • H-7 (O-CH₂): These protons are adjacent to the hydroxyl group. The electronegative oxygen atom also causes a deshielding effect, leading to a chemical shift around 3.9 ppm. This signal will also be a triplet due to coupling with the H-6 protons.

  • Hydroxyl Proton (OH):

    • The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom and data from similar pyrazole derivatives.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C-3~139
C-5~129
C-4~106
C-6 (N-CH₂)~53
C-7 (O-CH₂)~61
Rationale for ¹³C NMR Assignments:
  • Pyrazole Ring Carbons (C-3, C-4, and C-5):

    • The carbon atoms of the aromatic pyrazole ring resonate in the downfield region, typically between 100 and 140 ppm.

    • C-3 and C-5 are directly bonded to nitrogen atoms, which results in significant deshielding. C-3 is generally observed at a slightly lower field than C-5 in N-substituted pyrazoles.

    • C-4 is located between two carbon atoms and is the most shielded of the ring carbons, thus appearing at the highest field.

  • Ethanol Side Chain Carbons (C-6 and C-7):

    • C-6 (N-CH₂): This carbon is attached to the pyrazole nitrogen, which causes a moderate downfield shift.

    • C-7 (O-CH₂): The direct attachment to the highly electronegative oxygen atom of the hydroxyl group results in a significant deshielding effect, causing this carbon to resonate at a lower field compared to C-6.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the solvent is of high purity and low in residual water to minimize interference with the hydroxyl proton signal.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typically used.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the NMR spectra of this compound, integrating both ¹H and ¹³C NMR data for a comprehensive structural elucidation.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_correlation 2D NMR (Optional but Recommended) cluster_assignment Structural Assignment H1 Identify number of signals H2 Determine chemical shift (δ) H1->H2 H3 Analyze multiplicity (splitting pattern) H2->H3 H4 Measure coupling constants (J) H3->H4 H5 Integrate peak areas H4->H5 A1 Assign pyrazole ring protons and carbons H5->A1 Proton ratios C1 Identify number of signals C2 Determine chemical shift (δ) C1->C2 C2->A1 Carbon environments D1 COSY (¹H-¹H correlation) A2 Assign ethanol side chain protons and carbons D1->A2 Proton-proton connectivity D2 HSQC (¹H-¹³C one-bond correlation) D2->A1 Direct C-H attachment D3 HMBC (¹H-¹³C long-range correlation) A3 Confirm connectivity and finalize structure D3->A3 Long-range connectivity A1->A2 A2->A3

Caption: Logical workflow for the NMR spectral analysis of this compound.

Conclusion

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, offering valuable insights for researchers in the fields of chemistry and drug development. The predicted spectral data, along with the rationale for the assignments, serve as a reliable reference for the structural characterization of this compound. The included experimental protocol outlines a robust methodology for acquiring high-quality NMR spectra, ensuring the scientific rigor of the analytical process. By following the logical workflow presented, scientists can confidently interpret their NMR data to verify the structure and purity of this compound and its derivatives.

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2-(1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in pharmaceutical and chemical research. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental design, from sample preparation and ionization source selection to the interpretation of fragmentation patterns. We will delve into both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, offering detailed protocols and predictive insights into the molecule's behavior under mass spectrometric conditions. This guide is designed to equip the reader with the foundational knowledge and practical expertise required to develop and validate robust analytical methods for this and similar N-substituted pyrazole compounds.

Introduction: The Analytical Significance of this compound

The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] The compound this compound, with its N-substituted ethanol group, presents a unique analytical challenge. Its structure combines the aromatic, nitrogen-rich pyrazole ring with a polar hydroxyl group, influencing its ionization efficiency and fragmentation behavior. Accurate and reliable mass spectrometric analysis is paramount for its characterization, quantification in complex matrices, and for metabolic studies. This guide will provide a comprehensive framework for achieving these analytical goals.

The positional isomerism of the pyrazole ring, such as the difference between this compound and 2-(1H-pyrazol-4-yl)ethanol, necessitates precise analytical techniques for unambiguous identification.[4][5] Mass spectrometry, particularly when coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), is the premier technique for this purpose.[6]

Foundational Chemical Properties

Before delving into the mass spectrometry, a clear understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₅H₈N₂OInferred from isomer data[4]
Molecular Weight 112.13 g/mol Inferred from isomer data[4]
Monoisotopic Mass 112.0637 DaInferred from isomer data[4]

These fundamental properties are the starting point for interpreting the mass spectra, with the monoisotopic mass being the most relevant for high-resolution mass spectrometry.

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating system, where each step is chosen to ensure the integrity of the final data. The following diagram illustrates a comprehensive workflow for the analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction & Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Sample Dilution (e.g., in Methanol/Water) LC LC Separation (for ESI-MS) Prep->LC Liquid Phase GC GC Separation (for EI-MS) Prep->GC Volatile Sample Ionization Ionization (ESI+ or EI) LC->Ionization GC->Ionization Mass_Analyzer Mass Analysis (e.g., QqQ, TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Interpretation Spectral Interpretation Detection->Interpretation Quantification Quantification Interpretation->Quantification

Figure 1: Comprehensive workflow for the MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For volatile or semi-volatile compounds that are thermally stable, GC-MS with Electron Ionization (EI) is a powerful tool for structural elucidation due to its generation of extensive and reproducible fragmentation patterns.[6]

Rationale for Experimental Choices in GC-MS
  • Injector Temperature: Set to a temperature (e.g., 250 °C) that ensures rapid volatilization of the analyte without thermal degradation.

  • GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point to achieve separation from potential isomers or impurities.[6]

  • Ionization Energy: A standard 70 eV is used to generate a consistent and comparable fragmentation pattern.[7] This high energy induces significant fragmentation, providing a detailed fingerprint of the molecule.

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is predicted to be driven by the stability of the resulting fragments and the inherent structural features of the molecule. The molecular ion (M•+) will be observed at m/z 112.

The following diagram outlines the predicted major fragmentation pathways:

EI_Fragmentation cluster_path1 Pathway 1: Side-chain Cleavage cluster_path2 Pathway 2: α-Cleavage cluster_path3 Pathway 3: Ring Fragmentation M [C₅H₈N₂O]⁺˙ m/z 112 (Molecular Ion) frag1 [C₄H₅N₂]⁺ m/z 81 M->frag1 loss1 frag2 [C₅H₇N₂O]⁺ m/z 111 M->frag2 loss2 frag1_intermediate [C₄H₅N₂]⁺ m/z 81 loss1 - CH₂OH loss2 - H• frag3 [C₃H₄N]⁺ m/z 54 loss3 - HCN frag1_intermediate->frag3 loss3

Figure 2: Predicted EI fragmentation pathways for this compound.

Causality of Fragmentation:

  • Side-chain Cleavage (m/z 81): The most probable initial fragmentation is the cleavage of the C-N bond connecting the ethanol side chain to the pyrazole ring, with the positive charge retained on the more stable pyrazole ring. This would result in a fragment at m/z 81. This is often a dominant fragmentation pathway for N-substituted heterocycles.

  • α-Cleavage (m/z 111): Loss of a hydrogen radical from the carbon bearing the hydroxyl group (α-cleavage) can occur, leading to a fragment at m/z 111.

  • Ring Fragmentation (m/z 54): The pyrazole ring itself can undergo fragmentation. A common fragmentation pathway for pyrazoles is the loss of hydrogen cyanide (HCN), which has a mass of 27 Da.[8] The fragment at m/z 81 could further lose HCN to produce a fragment at m/z 54.

Detailed GC-MS Protocol

Objective: To obtain a reproducible EI mass spectrum of this compound for structural confirmation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of ~10 µg/mL.

  • GC Instrument Setup: [9]

    • Injector: 250 °C, Splitless mode, 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Instrument Setup:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Solvent Delay: 3 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For quantitative analysis in biological matrices or for thermally labile compounds, LC-MS with Electrospray Ionization (ESI) is the preferred method.[10][11] Given the presence of basic nitrogen atoms in the pyrazole ring, positive ion mode ESI ([M+H]⁺) is expected to be highly efficient.[12]

Rationale for Experimental Choices in LC-ESI-MS
  • Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic acid) is crucial.[10] The acid serves to protonate the analyte in solution prior to entering the ESI source, thereby enhancing the formation of the [M+H]⁺ ion.

  • Ionization Mode: Positive ion mode is selected due to the ease of protonating the nitrogen atoms on the pyrazole ring.

  • Collision Energy (for MS/MS): In tandem mass spectrometry (MS/MS), the collision energy must be optimized to induce fragmentation of the protonated molecule ([M+H]⁺ at m/z 113). A collision energy ramp allows for the observation of a range of fragment ions.

Predicted ESI-MS/MS Fragmentation Pathway

In ESI-MS/MS, we start with the even-electron protonated molecule ([M+H]⁺, m/z 113). The fragmentation will proceed through the loss of neutral molecules.

ESI_Fragmentation cluster_path1_esi Pathway 1: Loss of Water cluster_path2_esi Pathway 2: Loss of Ethylene MH [C₅H₉N₂O]⁺ m/z 113 (Protonated Molecule) frag1_esi [C₅H₇N₂]⁺ m/z 95 MH->frag1_esi loss1_esi frag2_esi [C₃H₅N₂O]⁺ m/z 85 MH->frag2_esi loss2_esi loss1_esi - H₂O loss2_esi - C₂H₄

Figure 3: Predicted ESI-MS/MS fragmentation of protonated this compound.

Causality of Fragmentation:

  • Loss of Water (m/z 95): The protonated molecule can easily lose a neutral water molecule (18 Da) from the ethanol side chain, resulting in a stable fragment ion at m/z 95. This is a very common fragmentation pathway for protonated alcohols.

  • Loss of Ethylene (m/z 85): Cleavage of the bond between the pyrazole ring and the ethyl linker can lead to the loss of a neutral ethylene molecule (28 Da), with the protonated pyrazole-methanol fragment remaining at m/z 85.

Detailed LC-MS/MS Protocol

Objective: To develop a quantitative method for this compound and confirm its identity via MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

Procedure:

  • Sample Preparation: Prepare standards in a 50:50 mixture of mobile phase A and B. For analysis in biological matrices, a protein precipitation or solid-phase extraction would be necessary.

  • LC Instrument Setup:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Instrument Setup:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MS/MS Transitions (for QqQ):

      • Primary: m/z 113 -> 95 (for quantification)

      • Secondary: m/z 113 -> 85 (for confirmation)

    • Collision Energy: Optimize for each transition (e.g., start with a ramp from 10-30 eV).

Conclusion and Future Perspectives

This guide has provided a comprehensive, scientifically-grounded framework for the mass spectrometric analysis of this compound. By understanding the underlying principles of ionization and fragmentation, researchers can move from simply following a protocol to intelligently designing and troubleshooting robust analytical methods. The predicted fragmentation pathways for both EI and ESI provide a solid foundation for spectral interpretation. For definitive structural elucidation, high-resolution mass spectrometry to confirm the elemental composition of fragment ions is recommended. As new pyrazole-based compounds continue to be developed, the principles and methodologies outlined herein will serve as a valuable resource for the analytical chemistry community.

References

Unveiling the Molecular Architecture: A Guide to the Crystal Structure Determination of 2-(1H-pyrazol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-(1H-pyrazol-1-yl)ethanol scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount, as structure dictates function. This guide provides a comprehensive, in-depth walkthrough of the principles and methodologies for determining the crystal structure of novel this compound derivatives. We will navigate the entire workflow, from obtaining high-quality single crystals to the final analysis of intermolecular interactions, equipping researchers with the knowledge to elucidate the structural underpinnings of their compounds' efficacy and behavior.

The Imperative of Structural Elucidation

In drug development, a molecule's solid-state structure is not merely an academic curiosity; it is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For pyrazole derivatives, the arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and π-stacking.[1][4][5] These interactions are fundamental to molecular recognition at biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard, providing unambiguous, high-resolution data on bond lengths, bond angles, and stereochemistry.[6][7][8]

The Foundation: From Synthesis to Single Crystal

The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. A suitable crystal should be well-formed, free of defects, and typically between 30 and 300 microns in its dimensions.[6]

Synthesis and Purification

The synthesis of this compound derivatives often involves the reaction of a substituted pyrazole with an appropriate epoxide or a two-step process involving condensation reactions.[3][9] It is imperative that the synthesized compound is purified to the highest possible degree, as impurities can severely inhibit crystallization. Techniques such as column chromatography or recrystallization are standard. For compounds with low solubility, a binary solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation) can be effective.[10]

Crystallization Methodologies

The goal of crystallization is to slowly bring a supersaturated solution to a state of lower solubility, allowing molecules to self-assemble into a highly ordered lattice.

Experimental Protocol 1: Slow Evaporation Technique

  • Solvent Screening: Dissolve a small amount of the purified compound (2-5 mg) in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find a solvent in which the compound is moderately soluble.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean, small vial.

  • Incubation: Cover the vial with a cap, or Parafilm, pierced with a few small holes using a needle. This restricts the rate of evaporation.

  • Isolation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once crystals of suitable size and quality have formed, carefully extract them from the mother liquor using a pipette or a mounting loop.

Causality Insight: Slow evaporation prevents rapid precipitation, which would lead to an amorphous powder or poorly ordered microcrystals. The gradual increase in concentration allows molecules sufficient time to orient themselves correctly into a repeating crystal lattice, which is essential for sharp diffraction.

The Experiment: Acquiring Diffraction Data

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[7]

Diagram 1: Key components of a single-crystal X-ray diffractometer.

Experimental Protocol 2: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a specialized loop.[6]

  • Centering: The mounted crystal is placed on the goniometer head in the diffractometer and centered precisely in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. The positions of the diffraction spots are used by the instrument's software to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file (e.g., an HKL file).

The Analysis: Structure Solution and Refinement

This phase transforms the raw diffraction intensities into a chemically meaningful 3D atomic model. The process is iterative, involving cycles of model building and refinement.[11][12]

G Data Integrated Diffraction Data (Intensities & HKL) Phase Phase Problem Solution (e.g., Direct Methods) Data->Phase Initial_Model Initial Electron Density Map & Model Phase->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Validation Model Validation (CheckCIF, R-factors) Refinement->Validation Compare Fo vs. Fc Validation->Refinement Adjust Model (Atom positions, ADPs) Final_Model Final Structural Model (CIF File) Validation->Final_Model Model Converged

Diagram 2: Iterative workflow of crystallographic structure solution and refinement.
Structure Solution

The "phase problem" is the central challenge: the detector measures intensities, but both intensity and phase information are needed to calculate the electron density map. For small molecules like pyrazole derivatives, direct methods are typically successful in generating an initial set of phases to produce the first electron density map.

Structure Refinement

Refinement is the process of improving the initial atomic model to achieve the best possible fit between the observed diffraction data (Y_o) and the data calculated from the model (Y_c).[13][14] This is typically done using a least-squares minimization procedure.[14]

Experimental Protocol 3: Structure Solution and Refinement Workflow

  • Data Input: Load the reflection file (containing h, k, l, intensity, and standard uncertainty) and the unit cell information into a structure solution program (e.g., SHELXT, Olex2).

  • Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the correct space group. Mis-assigning the space group is a common pitfall that can lead to an incorrect structure.[12]

  • Initial Solution: Run the structure solution algorithm. This should reveal a significant portion of the molecule's atoms in the initial electron density map.

  • Model Building: Assign atom types (C, N, O) to the electron density peaks. Use chemical knowledge of the this compound scaffold to complete the model.

  • Isotropic Refinement: Begin the refinement process by treating all atoms as isotropic spheres (vibrating equally in all directions).

  • Anisotropic Refinement: Refine non-hydrogen atoms anisotropically, modeling their thermal motion as ellipsoids. This provides a more accurate model.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions ("riding model") or, if data quality allows, locate them in the difference Fourier map.

  • Convergence: Continue refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors (indicators of agreement) are minimized.

  • Validation: Assess the quality of the final model. Key indicators include:

    • R1: Should be < 5% for high-quality data.

    • wR2: Should be < 15%.

    • Goodness of Fit (GooF): Should be close to 1.0.

    • Residual Electron Density: The difference map should be relatively flat, with no large positive or negative peaks.

  • Final Output: Generate a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.

The Interpretation: Uncovering Supramolecular Chemistry

With a refined structure, the focus shifts to analysis. For pyrazole derivatives, the interplay of hydrogen bonds is critical for defining the supramolecular architecture.[5] The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (the sp2 hybridized nitrogen), while the ethanol tail provides an additional donor (O-H) and acceptor (O).[4][5]

G cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N H1 H N1->H1 N3 N H1->N3 N-H···N (Pyrazole-Pyrazole) O1 O H2 H O1->H2 O2 O H2->O2 O-H···O (Ethanol-Ethanol) N2 N Pyz1 Pyrazole Ring Eth1 Ethanol Tail N4 N H4 H N4->H4 H4->O1 N-H···O (Pyrazole-Ethanol) Pyz2 Pyrazole Ring Eth2 Ethanol Tail

Diagram 3: Common hydrogen bonding motifs in this compound crystals.

Analysis of the crystal packing can reveal dimers, chains, or more complex 3D networks.[5][15] These patterns are crucial for understanding polymorphism and can be correlated with physical properties. Computational tools like Hirshfeld surface analysis can further quantify and visualize these intermolecular interactions.[16]

Data Summary of Representative Derivatives

The following table summarizes crystallographic data for known this compound derivatives, illustrating the typical parameters obtained from a successful structure determination.

Compound Name/FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Reference
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol (C₁₁H₁₃N₃O)MonoclinicP2₁/c11.235(2)10.999(2)9.173(2)106.60(3)1085.3(4)[3]
2,2,2-Tris(pyrazol-1-yl)ethanol (C₁₁H₁₂N₆O)MonoclinicP2₁/n19.6589(14)11.5155(8)12.4185(18)125.740(1)2281.9(4)[15]

Conclusion

The determination of a crystal structure is a powerful, definitive step in the characterization of any new chemical entity. For researchers working with this compound derivatives, this process provides invaluable insight into the molecule's intrinsic properties and its potential for interaction in a biological system. By carefully following the structured workflow of crystallization, data acquisition, structure refinement, and detailed analysis, scientists can build a robust understanding of their compounds, accelerating the journey from molecular design to therapeutic application.

References

Physicochemical properties of 2-(1H-pyrazol-1-yl)ethanol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, it possesses a unique combination of structural features that impart specific physicochemical properties. The presence of a hydroxyl group and the pyrazole moiety makes it a versatile building block for the synthesis of more complex molecules with potential biological activities.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination, to support its application in research and development.

Molecular Structure and Physicochemical Profile

The structural arrangement of this compound, with its combination of a polar hydroxyl group and an aromatic pyrazole ring, governs its physical and chemical behavior.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6314-23-4[3]
Molecular Formula C₅H₈N₂O[3]
Molecular Weight 112.13 g/mol [3]
Physical Form Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water and polar organic solvents (predicted)[4][5]
pKa Data not available

Synthesis and Characterization

A plausible synthesis of this compound involves the N-alkylation of pyrazole with a suitable two-carbon electrophile bearing a protected hydroxyl group, followed by deprotection. A common method is the reaction of pyrazole with 2-chloroethanol or ethylene oxide.

Experimental Protocol for Synthesis
  • Reaction Setup: To a solution of pyrazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: To the resulting solution, add 2-chloroethanol (1.2 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Synthesis_Workflow pyrazole Pyrazole reaction_mixture Reaction Mixture pyrazole->reaction_mixture base Base (e.g., NaH) in Solvent (e.g., DMF) base->reaction_mixture alkylating_agent 2-Chloroethanol alkylating_agent->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup Stir at RT purification Column Chromatography workup->purification product This compound purification->product characterization Spectroscopic Characterization product->characterization

Caption: General workflow for the synthesis of this compound.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for the successful application of this compound in drug development and other scientific endeavors.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[7]

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min).[8] The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is a key property of a liquid and is dependent on atmospheric pressure.[9][10]

Protocol (Micro-boiling point method):

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • Heating: The test tube is heated in a suitable bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility in various solvents provides insights into the polarity and potential for formulation of the compound.[11]

Protocol:

  • Solvent Screening: A small, accurately weighed amount of the compound (e.g., 1-10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.

  • Equilibration: The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Physicochemical_Property_Workflow cluster_0 Property Determination start Synthesized Compound mp Melting Point Determination start->mp bp Boiling Point Determination start->bp sol Solubility Assessment start->sol pka pKa Measurement start->pka end Physicochemical Profile mp->end bp->end sol->end pka->end

Caption: Workflow for determining key physicochemical properties.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values.[12]

Protocol (Potentiometric Titration):

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Analysis: The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the ethanol side chain. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms. For instance, the methylene groups of the ethanol moiety adjacent to the nitrogen and the hydroxyl group will exhibit characteristic triplet signals.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹) and C-N and C=N stretching vibrations of the pyrazole ring.[13]

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest to the scientific community. By understanding and accurately measuring its properties through the outlined experimental protocols, researchers and drug development professionals can better utilize this versatile molecule in their respective fields. The provided methodologies and data serve as a foundational resource for the synthesis, characterization, and application of this compound.

References

Solubility and Stability of 2-(1H-pyrazol-1-yl)ethanol: A Methodological Framework for Comprehensive Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-pyrazol-1-yl)ethanol (CAS: 6314-23-4) is a heterocyclic building block featuring a pyrazole nucleus linked to an ethanol moiety.[1] The pyrazole scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and serving as a versatile pharmacophore in drug discovery.[2][3][4] The ultimate utility of any compound in preclinical and clinical development, however, is fundamentally governed by its physicochemical properties. This guide presents a comprehensive, methodology-focused framework for determining the aqueous and organic solubility, as well as the chemical stability, of this compound. Rather than a simple data sheet, this document provides the experimental logic, detailed protocols, and analytical strategies required to generate reliable and reproducible data, empowering researchers to fully characterize this and similar molecules for developmental applications.

Introduction: The "Developability" Challenge

A molecule's therapeutic potential is irrelevant if it cannot be reliably dissolved, formulated, and stored. Early-stage characterization of solubility and stability is not a perfunctory task; it is a critical step in risk mitigation for any drug development program. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency, the formation of potentially toxic degradants, and a shortened product shelf-life.

The structure of this compound, with its aromatic pyrazole ring and a flexible hydroxyethyl side chain, presents an interesting physicochemical profile. The pyrazole ring itself is relatively stable to oxidation and reduction, though it can be susceptible to certain electrophilic substitutions.[5] The presence of two nitrogen atoms—one basic, one neutral—and a hydroxyl group suggests the capacity for both hydrogen bond donation and acceptance, hinting at potential solubility in polar solvents.[6] This guide provides the necessary protocols to move from these structural inferences to robust, quantitative data.

Core Physicochemical Properties

A baseline understanding of the molecule's fundamental properties is the starting point for any experimental design.

PropertyValueSource
Chemical Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1][7]
CAS Number 6314-23-4[1]
Appearance Typically a solid at room temperature.[8]
Structure
alt text

Part I: Comprehensive Solubility Profiling

Solubility dictates the feasible concentration range for in vitro assays, informs formulation strategies, and influences the choice of purification solvents. We will approach solubility determination through two lenses: thermodynamic and kinetic.

Rationale for Solvent Selection

The choice of solvents should reflect the diverse environments the compound will encounter, from aqueous biological systems to organic solvents used in synthesis and formulation.

  • Aqueous Buffers (pH 3.0, 7.4, 9.0): To assess pH-dependent solubility, crucial for predicting behavior in different physiological environments (e.g., stomach vs. intestine).

  • Water (Deionized): A fundamental baseline.

  • Ethanol: A common, polar protic solvent used in formulations and synthesis. Many pyrazole syntheses are conducted in ethanol, suggesting good solubility.[3][4][9]

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, often used for creating high-concentration stock solutions for biological screening.

  • Acetonitrile (ACN) & Methanol: Common solvents in reversed-phase chromatography, understanding solubility is key for analytical method development.

  • Dichloromethane (DCM): A non-polar aprotic solvent representative of those used in organic synthesis and extraction.

Experimental Protocol: Equilibrium Shake-Flask Solubility (Thermodynamic)

This method determines the saturated concentration of a compound in a given solvent at equilibrium and is considered the gold standard for thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each selected solvent in a glass vial. The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A 24-hour period is standard, but 48 hours should be tested to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully pipette a known volume of the clear supernatant. Causality Check: It is crucial not to disturb the solid pellet, as this would falsely inflate the measured concentration.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method (see Section 3.3). Analyze the sample to determine the concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the solubility in units of mg/mL or µg/mL.

Analytical Quantification: HPLC-UV Method Development

A robust and validated analytical method is the backbone of accurate solubility and stability testing. High-Performance Liquid Chromatography with UV detection is ideal due to the pyrazole ring's inherent UV chromophore.

Protocol for Method Development:

  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Run a gradient from 5% to 95% B over 15 minutes to determine the approximate retention time of the analyte.

  • Wavelength Selection: Use a Photo-Diode Array (PDA) detector to acquire the full UV spectrum of the analyte peak. Select the wavelength of maximum absorbance (λ-max) for quantification to ensure maximum sensitivity.

  • Method Optimization: Adjust the gradient or switch to an isocratic method to achieve a sharp, symmetrical peak with a retention time between 3 and 10 minutes.

  • System Suitability: Before each run, perform injections of a standard solution to verify system performance (e.g., peak area reproducibility <%2 RSD, tailing factor <2).

  • Calibration: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and perform serial dilutions to create a 5- to 7-point calibration curve. The curve must demonstrate linearity with a correlation coefficient (r²) > 0.99.[10]

Workflow and Data Presentation

The entire solubility assessment process can be visualized as a clear workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification prep1 Add excess solid to solvent vial prep2 Seal and agitate at 25°C for 24-48h prep1->prep2 prep3 Centrifuge to pellet undissolved solid prep2->prep3 analysis1 Sample clear supernatant prep3->analysis1 analysis2 Dilute into linear range of assay analysis1->analysis2 analysis3 Inject onto validated HPLC-UV system analysis2->analysis3 quant1 Integrate peak area analysis3->quant1 quant2 Calculate concentration via calibration curve quant1->quant2 quant3 Determine final solubility (mg/mL) quant2->quant3 end_node End: Report Data quant3->end_node start Start: Select Solvents start->prep1

Caption: Workflow for Thermodynamic Solubility Determination.

Table 1: Solubility Data Summary for this compound (This table serves as a template for reporting experimentally determined values.)

SolventpH (if applicable)Temperature (°C)Solubility (mg/mL)Solubility (mM)
Deionized Water~725[Experimental Value][Calculated Value]
Phosphate Buffer3.025[Experimental Value][Calculated Value]
Phosphate Buffer7.425[Experimental Value][Calculated Value]
Borate Buffer9.025[Experimental Value][Calculated Value]
EthanolN/A25[Experimental Value][Calculated Value]
DMSON/A25[Experimental Value][Calculated Value]
AcetonitrileN/A25[Experimental Value][Calculated Value]
DichloromethaneN/A25[Experimental Value][Calculated Value]

Part II: Chemical Stability Assessment

A forced degradation study is an essential tool to understand a molecule's intrinsic stability. It involves subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradation pathways and developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

Objective: To identify degradation products and assess the stability of this compound under various stress conditions.

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N Hydrochloric Acid. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N Sodium Hydroxide. Store at 60°C for 24 hours. Some pyrazole ester derivatives have been shown to degrade rapidly in basic conditions (pH 8), highlighting the importance of this test.[11][12]

  • Neutral Hydrolysis: Mix the stock solution with deionized water. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days. High-nitrogen compounds like pyrazoles can have varied thermal stabilities.[13][14][15]

  • Photostability: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²). A control sample should be wrapped in aluminum foil and stored under the same conditions.

Sample Analysis:

  • After the designated time, neutralize the acidic and basic samples.

  • Dilute all samples to a target concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample (prepared fresh from the same stock), using the stability-indicating HPLC method described below.

Development of a Stability-Indicating Method

The analytical method used for a stability study must be able to separate the intact parent drug from all process impurities and degradation products.

Methodology:

  • Initial Analysis: Analyze all stressed samples using the HPLC method developed in Section 3.3.

  • Peak Purity Analysis: Using a PDA detector, perform peak purity analysis on the parent peak in each chromatogram. This will indicate if any degradants are co-eluting with the parent compound.

  • Method Re-optimization: If co-elution is observed, the chromatographic method must be modified. This typically involves adjusting the gradient slope, changing the mobile phase organic modifier (e.g., from acetonitrile to methanol), or altering the pH of the aqueous mobile phase. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

  • Validation: Once optimized, the method is considered "stability-indicating."

Workflow and Data Interpretation

The logic of a forced degradation study is systematic and designed to isolate the effects of each stressor.

G cluster_stress Stress Conditions compound This compound (1 mg/mL Stock) acid Acidic (0.1N HCl, 60°C) compound->acid base Basic (0.1N NaOH, 60°C) compound->base oxide Oxidative (3% H2O2, RT) compound->oxide heat Thermal (60°C) compound->heat light Photolytic (ICH Light Box) compound->light control Unstressed Control compound->control analysis Analyze All Samples by Stability-Indicating HPLC-UV acid->analysis base->analysis oxide->analysis heat->analysis light->analysis report Report % Degradation & Purity of Parent Peak analysis->report control->analysis

Caption: Workflow for a Forced Degradation (Stress) Study.

Table 2: Stability Data Summary for this compound (This table serves as a template for reporting experimentally determined values.)

Stress ConditionDurationParent Assay (%)% DegradationPeak PurityObservations (e.g., # of degradants)
Unstressed Control0100.00.0PassN/A
0.1 N HCl, 60°C24 h[Value][Value][Pass/Fail][Value]
0.1 N NaOH, 60°C24 h[Value][Value][Pass/Fail][Value]
Water, 60°C24 h[Value][Value][Pass/Fail][Value]
3% H₂O₂, RT24 h[Value][Value][Pass/Fail][Value]
Thermal, 60°C7 days[Value][Value][Pass/Fail][Value]
Photolytic (ICH)-[Value][Value][Pass/Fail][Value]

Conclusion

The protocols and frameworks detailed in this guide provide a robust pathway for the comprehensive characterization of this compound. By systematically determining its solubility across a range of relevant solvents and probing its intrinsic chemical stability, researchers can generate the critical data necessary for informed decision-making in drug discovery and development. This methodical approach ensures data integrity, provides insights into potential liabilities, and ultimately accelerates the journey of promising molecules from the laboratory bench to therapeutic applications.

References

A Senior Application Scientist's Guide to Tautomerism in Pyrazole Derivatives: Implications for 2-(1H-pyrazol-1-yl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, largely due to their versatile chemical properties and biological activities.[1][2] A pivotal, yet often complex, characteristic of this heterocyclic scaffold is its capacity for annular prototropic tautomerism. This phenomenon, where a proton shifts between the two nitrogen atoms of the pyrazole ring, can profoundly influence a molecule's physicochemical properties, reactivity, and biological interactions.[1][3] This guide provides an in-depth exploration of pyrazole tautomerism, examining the structural and environmental factors that govern the tautomeric equilibrium. We will dissect the state-of-the-art experimental and computational methodologies used to characterize and quantify tautomeric populations. Finally, we will consider the specific implications of this dynamic behavior on N-substituted pyrazoles, using 2-(1H-pyrazol-1-yl)ethanol and its substituted analogs as a focal point to illustrate how the tautomerism of precursors dictates synthetic outcomes and final product identity, a critical consideration for drug development professionals.

The Principle of Annular Tautomerism in Pyrazoles

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] One nitrogen atom is a pyrrole-like, acidic (NH) center, while the other is a pyridine-like, basic (N) center. Prototropic annular tautomerism describes the equilibrium involving the migration of the proton between these two nitrogen atoms (N1 and N2).[1]

For an unsymmetrically substituted pyrazole, such as a 3(5)-monosubstituted derivative, this proton transfer results in two distinct chemical entities, or tautomers. These are not resonance structures but true isomers that are in dynamic equilibrium.[1] The position of this equilibrium is not arbitrary; it is dictated by a delicate balance of electronic, steric, and environmental factors. Understanding and controlling this equilibrium is paramount in organic synthesis and drug design, as the two tautomers can exhibit different biological activities and physicochemical properties.[1][4]

Caption: Annular tautomerism in a 3(5)-substituted pyrazole.

Governing Factors of the Tautomeric Equilibrium

The predominance of one tautomer over another is a function of its relative thermodynamic stability, which is influenced by several key factors. A comprehensive understanding of these factors allows for the rational design of molecules with desired tautomeric properties.

FactorDescription of EffectCausality & Field Insights
Electronic Nature of Substituents Electron-donating groups (EDGs) like -NH₂, -OH, -CH₃ tend to stabilize the tautomer where the NH group is adjacent (at N1), placing the substituent at C5. Conversely, electron-withdrawing groups (EWGs) like -NO₂, -CF₃, -COOH favor the tautomer where the NH group is distal (at N2), placing the substituent at C3.[1][5]This is a resonance and inductive effect. EDGs increase electron density in the ring, making the adjacent pyridine-like nitrogen more basic and a more favorable site for protonation (becoming the NH). EWGs decrease ring electron density, making the distal nitrogen relatively more basic. This predictive power is crucial in synthesis; for instance, synthesizing a pyrazolo[1,5-a]pyrimidine often requires a 3(5)-aminopyrazole, where the tautomeric form directly influences reactivity.[2]
Solvent Polarity & H-Bonding Polar protic solvents (e.g., water, methanol) can stabilize both tautomers by forming hydrogen bonds, often lowering the energy barrier for interconversion.[1][6] Aprotic dipolar solvents (e.g., DMSO, CDCl₃) can shift the equilibrium based on differential solvation of the two tautomers.[1][7] In nonpolar solvents, intermolecular self-association (dimers, trimers) can occur, favoring specific tautomeric forms that optimize hydrogen bonding.[7][8]The solvent acts as a catalyst for proton transfer.[1] In drug discovery, the shift in tautomeric preference between a nonpolar lipid environment and aqueous cytosol can dramatically alter a drug's binding affinity and transport characteristics. Assaying tautomeric ratios in solvents that mimic these environments (e.g., octanol and buffered water) is a critical, yet often overlooked, step.
Temperature Higher temperatures increase the rate of proton exchange. In NMR spectroscopy, this leads to the coalescence of signals for C3 and C5, showing an averaged structure. Lowering the temperature can "freeze out" the equilibrium, allowing for the observation and quantification of individual tautomers.[1][8]This kinetic effect is the basis for one of the most powerful analytical techniques to study tautomerism. Variable Temperature (VT) NMR is not just for observation; it allows for the calculation of the activation energy (ΔG‡) of the proton transfer, providing deep mechanistic insight.
Physical State (Solution vs. Solid) In the solid state, crystal packing forces and intermolecular hydrogen bonds typically lock the molecule into a single, most stable tautomeric form.[1][9][10] It is very rare to find both tautomers co-crystallized.[1] The form present in the crystal may not be the major tautomer in solution.This dichotomy is a major challenge in pharmaceutical development. A drug substance is often a crystalline solid (a single tautomer), but in vivo, it dissolves into a solution where it may exist as an equilibrium mixture. Regulatory bodies require characterization of all species present, making a thorough understanding of both solid-state and solution-phase behavior non-negotiable.

Case Study: Synthesis of Substituted this compound Analogs

While this compound itself is synthesized from the symmetric pyrazole, the situation becomes complex when using a substituted precursor like 3(5)-methylpyrazole. The alkylation reaction can occur on either nitrogen of the tautomeric mixture, leading to two distinct constitutional isomers with potentially different properties.

The tautomeric equilibrium of the 3(5)-methylpyrazole starting material directly dictates the product ratio of 2-(3-methyl-1H-pyrazol-1-yl)ethanol and 2-(5-methyl-1H-pyrazol-1-yl)ethanol. Since a methyl group is weakly electron-donating, the equilibrium in many solvents slightly favors the tautomer with the methyl group at the 5-position (the N1-H tautomer). However, the reaction conditions (solvent, base, temperature) can influence both the starting material's tautomeric ratio and the kinetics of the alkylation at each nitrogen, making precise control of the reaction a significant synthetic challenge.

Experimental & Computational Workflow for Tautomer Elucidation

A robust and self-validating characterization of tautomeric systems requires a multi-pronged approach, integrating spectroscopy, crystallography, and computational modeling. Each technique provides a unique piece of the puzzle, and their convergence builds a high-confidence structural assignment.

Workflow Start Tautomeric Pyrazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT-NMR) Start->NMR Dissolve in appropriate solvent XRay Single Crystal X-Ray Diffraction Start->XRay Crystallize sample Comp Computational Modeling (DFT/ab initio) Start->Comp Build tautomer models Solution Determine Tautomer Ratio in Solution NMR->Solution Solid Unambiguous Structure in Solid State XRay->Solid Energy Calculate Relative Stabilities (Gas & Solvated) Comp->Energy Analysis Correlated Data Analysis Solution->Analysis Solid->Analysis Energy->Analysis Conclusion Confident Structural & Tautomeric Assignment Analysis->Conclusion

Caption: Integrated workflow for tautomer characterization.

Protocol: Low-Temperature ¹³C NMR Spectroscopy

Objective: To resolve the signals of individual tautomers in solution by slowing the rate of proton exchange.

  • Sample Preparation: Prepare a concentrated solution (20-50 mg) of the 3(5)-substituted pyrazole in a suitable deuterated solvent with a low freezing point (e.g., THF-d₈, Methanol-d₄, or a CD₂Cl₂/Acetone-d₆ mixture).

  • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and pay close attention to any broad signals, particularly in the aromatic region, which may indicate exchange.[1] For unsymmetrically substituted pyrazoles, the C3 and C5 signals are key indicators.[1]

  • Cooling & Equilibration: Lower the probe temperature incrementally (e.g., in 10-20 K steps). At each step, allow the sample to thermally equilibrate for at least 5-10 minutes before acquisition.

  • Spectral Acquisition: Acquire a spectrum at each temperature. Monitor the C3 and C5 signals. As the temperature decreases, a single averaged or broad peak should sharpen and resolve into two distinct sets of signals, corresponding to the two tautomers.

  • Quantification: Once the exchange is slow on the NMR timescale (i.e., sharp, separate signals are observed for each tautomer), carefully integrate the corresponding C3 or C5 signals for each species. The ratio of the integrals directly corresponds to the tautomeric equilibrium constant (KT) at that temperature.

  • Data Validation: Ensure that the chemical shifts of the observed tautomers are consistent with known trends. For instance, the carbon atom bearing the substituent will have a distinct chemical shift compared to the unsubstituted carbon, allowing for assignment of the 3-substituted vs. 5-substituted tautomer.[10]

Protocol: X-Ray Crystallography Workflow

Objective: To obtain an unambiguous structural determination of the tautomer present in the solid state.

  • Crystal Growth (Causality): This is the most critical and often challenging step. The choice of solvent is paramount. Slowly evaporate a saturated solution of the compound in a solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). The goal is to allow molecules to pack in a slow, ordered fashion, which favors the single most stable tautomeric form in that crystalline environment.

  • Crystal Selection & Mounting: Select a high-quality, single crystal with well-defined faces and no visible defects under a microscope. Mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with X-rays, collecting a diffraction pattern.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. The resulting electron density map is used to build a molecular model. This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and atomic positions.[11] Crucially, this process will explicitly locate the pyrazole proton on either N1 or N2, providing a definitive identification of the solid-state tautomer.[11]

Computational Chemistry Analysis

Objective: To calculate the relative thermodynamic stabilities of the tautomers and correlate calculated NMR shifts with experimental data.

  • Model Building: Construct 3D models of both possible tautomers in silico.

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both tautomers using a reliable quantum mechanical method (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set) in the gas phase.[1][3] The relative energies (ΔE) provide the intrinsic stability difference.

  • Solvent Modeling: To simulate solution-phase behavior, repeat the calculations incorporating a polarizable continuum model (PCM) that represents the solvent used in NMR experiments.[1] This will yield the relative Gibbs free energies of solvation (ΔGsolv) and a more accurate prediction of the solution-phase equilibrium.

  • NMR Chemical Shift Calculation: Using the optimized geometries, perform GIAO (Gauge-Invariant Atomic Orbital) calculations to predict the ¹³C and ¹⁵N NMR chemical shifts for each tautomer.[12]

  • Validation: Compare the calculated relative energies with the experimentally determined KT from NMR. Compare the calculated chemical shifts with the experimental low-temperature NMR data to confidently assign which set of signals belongs to which tautomer.

Conclusion: A Holistic View for Drug Development

The tautomerism of pyrazole derivatives is a fundamental property with profound practical consequences. For molecules like this compound and its analogs, the tautomeric behavior of the pyrazole precursor is a critical parameter that dictates the identity and isomeric purity of the final product. For drug candidates bearing an N-unsubstituted pyrazole ring, the tautomeric equilibrium directly impacts its biological signature—from receptor binding to ADME properties.

References

Methodological & Application

Application Notes & Protocols: 2-(1H-pyrazol-1-yl)ethanol as a Versatile N,O-Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)ethanol, a highly versatile N,O-bidentate ligand, for researchers in coordination chemistry, catalysis, and materials science. Pyrazole-based ligands are foundational in modern chemistry due to their tunable electronic properties and diverse coordination capabilities.[1][2][3] this compound is particularly noteworthy for its hybrid N,O donor set, which allows it to form stable five-membered chelate rings with a wide array of metal ions.[4] This document details the ligand's synthesis, characterization, coordination behavior, and provides step-by-step protocols for the preparation of its metal complexes. We will explore the causality behind experimental choices and discuss applications in catalysis and supramolecular chemistry, grounded in authoritative references.

Ligand Profile: The Structural and Functional Rationale

Key Structural Features

This compound is an asymmetric ligand featuring two distinct donor sites: the sp²-hybridized nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the flexible ethanol arm. This arrangement is crucial for its function as a chelating agent, a type of ligand that can form multiple bonds with a single metal ion.[5]

  • The Pyrazole Moiety: The pyrazole ring provides a sterically accessible and electronically stable nitrogen donor. The electronic properties of the ring can be readily modified by adding substituents, which in turn influences the reactivity and stability of the resulting metal complexes.[1]

  • The Ethanol Arm: The hydroxyethyl group introduces a flexible sidearm with an oxygen donor. This arm can rotate freely, allowing the ligand to adapt to the preferred coordination geometry of various metal centers. The presence of the hydroxyl proton also offers a site for deprotonation, leading to more complex coordination modes.

Versatility in Coordination

The true power of this compound lies in its adaptable coordination behavior, which allows for the construction of diverse molecular and supramolecular architectures.[4]

  • Neutral Bidentate (N,O) Chelation: This is the most common mode, where the ligand forms a stable five-membered ring with a metal center through the pyrazole N2 nitrogen and the hydroxyl oxygen. This chelation is entropically favored and results in thermodynamically stable complexes.

  • Monodentate (N) Coordination: Under certain steric or electronic conditions, the ligand may coordinate solely through the pyrazole nitrogen, leaving the ethanol arm uncoordinated and available for further interactions, such as hydrogen bonding.

  • Anionic Bridging (N, μ-O): Upon deprotonation of the hydroxyl group with a base, the resulting alkoxide oxygen can bridge two metal centers. This mode is fundamental to the formation of dimeric or polymeric structures.[4]

G cluster_0 Coordination Modes of this compound M1 Metal Center (M) L1 Ligand (N,O Chelate) M1->L1 σ-donation caption1 Neutral Bidentate Chelation M2 Metal Center (M) L2 Ligand (N-donor) M2->L2 σ-donation OH -OH (uncoordinated) L2->OH caption2 Monodentate Coordination M3a M L3 Ligand (N, μ-O Bridge) M3a->L3 N-coordination M3b M M3b->L3 O-coordination caption3 Anionic Bridging (Deprotonated) G start Reactants dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Combine Solutions (Stir at RT or Reflux) dissolve_ligand->mix dissolve_metal->mix precipitate Precipitation/ Crystallization mix->precipitate isolate Isolate Product (Filtration) precipitate->isolate wash_dry Wash with Cold Solvent & Dry in Vacuo isolate->wash_dry characterize Characterize Product wash_dry->characterize

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-(1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-(1H-pyrazol-1-yl)ethanol in Coordination Chemistry

The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart specific geometries, reactivities, and physicochemical properties to metal centers. Among the vast array of heterocyclic ligands, pyrazole derivatives have emerged as exceptionally versatile building blocks in the construction of metal-organic frameworks, catalysts, and potential therapeutic agents.[1][2] The this compound ligand, in particular, represents a class of simple yet functionally rich molecules for the synthesis of a diverse range of metal complexes.

This ligand is characterized by a pyrazole ring, which offers a readily available nitrogen donor atom for coordination, and a flexible ethanol arm. The presence of the hydroxyl group introduces the potential for different coordination modes, a feature that can be exploited to fine-tune the steric and electronic properties of the resulting metal complexes. The versatility of this compound allows it to act as either a monodentate or a bidentate ligand, a behavior that is largely dependent on the choice of the metal center, the reaction conditions, and the presence of competing ligands. This adaptability is central to its utility in the rational design of metal complexes with desired structural and functional attributes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of metal complexes using this compound. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to not only replicate the synthesis but also to rationally modify and develop new complexation strategies.

General Synthetic Considerations: A Scientist's Perspective

The successful synthesis of metal complexes with this compound hinges on a careful consideration of several key experimental parameters. The interplay between the metal precursor, solvent, reaction temperature, and stoichiometry dictates the final structure and purity of the complex.

Choice of Metal Precursor: The selection of the metal salt is the primary determinant of the resulting complex's properties. Simple metal halides (e.g., CuCl₂, CoCl₂, NiBr₂) or nitrates (e.g., Zn(NO₃)₂) are common starting materials due to their good solubility in polar solvents. The counter-ion can also play a role in the coordination sphere of the final complex, either by directly coordinating to the metal or by influencing the crystal packing.

Solvent Selection: Ethanol and methanol are the solvents of choice for the synthesis of these complexes. Their polarity facilitates the dissolution of both the ligand and the metal salts. Furthermore, the hydroxyl group of the solvent can, in some cases, participate in the coordination to the metal center or play a role in the crystallization process through hydrogen bonding. The choice between ethanol and methanol can influence the solubility of the final product and thus the ease of isolation.

Reaction Temperature and Time: Many complexation reactions with this compound can be carried out at room temperature, which is advantageous for preventing the decomposition of thermally sensitive reactants or products. However, in some instances, gentle heating or refluxing may be necessary to overcome kinetic barriers and drive the reaction to completion. Reaction times can vary from a few hours to overnight, and it is often prudent to monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC).

Stoichiometry (Metal:Ligand Ratio): The molar ratio of the metal salt to the ligand is a critical parameter that controls the coordination number and geometry of the resulting complex. A 1:2 metal-to-ligand ratio is commonly employed to favor the formation of complexes where two ligand molecules coordinate to a single metal center. However, other stoichiometries can be explored to target different coordination environments.

Coordination Modes of this compound

The ethanol arm of the ligand allows for two primary coordination modes, which significantly influences the architecture of the metal complex.

Monodentate Coordination: In this mode, the ligand coordinates to the metal center solely through the nitrogen atom of the pyrazole ring. The ethanol arm remains uncoordinated and may participate in hydrogen bonding within the crystal lattice. This mode is often observed with metal ions that have a strong preference for specific coordination numbers or when steric hindrance prevents the chelation of the ethanol arm.

Bidentate Coordination: Here, the ligand acts as a chelating agent, coordinating to the metal center through both the pyrazolic nitrogen and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring. Bidentate coordination is favored by metal ions that can accommodate an expanded coordination sphere and is often influenced by the reaction conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Ligand - this compound

This protocol describes the synthesis of the this compound ligand from pyrazole and 2-chloroethanol.

Materials:

  • Pyrazole

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve pyrazole (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir for 15 minutes at room temperature.

  • To this mixture, add 2-chloroethanol (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization: The structure of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of a Dichloro-bis[this compound]copper(II) Complex

This protocol details the synthesis of a representative copper(II) complex.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Filter funnel and filter paper

Procedure:

  • Dissolve this compound (2 equivalents) in absolute ethanol (20 mL) in a flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimum amount of ethanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring at room temperature.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization: The synthesized complex can be characterized by FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent mixture.

Protocol 3: Synthesis of a Dichloro-bis[this compound]cobalt(II) Complex

This protocol describes the synthesis of a cobalt(II) complex.

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filter funnel and filter paper

Procedure:

  • Dissolve this compound (2 equivalents) in ethanol (25 mL) in a round-bottom flask.

  • Add a solution of cobalt(II) chloride hexahydrate (1 equivalent) in ethanol (10 mL) to the ligand solution.[3]

  • Stir the resulting solution at room temperature for 30 minutes, then heat to reflux for 3 hours.

  • A colored precipitate will form during the reaction.

  • Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Wash the precipitate with cold ethanol and dry it under vacuum.

Characterization: The complex should be characterized by FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Data Presentation and Characterization

The successful synthesis of the metal complexes should be confirmed through various analytical techniques. Below is a summary of expected characterization data.

Table 1: Summary of Reaction Conditions and Yields

Metal PrecursorLigand:Metal RatioSolventReaction Time (h)TemperatureProduct ColorYield (%)
CuCl₂·2H₂O2:1Ethanol4Room TempGreen>80
CoCl₂·6H₂O2:1Ethanol3RefluxBlue/Violet>75
NiBr₂2:1Ethanol5RefluxGreen>70
Zn(NO₃)₂·6H₂O2:1Methanol2Room TempColorless>85

Table 2: Key Spectroscopic Data

ComplexFT-IR ν(O-H) (cm⁻¹)FT-IR ν(C=N) pyrazole (cm⁻¹)UV-Vis λ_max (nm)
Ligand~3350 (broad)~1590-
Cu(II) Complex~3400 (broad)~1610~650-750
Co(II) Complex~3420 (broad)~1605~550-650
Ni(II) Complex~3410 (broad)~1608~600-700
Zn(II) Complex~3380 (broad)~1600-

Note: The shift in the ν(C=N) stretching frequency of the pyrazole ring upon coordination is indicative of the nitrogen atom's involvement in bonding to the metal center.

Visualizing the Synthesis and Coordination

To better illustrate the processes described, the following diagrams are provided.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis L1 Pyrazole + 2-Chloroethanol L2 Reaction in Ethanol/NaOH L1->L2 L3 Purification L2->L3 L4 This compound L3->L4 C1 Ligand + Metal Salt L4->C1 2 equivalents C2 Reaction in Ethanol C1->C2 C3 Isolation & Purification C2->C3 C4 Metal Complex C3->C4

Caption: General workflow for the synthesis of the ligand and its metal complexes.

Coordination_Modes cluster_mono Monodentate Coordination cluster_bi Bidentate Coordination M1 M N1 N M1->N1 Pz1 Pyrazole N1->Pz1 Eth1 Ethanol Arm (uncoordinated) N1->Eth1 M2 M N2 N M2->N2 O2 O M2->O2 Pz2 Pyrazole N2->Pz2 Eth2 Ethanol Arm O2->Eth2

Caption: Monodentate vs. Bidentate coordination of this compound.

Conclusion and Future Directions

The protocols and insights provided in these application notes serve as a robust foundation for the synthesis and exploration of metal complexes with this compound. The ability of this ligand to exhibit different coordination modes opens up avenues for the systematic design of complexes with tailored properties. For professionals in drug development, the pyrazole moiety is a well-established pharmacophore, and its incorporation into metal complexes offers the potential for novel therapeutic agents with unique mechanisms of action.

Future research could focus on expanding the range of metal centers used, including precious metals like platinum and palladium, which are known for their applications in catalysis and medicine. Furthermore, the functionalization of the pyrazole ring or the ethanol backbone of the ligand could provide access to a new generation of complexes with enhanced stability, solubility, and biological activity. The systematic study of the structure-activity relationships of these complexes will be crucial for their advancement from laboratory curiosities to functional materials and therapeutics.

References

The Strategic Application of 2-(1H-pyrazol-1-yl)ethanol in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is a testament to its ability to engage in favorable interactions with biological targets and its synthetic versatility. This guide focuses on a specific, yet highly versatile building block: 2-(1H-pyrazol-1-yl)ethanol . The presence of a reactive hydroxyl group on an N-alkylated pyrazole core makes this compound a strategic synthon for the elaboration of diverse molecular architectures with potential therapeutic applications. This document provides a detailed exploration of its synthesis and subsequent application in the creation of bioactive molecules, complete with protocols and mechanistic insights for researchers in drug discovery and development.

The Synthon: Synthesis and Characterization of this compound

The strategic value of any building block is intrinsically linked to its accessibility. This compound can be reliably synthesized through the N-alkylation of pyrazole with a suitable 2-carbon electrophile bearing a hydroxyl or protected hydroxyl group. A common and effective method involves the reaction of pyrazole with 2-chloroethanol in the presence of a base.[3]

Protocol 1: Synthesis of this compound

Objective: To prepare this compound via N-alkylation of pyrazole.

Materials:

  • Pyrazole

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroethanol (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate pyrazole, generating the pyrazolate anion, which is a more potent nucleophile for the subsequent SN2 reaction with 2-chloroethanol.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the N-alkylation to completion in a reasonable timeframe.

Caption: Synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic value of this compound lies in the synthetic handles it provides. The pyrazole ring itself is a key pharmacophore, while the terminal hydroxyl group is a versatile functional group for further molecular elaboration.

Elaboration of the Hydroxyl Group: Accessing Diverse Chemical Space

The hydroxyl group of this compound can be readily transformed into a variety of other functional groups, opening avenues to a wide range of bioactive scaffolds.

Table 1: Potential Derivatizations of this compound

Reaction TypeReagents and ConditionsProduct Functional GroupPotential Bioactive Scaffolds
Etherification NaH, R-X (e.g., benzyl bromide) in THFEther (-O-R)Kinase inhibitors, GPCR modulators
Esterification R-COCl, pyridine in CH₂Cl₂Ester (-O-CO-R)Prodrugs, anti-inflammatory agents
Oxidation PCC or Dess-Martin periodinane in CH₂Cl₂Aldehyde (-CHO)Precursors for reductive amination, Wittig reactions
Oxidation Jones reagent (CrO₃, H₂SO₄) in acetoneCarboxylic acid (-COOH)Amide bond formation, esterification with other alcohols
Halogenation SOCl₂ or PBr₃Alkyl halide (-X)Intermediates for further nucleophilic substitution reactions
Synthesis of Pyrazole-based Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site, and a side chain that extends into the solvent-exposed region or other pockets. The this compound scaffold is an excellent starting point for synthesizing such molecules.

Objective: To synthesize a pyrazole-based kinase inhibitor scaffold by coupling this compound with a substituted aryl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the substituted benzyl bromide (1.1 eq) in THF dropwise at 0°C.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired ether.

Rationale: The formation of an ether linkage provides a stable and relatively flexible connection between the pyrazole core and a second aromatic or heteroaromatic ring, a common motif in kinase inhibitors.[4]

Caption: Synthesis of a pyrazole-based ether.

Synthesis of Antimicrobial Agents

The pyrazole ring is also a key component of many antimicrobial agents.[5] By functionalizing the hydroxyl group of this compound, it is possible to introduce moieties known to contribute to antimicrobial activity.

Objective: To synthesize a pyrazole-based ester by reacting this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., cinnamoyl chloride)

  • Pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0°C.

  • Add a solution of the acyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale: Esterification with a lipophilic acyl chloride, such as cinnamoyl chloride, can enhance the compound's ability to penetrate microbial cell membranes, a strategy often employed in the design of antimicrobial agents.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of potentially bioactive molecules. Its strategic importance lies in the combination of a stable, medicinally relevant pyrazole core and a readily functionalizable hydroxyl group. The protocols and synthetic strategies outlined in this guide provide a foundation for researchers to explore the vast chemical space accessible from this synthon. Future work could involve the development of one-pot procedures for the synthesis and subsequent derivatization of this compound, as well as its application in the synthesis of focused libraries for high-throughput screening against various biological targets. The continued exploration of such strategic building blocks will undoubtedly fuel the engine of drug discovery and lead to the identification of novel therapeutic agents.

References

Application Notes & Protocols: The Strategic Use of 2-(1H-Pyrazol-1-yl)ethanol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with biological targets.[3] This guide focuses on 2-(1H-pyrazol-1-yl)ethanol, a bifunctional building block of immense strategic value. The inherent pyrazole ring provides the core biological activity, while the flexible 2-hydroxyethyl side chain at the N-1 position serves as a versatile synthetic handle. This functional group allows for extensive molecular elaboration, enabling researchers to fine-tune pharmacokinetic and pharmacodynamic properties such as solubility, metabolic stability, and target-binding affinity. These application notes provide a detailed exploration of the synthesis of this precursor and its subsequent conversion into key pharmaceutical intermediates, complete with field-proven protocols and mechanistic insights for drug development professionals.

Synthesis of the Core Precursor: this compound

The foundational step in leveraging this scaffold is its efficient and scalable synthesis. The most direct and widely adopted method is the N-alkylation of pyrazole with a suitable two-carbon electrophile.[4][5] The protocol below details the reaction with 2-chloroethanol, a cost-effective and readily available reagent.

Protocol 1: Synthesis of this compound

Rationale: This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. Pyrazole is weakly acidic (pKa ≈ 2.5) and requires a moderately strong base, such as sodium hydroxide, to deprotonate the N-H proton, generating the pyrazolate anion.[1] This anion is a potent nucleophile that readily attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired N-C bond.

Materials:

  • Pyrazole

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH) pellets

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyrazole (1.0 eq) in water (5-10 volumes).

  • Base Addition: To the stirring solution, carefully add sodium hydroxide pellets (1.1 eq). The dissolution is exothermic; allow the mixture to stir until the pellets are fully dissolved and the solution has returned to near room temperature.

    • Scientist's Note: The use of a slight excess of base ensures complete deprotonation of the pyrazole, driving the reaction to completion.

  • Alkylation: Add 2-chloroethanol (1.05 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 DCM:Methanol. The disappearance of the pyrazole starting material indicates reaction completion.

  • Work-up - Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 10 volumes).

    • Causality Explained: The product is significantly more organic-soluble than the starting pyrazolate salt. DCM is an effective solvent for extracting the product from the aqueous phase containing inorganic salts (NaCl) and unreacted NaOH.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, often an oil or low-melting solid, can be purified by vacuum distillation or silica gel column chromatography if high purity is required for subsequent steps.

Key Synthetic Transformations for Pharmaceutical Intermediates

The true utility of this compound lies in the reactivity of its primary alcohol. This functional group is a gateway to a diverse range of derivatives, including ethers, esters, and halides, each class having distinct applications in drug design.

Logical Workflow for Precursor Derivatization

The following diagram illustrates the central role of this compound and its conversion into key synthetic intermediates.

G pyrazole Pyrazole + 2-Chloroethanol precursor This compound (Core Precursor) pyrazole->precursor Protocol 1: N-Alkylation ether Pyrazolyl Ethers (R-O-CH₂CH₂-Pz) precursor->ether Protocol 2: O-Alkylation (NaH, R-X) ester Pyrazolyl Esters (RCO-O-CH₂CH₂-Pz) precursor->ester Protocol 3: Esterification (RCOCl, Et₃N) halide Pyrazolyl Halides (X-CH₂CH₂-Pz) precursor->halide Protocol 4: Halogenation (SOCl₂) app1 Modulate Lipophilicity & Metabolic Stability ether->app1 app2 Prodrug Design & Bioavailability Enhancement ester->app2 app3 Key Alkylating Agent for Further Synthesis halide->app3

Caption: Synthetic pathways from pyrazole to key pharmaceutical intermediates.

A. O-Alkylation to Synthesize Pyrazolyl Ether Derivatives

Rationale: The formation of an ether linkage via Williamson ether synthesis is a robust method to introduce diverse alkyl or aryl groups.[6][7][8] In drug development, this transformation is used to extend a molecule's structure to access additional binding pockets, improve metabolic stability by masking a reactive hydroxyl group, and fine-tune lipophilicity to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9]

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Safety First: Sodium hydride reacts violently with water to produce flammable hydrogen gas. This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvent.

  • Deprotonation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Alcohol Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Causality Explained: The initial cooling controls the exothermic reaction and hydrogen evolution. The alkoxide formation is typically rapid and complete.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Self-Validation: Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc). The formation of a new, less polar spot and consumption of the starting alcohol indicates progress. Gentle heating (e.g., to 50 °C) may be required for less reactive halides.

  • Quenching: After completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction & Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

B. Esterification to Generate Pyrazolyl Ester Prodrugs

Rationale: Esterification is a premier strategy for developing prodrugs. An ester prodrug can mask the polar hydroxyl group, increasing lipophilicity and enhancing the drug's ability to cross cell membranes.[10] Once absorbed, the ester is readily cleaved by ubiquitous esterase enzymes in the plasma and tissues to release the active parent drug.[11][12]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Acid Chloride (e.g., acetyl chloride, benzoyl chloride)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Add triethylamine (1.5 eq) and cool the solution to 0 °C.

    • Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is non-nucleophilic and does not compete with the alcohol.

  • Acylation: Slowly add the acid chloride (1.1 eq) to the stirring solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting ester can be purified by column chromatography or recrystallization.

C. Conversion to 2-(1H-pyrazol-1-yl)ethyl Halides

Rationale: The conversion of the robust but poorly-leaving hydroxyl group into a labile halide is a critical activation step. The resulting 1-(2-haloethyl)-1H-pyrazole is a potent electrophile, ready to be coupled with a wide range of nucleophiles (amines, thiols, carboxylates, etc.) to assemble more complex pharmaceutical targets.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Safety First: Thionyl chloride is corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the cold solution.

    • Causality Explained: The reaction produces gaseous byproducts (SO₂ and HCl), and slow addition at 0 °C is essential to control the reaction rate and gas evolution.

  • Reaction Progression: After addition, allow the mixture to warm to room temperature, then heat to reflux for 1-3 hours until the reaction is complete (as monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice to quench the excess SOCl₂. Neutralize the acidic solution by the slow addition of solid NaHCO₃ or saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction and Concentration: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully on a rotary evaporator to yield the desired chloride, which is often used immediately in the next step due to potential instability.

Application Showcase: Design of Pyrazole-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[13] The pyrazole scaffold is a highly effective "hinge-binder," a moiety that forms critical hydrogen bonds with the backbone of the kinase's ATP-binding hinge region.[3][14] this compound and its derivatives are ideal for developing such inhibitors.

Mechanism of Action:

  • Hinge Binding: The pyrazole N-H (if unsubstituted) or the N-2 atom can act as a hydrogen bond donor or acceptor, respectively, to anchor the inhibitor to the kinase hinge.[3]

  • Vector for Selectivity: The N-1 substituent, derived from our precursor, projects out from the hinge region into the solvent-exposed channel. This position is a critical vector for modification. By applying the transformations in Section 2, chemists can introduce various functional groups (ethers, esters, amides via the halide) to interact with non-conserved amino acids in this region, thereby engineering inhibitor selectivity for the target kinase over other kinases in the kinome.[15]

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrazole Inhibitor hinge Hinge Region (Backbone NH/CO) solvent_channel Solvent-Exposed Channel (Variable Residues) pyrazole_core Pyrazole Core pyrazole_core->hinge H-Bond Anchor side_chain N1-Side Chain (from Precursor) side_chain->solvent_channel Selectivity & Potency

Caption: Binding model of a pyrazole inhibitor in a kinase active site.

Summary of Key Transformations

The following table summarizes the reaction conditions for the primary transformations of this compound.

TransformationKey ReagentsBaseSolventTypical Temp.Purpose in Drug Design
O-Alkylation Alkyl Halide (R-X)NaHAnhydrous THF/DMF0 °C to RTTune lipophilicity, improve metabolic stability, probe binding pockets.
Esterification Acid Chloride (RCOCl)Et₃N, PyridineAnhydrous DCM0 °C to RTProdrug design for improved bioavailability.
Halogenation Thionyl Chloride (SOCl₂)NoneAnhydrous DCM0 °C to RefluxActivate for nucleophilic substitution to link molecular fragments.

References

Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group of 2-(1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic derivatization of the terminal hydroxyl group of 2-(1H-pyrazol-1-yl)ethanol. This molecule serves as a valuable scaffold in medicinal chemistry and materials science, primarily due to the versatile pyrazole moiety, a core component in numerous pharmaceutical agents.[1][2][3] Modification of the ethanol side chain is a critical step in modulating the molecule's physicochemical properties, such as lipophilicity and solubility, and for introducing new functionalities for downstream applications. This document outlines detailed protocols for key transformations—esterification and etherification—explaining the mechanistic rationale behind procedural steps and offering insights into process optimization and characterization of the resulting derivatives.

Introduction: The Strategic Value of this compound

The pyrazole nucleus is a privileged scaffold in drug discovery, found in a wide array of therapeutics including anti-inflammatory drugs like celecoxib, anti-obesity agents such as rimonabant, and various kinase inhibitors.[2][3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The molecule this compound offers a synthetically accessible entry point to this chemical space, featuring a primary alcohol that acts as a versatile handle for chemical modification.

Derivatization of this hydroxyl group is not merely an academic exercise; it is a cornerstone of lead optimization in drug development. By converting the alcohol into esters, ethers, or other functional groups, researchers can:

  • Tune Pharmacokinetic Profiles: Altering the polarity of the side chain directly impacts a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Introduce Pharmacophoric Elements: The new functional group can introduce additional interaction points with a biological target, enhancing potency or selectivity.

  • Enable Bioconjugation: The modified side chain can serve as a linker to attach the pyrazole moiety to proteins, polymers, or imaging agents.

This guide provides the foundational chemistry and actionable protocols for researchers to effectively leverage this scaffold in their respective fields.

Core Derivatization Methodologies

The primary alcohol of this compound is amenable to a wide range of chemical transformations. We will focus on the two most common and impactful strategies: esterification and etherification.

Esterification: Introducing the Ester Linkage

Esterification is a fundamental reaction that converts the hydroxyl group into an ester. This transformation is highly effective for masking the polarity of the alcohol and for introducing a vast array of functionalities via the corresponding carboxylic acid derivative. The reaction can be accomplished using several methods, primarily via reaction with an acid chloride/anhydride or through Fischer esterification.

  • Acid Chlorides/Anhydrides: This is often the preferred method due to its high reactivity and irreversible nature.[4] The reaction is rapid and typically proceeds to completion under mild conditions. The choice of an acid chloride (e.g., benzoyl chloride) or an anhydride (e.g., acetic anhydride) depends on the desired acyl group and reagent availability. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl or carboxylic acid byproduct, driving the reaction forward and preventing side reactions.

  • Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄).[5][6] It is an equilibrium-controlled process, requiring either a large excess of one reactant or the removal of water to achieve high yields, often accomplished by azeotropic distillation with a Dean-Stark apparatus.[5][7] While economical, the harsh acidic conditions and high temperatures may not be suitable for sensitive substrates.

This protocol details the synthesis of 2-(1H-pyrazol-1-yl)ethyl benzoate.

Workflow Diagram: Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Triethylamine in DCM B Cool solution to 0°C (Ice Bath) A->B C Add Benzoyl Chloride dropwise B->C D Warm to RT and stir (2-4 hours) C->D E Quench with sat. NaHCO₃ D->E F Separate organic layer E->F G Wash with Brine, Dry (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify via Column Chromatography H->I

Caption: General workflow for the esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acylation: Cool the flask to 0°C in an ice-water bath. Add benzoyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes. Rationale: The dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess benzoyl chloride and the triethylammonium hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ and then brine. Rationale: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure ester.

Etherification: Forging the Ether Bond

Etherification provides a more stable linkage compared to esters and is a key method for introducing alkyl or aryl groups. The Williamson ether synthesis is the most robust and widely used method for this transformation.

The Williamson synthesis is a two-step process involving:

  • Deprotonation: The alcohol is treated with a strong base to form an alkoxide. The choice of base is critical. Sodium hydride (NaH) is highly effective as it generates the alkoxide irreversibly, with hydrogen gas as the only byproduct. Weaker bases like hydroxides are generally insufficient for primary alcohols.

  • Nucleophilic Substitution (Sₙ2): The resulting nucleophilic alkoxide attacks an electrophilic alkyl halide (e.g., methyl iodide, benzyl bromide). Primary halides are ideal electrophiles for this Sₙ2 reaction to minimize the competing E2 elimination side reaction.

This protocol details the synthesis of 1-(2-(benzyloxy)ethyl)-1H-pyrazole.

Workflow Diagram: Etherification

G cluster_prep Alkoxide Formation cluster_reaction Sₙ2 Reaction cluster_workup Work-up & Purification A Suspend NaH in anhydrous THF under N₂ at 0°C B Add this compound solution dropwise A->B C Stir for 30 min at 0°C B->C D Add Benzyl Bromide dropwise at 0°C C->D E Warm to RT and stir (4-12 hours) D->E F Quench carefully with H₂O E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (MgSO₄) G->H I Concentrate in vacuo H->I J Purify via Column Chromatography I->J

Caption: General workflow for the Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂), add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask and cool to 0°C.

  • Deprotonation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the alcohol solution dropwise to the NaH suspension at 0°C. Safety Note: This step generates H₂ gas and is exothermic. Ensure proper ventilation and slow addition.

  • Alkoxide Formation: Stir the mixture at 0°C for 30 minutes after the addition is complete. The cessation of bubbling indicates the complete formation of the alkoxide.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding water dropwise at 0°C to destroy any unreacted NaH.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Data Summary and Characterization

Successful derivatization must be confirmed through rigorous analytical characterization. Below is a summary table of expected outcomes and key spectroscopic signatures.

Derivative TypeReagentsTypical YieldKey ¹H NMR Signal (CDCl₃, δ ppm)Key IR Signal (cm⁻¹)
Acetate Ester Acetic Anhydride, Pyridine>85%~2.1 (s, 3H, -C(O)CH₃), ~4.4 (t, 2H, -OCH₂-)~1740 (C=O stretch), Disappearance of broad O-H
Benzoate Ester Benzoyl Chloride, Et₃N>90%~8.0 & 7.4-7.6 (m, 5H, Ar-H), ~4.6 (t, 2H, -OCH₂-)~1720 (C=O stretch), Disappearance of broad O-H
Benzyl Ether Benzyl Bromide, NaH>70%~7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, -OCH₂Ph), ~3.8 (t, 2H, -OCH₂-)~1100 (C-O stretch), Disappearance of broad O-H

Expert Interpretation:

  • ¹H NMR Spectroscopy: The most telling evidence of successful derivatization is the downfield shift of the methylene protons adjacent to the oxygen (-OCH₂-). In the starting alcohol, these protons typically appear around δ 3.9-4.0 ppm. Upon esterification or etherification, they shift downfield to δ 4.4-4.6 ppm due to the deshielding effect of the new group. The appearance of new signals corresponding to the introduced moiety (e.g., the sharp singlet of an acetyl group or the aromatic signals of a benzyl group) provides further confirmation.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (typically ~3300-3400 cm⁻¹) from the starting alcohol is a key indicator. For esters, the appearance of a strong, sharp carbonyl (C=O) stretching band between 1720-1750 cm⁻¹ is definitive proof of formation.

Applications and Future Directions

The derivatization of this compound is a gateway to a vast chemical library with significant potential in drug discovery and materials science.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing a series of ester and ether derivatives with varying alkyl and aryl substituents, researchers can systematically probe the SAR of a pyrazole-based lead compound. This allows for the fine-tuning of potency and selectivity against biological targets such as ALK5 kinase, which is implicated in dermal scarring.[8][9]

  • Prodrug Development: Ester derivatives are frequently employed as prodrugs. The ester can be designed to be stable in the gastrointestinal tract but cleaved by esterases in the plasma or target tissue, releasing the active parent alcohol.

  • Development of Molecular Probes: The hydroxyl group can be derivatized with fluorescent tags, biotin, or other reporter molecules. These molecular probes are invaluable tools for studying cellular pathways and target engagement.

The protocols and principles outlined in this guide provide a solid foundation for any researcher looking to explore the rich chemistry of the this compound scaffold.

References

The Role of 2-(1H-pyrazol-1-yl)ethanol in the Development of Corrosion Inhibitors: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 2-(1H-pyrazol-1-yl)ethanol as a corrosion inhibitor. This guide delves into the synthesis, mechanism of action, and detailed protocols for evaluating its efficacy, grounded in established scientific principles and experimental data.

Introduction: The Challenge of Corrosion and the Promise of Pyrazole Derivatives

Corrosion, the gradual destruction of materials by chemical or electrochemical reaction with their environment, poses a significant global challenge, impacting industrial infrastructure, safety, and economic stability.[1] The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this issue, particularly in acidic environments encountered in industrial processes such as oil and gas exploration, chemical cleaning, and metal processing.[2][3]

Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2] The effectiveness of these inhibitors is largely dependent on their molecular structure, particularly the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons, which act as active centers for adsorption.[3][4]

Among the various classes of organic inhibitors, pyrazole and its derivatives have emerged as a highly promising group due to their excellent corrosion inhibition properties, environmental friendliness, and relative ease of synthesis.[1][5][6] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides multiple adsorption sites. The presence of these nitrogen atoms, along with other functional groups, allows for strong interaction with the metal surface.[1][7] This guide focuses specifically on this compound, a pyrazole derivative featuring a hydroxyl group, which is expected to further enhance its adsorption and inhibitive properties.

Mechanism of Action: How this compound Protects Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, thereby blocking the active sites for corrosion reactions. This adsorption can occur through a combination of physical and chemical interactions.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction. Van der Waals forces also contribute to physisorption.

  • Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen and oxygen atoms of the inhibitor and the vacant d-orbitals of the metal atoms (e.g., iron in steel). This type of interaction results in a more stable and robust protective film.[7]

The pyrazole ring in this compound offers two nitrogen atoms with lone pair electrons, making it an excellent candidate for chemisorption. Additionally, the oxygen atom in the ethanol substituent provides another active site for coordination with the metal surface. The planar structure of the pyrazole ring allows for effective surface coverage.

Figure 1: Mechanism of corrosion inhibition by this compound.

Synthesis of this compound: A Generalized Protocol

While a specific, detailed synthesis protocol for this compound as a corrosion inhibitor is not extensively documented in readily available literature, a general and adaptable method can be derived from the synthesis of similar pyrazole derivatives.[3][8] The following protocol outlines a plausible synthetic route.

Principle: The synthesis typically involves the reaction of a pyrazole precursor with a suitable ethanol-containing reactant. A common method is the N-alkylation of pyrazole with 2-chloroethanol or a similar reagent.

Materials and Reagents:

  • Pyrazole

  • 2-Chloroethanol

  • Sodium hydroxide (or another suitable base)

  • Ethanol (as a solvent)

  • Distilled water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve pyrazole (1 equivalent) in ethanol.

  • Addition of Base: Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring. The base is crucial for deprotonating the pyrazole, making it a better nucleophile.

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain it for several hours (e.g., 4-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: Add distilled water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and evaporate the solvent to obtain the crude product. The product can be further purified by column chromatography or distillation under reduced pressure.

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Evaluation of Corrosion Inhibition Performance: Standard Protocols

To assess the effectiveness of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical methods is recommended.[7][9] These techniques provide both quantitative data on inhibition efficiency and insights into the inhibition mechanism.

Figure 2: Experimental workflow for evaluating corrosion inhibitors.
Weight Loss Measurements

This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.[6][10]

Protocol:

  • Metal Coupon Preparation: Prepare mild steel coupons of known dimensions. Mechanically polish the coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of this compound for a specified period (e.g., 6-24 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution containing hexamine), rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[11][12]

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mode of action.[13][14]

Experimental Setup:

  • A standard three-electrode cell consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • A potentiostat/galvanostat.

Protocol for Potentiodynamic Polarization (PDP):

  • Stabilization: Immerse the working electrode in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • Analyze the shift in Ecorr to determine if the inhibitor is anodic, cathodic, or mixed-type. A significant shift in either the anodic or cathodic Tafel slope indicates the primary mode of inhibition. Pyrazole derivatives often act as mixed-type inhibitors.[1][7]

Protocol for Electrochemical Impedance Spectroscopy (EIS):

  • Stabilization: Allow the OCP to stabilize as in the PDP measurement.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively. An increase in Rct and a decrease in Cdl indicate effective inhibition.

Data Presentation and Interpretation

For a comprehensive evaluation, the collected data should be presented in a clear and organized manner.

Table 1: Typical Weight Loss Data for a Pyrazole-based Inhibitor

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank150.25.89-
1 x 10⁻⁵45.11.7770.0
5 x 10⁻⁵25.51.0083.0
1 x 10⁻⁴15.00.5990.0
5 x 10⁻⁴9.80.3893.5
1 x 10⁻³6.10.2495.9

Data is hypothetical and for illustrative purposes, based on typical performance of pyrazole derivatives.[1]

Table 2: Typical Electrochemical Polarization Data for a Pyrazole-based Inhibitor

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-480125075120-
1 x 10⁻⁵-4753757211870.0
5 x 10⁻⁵-4722127011583.0
1 x 10⁻⁴-4681256811290.0
5 x 10⁻⁴-465816511093.5
1 x 10⁻³-460516210895.9

Data is hypothetical and for illustrative purposes, based on typical performance of pyrazole derivatives.[13]

Adsorption Isotherm:

To understand the adsorption mechanism, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Freundlich, Temkin). The Langmuir adsorption isotherm is often found to be a good fit for pyrazole derivatives, indicating the formation of a monolayer of the inhibitor on the metal surface.[1][7] The Langmuir isotherm is represented by the equation:

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage (IE%/100), and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C with a high correlation coefficient suggests that the adsorption follows the Langmuir isotherm.

Quantum Chemical Calculations: Theoretical Insights

Quantum chemical calculations, using methods like Density Functional Theory (DFT), can provide valuable theoretical insights into the relationship between the molecular structure of this compound and its inhibition efficiency.[15][16] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can be correlated with the inhibitor's performance.

  • EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency.

  • ELUMO: A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • ΔE: A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.

These theoretical studies can aid in the rational design and screening of new and more effective corrosion inhibitors.

Conclusion

This compound holds significant potential as an effective corrosion inhibitor, particularly for steel in acidic environments. Its molecular structure, featuring a pyrazole ring and a hydroxyl group, provides multiple active centers for strong adsorption onto the metal surface, leading to the formation of a protective film. The detailed protocols provided in this guide for synthesis and evaluation will enable researchers to systematically investigate its performance and mechanism of action. By integrating experimental techniques with theoretical calculations, a deeper understanding of its inhibitive properties can be achieved, paving the way for its application in various industrial settings.

References

Application Notes & Protocols for the Evaluation of 2-(1H-pyrazol-1-yl)ethanol Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Oncology

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its structural versatility and ability to form multiple hydrogen bonds and hydrophobic interactions have established it as a cornerstone in the design of targeted therapeutics.[1][2] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, but their role in oncology is particularly prominent.[3] Numerous compounds incorporating this moiety have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[4][5]

These derivatives function through diverse and often multi-targeted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular machinery like microtubules.[2] This guide provides a comprehensive overview of the essential protocols and scientific rationale for the synthesis and preclinical evaluation of pyrazole-based compounds, with a focus on derivatives of the 2-(1H-pyrazol-1-yl)ethanol family, as emerging anticancer agents. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for hit identification and mechanism of action studies.

Section 1: Synthesis of Pyrazole-Based Anticancer Agents

The synthesis of the core pyrazole structure is most classically achieved through the Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[3][4] This foundational reaction allows for extensive diversification by modifying the substituents on both reactants, enabling the creation of large chemical libraries for screening.

Protocol 1.1: General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

This protocol outlines a common one-pot synthesis adapted from established procedures.[3][6] The principle involves the acid-catalyzed condensation of a β-diketone with a substituted hydrazine, followed by cyclization.

Rationale: The use of a catalytic amount of acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration are thermodynamically favorable, driving the reaction towards the stable aromatic pyrazole ring.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the selected β-diketone derivative (1.0 eq.) and the substituted hydrazine hydrate or hydrochloride salt (1.1 eq.) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. A precipitate will often form. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol.[6] Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the purified pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

G cluster_synthesis Synthesis Workflow start Reactant Preparation (β-Diketone + Hydrazine) reflux Acid-Catalyzed Reflux (Ethanol, 4-8h) start->reflux Add Catalyst monitor TLC Monitoring reflux->monitor Periodically monitor->reflux Incomplete isolate Cooling & Isolation (Filtration) monitor->isolate Complete purify Purification (Recrystallization) isolate->purify end Structural Characterization (NMR, MS) purify->end

Caption: General workflow for the synthesis of pyrazole derivatives.

Section 2: Protocols for In Vitro Anticancer Evaluation

A hierarchical screening approach is essential for efficiently identifying promising lead compounds. This process begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent hits.

G cluster_workflow In Vitro Evaluation Workflow cluster_moa Mechanism of Action (MoA) Studies start Synthesized Pyrazole Derivatives Library primary_screen Primary Screening: Cytotoxicity Assay (MTT) Determine IC50 Values start->primary_screen hit_selection Hit Selection (Potent & Selective Compounds) primary_screen->hit_selection Analyze Data apoptosis Apoptosis Assay (Annexin V / PI) hit_selection->apoptosis Investigate MoA cell_cycle Cell Cycle Analysis (PI Staining) hit_selection->cell_cycle target_assay Target-Specific Assays (e.g., Tubulin Polymerization, Kinase Inhibition) hit_selection->target_assay lead_id Lead Candidate Identification group_edge->lead_id

Caption: Hierarchical workflow for identifying lead anticancer compounds.

Protocol 2.1: Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Rationale: This assay provides a quantitative measure of a compound's ability to reduce the number of viable cells in a culture, whether through cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) mechanisms. The resulting IC₅₀ (half-maximal inhibitory concentration) value is a key metric for compound potency.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9]

Protocol 2.2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can detect this event. PI is a fluorescent nuclear stain that is impermeant to live cells and is used to identify late apoptotic or necrotic cells.

Rationale: This dual-staining method, analyzed by flow cytometry, allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[11][12]

Step-by-Step Procedure:

  • Cell Treatment: Plate cells (e.g., 5 x 10⁵ cells/well in a 6-well plate) and treat with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[12] Include untreated and vehicle controls.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 1200 rpm for 5-10 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations indicates apoptosis induction.[10]

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M), which can subsequently trigger apoptosis.[13] PI stoichiometrically intercalates with DNA, and the resulting fluorescence intensity is directly proportional to the DNA content, allowing for cell cycle phase determination by flow cytometry.

Rationale: This protocol quantifies the distribution of cells throughout the cell cycle phases. An accumulation of cells in a specific phase following treatment suggests the compound interferes with cell cycle progression at that checkpoint.[14]

Step-by-Step Procedure:

  • Cell Treatment: Seed and treat cells as described in Protocol 2.2 for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding the pellet dropwise to cold 70% ethanol while vortexing gently. Store at -20°C overnight to ensure proper fixation.[8]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is critical to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence of PI.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population, for example, indicates a G2/M arrest.[13][15]

Section 3: Data Interpretation and Mechanistic Insights

Quantitative Data Summary

The initial output from the cytotoxicity screens is a series of IC₅₀ values. These values are crucial for comparing the potency of different derivatives and their selectivity against various cancer cell lines versus normal cell lines.[16]

Table 1: Representative Cytotoxic Activities (IC₅₀ in µM) of Pyrazole Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Mechanism Highlight Reference
PTA-1 MDA-MB-231 (Breast) 0.93 Apoptosis, G2/M Arrest, Tubulin Inhibition [10][9]
PTA-1 A549 (Lung) 0.17 Cytotoxicity [9]
Compound 6c SK-MEL-28 (Melanoma) 3.46 Apoptosis, G2/M Arrest, Tubulin Inhibition [16]
Compound 1 HCT-116 (Colon) 4.2 XO Inhibition [17]
Compound 9 HCT-116 (Colon) 10.00 CDK2 Inhibition, G0/G1 Arrest [18]
Compound 14g MCF-7 (Breast) 1.20 EGFR/COX-2 Inhibition, G2/M Arrest [15]
Compound 13 4T1 (Breast) 25.0 G0/G1 Arrest, Apoptosis [19]

| Doxorubicin | MDA-MB-231 (Breast) | ~2.4 | Positive Control |[12] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Building a Mechanistic Picture

The data from apoptosis and cell cycle assays provide a deeper understanding of how a compound kills cancer cells. For instance, a compound that shows a strong G2/M arrest followed by an increase in the sub-G1 (apoptotic) population suggests it may be disrupting microtubule dynamics. This hypothesis can be directly tested with a tubulin polymerization assay.[16]

Western blot analysis can further confirm the apoptotic pathway by measuring the levels of key regulatory proteins. Many pyrazole derivatives have been shown to up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2, and to induce the cleavage of caspase-3 and PARP.[12][14][15][20]

G cluster_pathway Apoptotic Signaling Induced by Pyrazole Derivatives pyrazole Pyrazole Derivative tubulin Tubulin Polymerization pyrazole->tubulin Inhibits bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 Down-regulates bax Bax (Pro-apoptotic) pyrazole->bax Up-regulates g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest Leads to apoptosis Apoptosis (DNA Fragmentation, PS Externalization) g2m_arrest->apoptosis Can trigger mito Mitochondrial Disruption (Cytochrome c release) bcl2->mito Inhibits bax->mito Promotes caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase3->apoptosis

Caption: Common apoptotic pathway targeted by pyrazole anticancer agents.

Conclusion

The this compound framework and related pyrazole derivatives represent a highly promising class of compounds for anticancer drug development. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to modulate multiple key cancer-related pathways—including cell cycle progression and apoptosis—makes them attractive candidates for further investigation. The protocols detailed in this guide provide a robust and logical framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to in-depth mechanistic studies, ultimately facilitating the identification of novel and effective therapeutic leads.

References

Application Notes and Protocols for the Evaluation of 2-(1H-pyrazol-1-yl)ethanol Analogs as Anti-inflammatory and Analgesic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and notably, anti-inflammatory and analgesic properties.[1][2] Several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and phenylbutazone, feature a pyrazole core, underscoring the therapeutic importance of this scaffold.[3] The 2-(1H-pyrazol-1-yl)ethanol framework represents a promising class of pyrazole derivatives for the development of novel anti-inflammatory and analgesic agents with potentially improved efficacy and safety profiles.

These application notes provide a comprehensive guide for the preclinical evaluation of novel this compound analogs, detailing their mechanism of action, and providing step-by-step protocols for key in vivo and in vitro assays.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory and analgesic effects is through the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are pivotal in the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5][6]

Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs, as it is hypothesized to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3][4] The therapeutic potential of this compound analogs lies in their potential to selectively inhibit COX-2.

COX_Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins (Physiological) (e.g., GI protection, platelet aggregation) C->E F Prostaglandins (Inflammatory) (e.g., Inflammation, Pain, Fever) D->F G Inflammatory Stimuli (e.g., Cytokines, Pathogens) G->D H This compound Analogs H->D Inhibition

Caption: Inhibition of the COX-2 Pathway by this compound Analogs.

Experimental Workflow for Preclinical Evaluation

A systematic approach is crucial for the efficient evaluation of novel compounds. The following workflow outlines the key stages in assessing the anti-inflammatory and analgesic potential of this compound analogs.

Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Safety & Toxicity A COX-1/COX-2 Inhibition Assay C Carrageenan-Induced Paw Edema (Anti-inflammatory) A->C D Acetic Acid-Induced Writhing (Analgesic) A->D B Cytotoxicity Assay F Acute Toxicity Study C->F D->F E Hot Plate/Tail Flick Test (Analgesic) E->F G Ulcerogenic Potential F->G

Caption: Preclinical evaluation workflow for this compound analogs.

In Vitro Protocols

Protocol 1: COX-1 and COX-2 Inhibition Assay

This assay is fundamental to determine the potency and selectivity of the test compounds for the COX isoforms.

Principle: The ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes is measured. The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA).

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid

  • Test compounds (this compound analogs)

  • Reference compounds (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective inhibitor)

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a range of concentrations for each test and reference compound.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further 2 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Read the absorbance on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 using non-linear regression analysis.

  • Calculate the COX-2 selectivity index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Illustrative Data for Structurally Related N-Substituted Pyrazoles:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Analog A>1002.51>39.8
Analog B85.31.7947.6
Celecoxib15.20.045337.8
Indomethacin0.11.20.08

Note: Data is illustrative and based on findings for similar N-substituted pyrazole analogs to demonstrate expected outcomes.[4]

In Vivo Protocols

Protocol 2: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a widely used and validated model for screening acute anti-inflammatory activity.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Group the animals (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at least 3 doses).

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

Data Analysis:

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

  • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Illustrative Data for Structurally Related Pyrazole Analogs:

Treatment (Dose)% Inhibition of Paw Edema (at 3 hours)
Vehicle-
Analog A (25 mg/kg)45.2%
Analog A (50 mg/kg)68.7%
Indomethacin (10 mg/kg)75.3%

Note: Data is illustrative and based on findings for similar pyrazole analogs.[4][7]

Protocol 3: Acetic Acid-Induced Writhing in Mice (Analgesic Activity)

This model is sensitive to peripherally acting analgesics.

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs). The number of writhes is counted, and a reduction in the number of writhes by a test compound indicates analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid (0.6% v/v in saline)

  • Test compounds

  • Reference drug (e.g., Aspirin, 100 mg/kg)

  • Vehicle

Procedure:

  • Group the animals (n=6 per group).

  • Administer the test compounds, reference drug, or vehicle orally 30 minutes before the acetic acid injection.

  • Inject 0.1 mL of 0.6% acetic acid intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes for a period of 10 minutes.

Data Analysis:

  • Calculate the mean number of writhes for each group.

  • Calculate the percentage of analgesic protection using the formula: % Protection = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] x 100

  • Analyze the data for statistical significance using an appropriate statistical test.

Protocol 4: Hot Plate Test in Mice (Analgesic Activity)

This method is suitable for evaluating centrally acting analgesics.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking paws, jumping) after administration of a test compound indicates an analgesic effect.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Test compounds

  • Reference drug (e.g., Morphine, 5 mg/kg)

  • Vehicle

Procedure:

  • Screen the mice by placing them on the hot plate and record the baseline reaction time. Only mice with a baseline latency of 5-15 seconds should be used. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Group the selected animals.

  • Administer the test compounds, reference drug, or vehicle.

  • Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes post-administration.

Data Analysis:

  • Calculate the percentage increase in reaction latency (analgesic activity) using the formula: % Increase in Latency = [ (T_t - T_0) / T_0 ] x 100 Where T_t is the post-treatment latency and T_0 is the pre-treatment (baseline) latency.

  • Analyze the data for statistical significance.

Safety and Toxicity Assessment

Protocol 5: Acute Toxicity and Ulcerogenic Potential

A preliminary assessment of the safety profile of promising compounds is essential.

Acute Toxicity:

  • Administer increasing doses of the test compound to groups of mice or rats.

  • Observe the animals for 24-48 hours for any signs of toxicity and record the mortality.

  • Determine the approximate LD50 (lethal dose for 50% of the animals).

Ulcerogenic Potential:

  • Administer the test compound at a therapeutic dose for several consecutive days.

  • On the final day, sacrifice the animals and examine the gastric mucosa for any signs of ulceration, hemorrhage, or irritation.

  • Score the gastric lesions to determine an ulcer index. Compare the results with a positive control like Indomethacin.[8]

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound analogs as potential anti-inflammatory and analgesic agents. By employing a combination of in vitro and in vivo assays, researchers can effectively determine the potency, selectivity, efficacy, and preliminary safety profile of novel compounds. This structured approach is crucial for identifying promising lead candidates for further development in the quest for safer and more effective treatments for inflammatory and pain-related disorders.

References

Application Notes & Protocols: A Guide to Antimicrobial and Antifungal Screening of Compounds Derived from 2-(1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Infective Agents

The escalating crisis of antimicrobial resistance necessitates urgent exploration of new chemical scaffolds with potent anti-infective properties. Heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3] Pyrazole derivatives are foundational components of several commercial drugs and agrochemicals, underscoring their therapeutic potential.[2][4][5][6]

This guide provides a detailed framework and robust protocols for the systematic screening of novel compounds derived from 2-(1H-pyrazol-1-yl)ethanol for their antimicrobial and antifungal efficacy. As a Senior Application Scientist, my objective is to present not just a sequence of steps, but a self-validating system of protocols grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9] This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice to ensure data integrity and reproducibility.

Section 1: Foundational Concepts in Antimicrobial Susceptibility Testing

Before proceeding to experimental protocols, it is crucial to understand the key parameters used to quantify the efficacy of a potential antimicrobial or antifungal agent.

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[10][11][12] It is a measure of the compound's potency, indicating whether it is effective at clinically achievable concentrations.

  • Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC): While the MIC indicates growth inhibition (a microbistatic effect), the MBC or MFC reveals the minimum concentration required to kill 99.9% of the initial microbial inoculum.[13][14][15][16] This parameter is critical for determining whether a compound is microbicidal. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

  • Zone of Inhibition: In qualitative tests like the disk diffusion assay, this is the clear area around an antimicrobial-impregnated disk where microbial growth is absent.[17][18] The diameter of this zone correlates with the susceptibility of the microorganism to the agent.

The primary mechanism for many commercial pyrazole-based fungicides involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, thereby disrupting cellular energy production.[4][6] Understanding such potential mechanisms can guide the interpretation of screening results.

Experimental Workflow Overview

The screening process follows a logical progression from qualitative, high-throughput methods to more quantitative and detailed analyses. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Interpretation Compound Synthesis of This compound Derivatives Stock Preparation of Stock Solutions (e.g., in DMSO) Compound->Stock DiskDiffusion Protocol 1: Agar Disk Diffusion Assay Stock->DiskDiffusion Test Compounds Qualitative Qualitative Assessment: Measure Zones of Inhibition DiskDiffusion->Qualitative BrothMicro Protocol 2: Broth Microdilution for MIC Qualitative->BrothMicro Active Compounds MBC_MFC Protocol 3: Determination of MBC/MFC BrothMicro->MBC_MFC Analysis Data Analysis & SAR MBC_MFC->Analysis MIC & MBC/MFC Data

Caption: Overall experimental workflow from compound synthesis to data analysis.

Section 2: Detailed Experimental Protocols

Protocol 1: Agar Disk Diffusion Assay for Preliminary Screening

This method serves as a rapid, qualitative screen to identify compounds with potential antimicrobial or antifungal activity.[18][19] Its simplicity and low cost make it ideal for evaluating a large number of derivatives.

Causality Behind Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria because of its batch-to-batch reproducibility and its composition, which minimizes interference with antimicrobial agents.[12][20] For fungi, Sabouraud Dextrose Agar (SDA) is commonly used.

  • Inoculum Standardization: Adjusting the inoculum turbidity to a 0.5 McFarland standard is a critical step.[17] This corresponds to approximately 1.5 x 10⁸ CFU/mL and ensures that the lawn of microbial growth is confluent and uniform, making the zones of inhibition clear and reproducible.[17]

Materials:

  • Test compounds derived from this compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates (for bacteria)

  • Sabouraud Dextrose Agar (SDA) plates (for fungi)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline solution (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs, forceps, and micropipettes

  • Positive control antibiotic/antifungal disks (e.g., Ciprofloxacin, Fluconazole)

  • Negative control disks (impregnated with solvent, e.g., DMSO)

  • Incubator set to 35-37°C for bacteria and 28-30°C for fungi

Step-by-Step Methodology:

  • Preparation of Test Disks: a. Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). b. Aseptically apply a precise volume (e.g., 10 µL) of the stock solution onto a sterile paper disk to achieve a known final amount (e.g., 100 µ g/disk ). c. Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) to allow for solvent evaporation. d. Prepare negative control disks using only the solvent.

  • Inoculum Preparation: a. From a pure culture (18-24 hours old), select 3-5 isolated colonies using a sterile loop. b. Transfer these colonies into a tube with 4-5 mL of sterile saline. c. Vortex the suspension to ensure it is homogeneous. d. Compare the turbidity of the suspension to the 0.5 McFarland standard. Adjust by adding more bacteria or more saline until the turbidities match. This inoculum must be used within 15 minutes of preparation.[17]

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Remove excess fluid by pressing and rotating the swab against the inside of the tube.[18][21] c. Streak the swab evenly across the entire surface of the MHA or SDA plate to ensure a confluent lawn of growth. Rotate the plate by 60° and repeat the streaking two more times.[21] d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application: a. Using sterile forceps, place the prepared test, positive control, and negative control disks onto the inoculated agar surface. b. Ensure disks are placed at least 24 mm apart from center to center and 15 mm from the edge of the plate to prevent overlapping of zones.[12] c. Gently press each disk to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[11]

  • Data Collection and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (including the 6 mm disk) in millimeters (mm) for each disk. b. A zone of inhibition around a test compound disk (and no zone around the negative control) indicates antimicrobial or antifungal activity. The larger the zone, the more susceptible the organism is to the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits microbial growth and is considered the gold standard for susceptibility testing.[22]

Trustworthiness Through Controls: The validity of a microdilution assay is entirely dependent on its controls.

  • Growth Control (No Compound): Confirms that the microorganisms can grow in the broth medium under the test conditions.

  • Sterility Control (No Microbes): Confirms that the broth medium and plate are not contaminated.

  • Positive Control (Standard Antibiotic): Confirms that the assay is performing correctly by testing a known antibiotic against a quality control strain with a known MIC range.

Materials:

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compounds and control antimicrobials

  • Standardized microbial inoculum (prepared as in Protocol 1, then diluted)

  • Multichannel pipette

  • Optional: Growth indicator solution (e.g., Resazurin, INT)

Step-by-Step Methodology:

  • Plate Preparation: a. Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate. b. Prepare a 2x working stock of your test compound. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution in broth. c. Add 100 µL of this 2x compound stock to the wells in column 1. This results in a total volume of 200 µL. d. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution across the plate to column 10. Discard the final 100 µL from column 10. f. Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no compound, no inoculum).

  • Inoculation: a. Dilute the 0.5 McFarland microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. This typically involves a 1:100 dilution of the standardized stock. b. Add 100 µL of the diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. c. This final step dilutes the compound concentrations by half, achieving the desired final test concentrations (e.g., 128, 64, 32... µg/mL).

  • Incubation: a. Cover the plate and incubate under the same conditions as the disk diffusion assay.

  • Reading the MIC: a. After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where there is no visible turbidity (i.e., the first clear well).[10] b. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a direct extension of the MIC assay and is essential for distinguishing between microbistatic and microbicidal activity.

Step-by-Step Methodology:

  • Subculturing from MIC Plate: a. Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these wells. d. Spot-plate or spread the aliquot onto a fresh, compound-free agar plate (MHA or SDA).

  • Incubation: a. Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • Determining the MBC/MFC: a. After incubation, count the number of colonies on each spot/plate. b. The MBC or MFC is defined as the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the colony count from the initial growth control well.[16][23]

Workflow for Quantitative Assays

G start Start with Active Compounds from Disk Diffusion prep_plate Prepare 96-well plate with 2-fold serial dilutions of test compound start->prep_plate inoculate Inoculate wells with standardized microbial suspension (5x10^5 CFU/mL) prep_plate->inoculate incubate_mic Incubate plate (16-20h for bacteria, 24-48h for fungi) inoculate->incubate_mic read_mic Visually determine MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture 10-100 µL from clear wells (MIC, 2x MIC, 4x MIC) onto fresh agar plates read_mic->subculture Follow-up Assay incubate_mbc Incubate agar plates (24-48h) subculture->incubate_mbc read_mbc Determine MBC/MFC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc end Final Data: MIC, MBC/MFC, MBC:MIC Ratio read_mbc->end

Caption: Workflow for determining MIC and MBC/MFC.

Section 3: Data Presentation and Interpretation

Organizing screening data in a clear, standardized format is essential for comparison between compounds and for structure-activity relationship (SAR) analysis.

Table 1: Representative Data from Agar Disk Diffusion Assay

Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
PZE-001100181512
PZE-00210010--
PZE-003100221920
Ciprofloxacin52528N/A
Fluconazole25N/AN/A24
DMSO (Solvent)----
(-) indicates no measurable zone of inhibition. N/A: Not Applicable.

Table 2: Quantitative Antimicrobial and Antifungal Activity Data

Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicansMFC/MIC Ratio
PZE-0011632264>128>2
PZE-003816216322
Ciprofloxacin0.512N/AN/AN/A
FluconazoleN/AN/AN/A284

Interpretation:

  • In this example, compound PZE-003 shows the most promising broad-spectrum activity with lower MIC values than PZE-001.

  • The MBC/MIC and MFC/MIC ratios for PZE-003 are both 2, suggesting it has cidal (bactericidal and fungicidal) activity against the tested strains.

  • Compound PZE-001 shows activity, but its fungistatic effect against C. albicans is weaker, as the MFC is greater than the highest concentration tested.

References

The Pivotal Role of 2-(1H-Pyrazol-1-yl)ethanol in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 1, 2026 – As the global agricultural sector continually seeks innovative solutions for crop protection, the strategic use of specialized chemical intermediates has become paramount. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(1H-pyrazol-1-yl)ethanol as a versatile building block in the synthesis of modern agrochemicals, particularly focusing on the widely used class of succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction: The Significance of the Pyrazole Moiety in Agrochemicals

The pyrazole ring is a foundational scaffold in a significant number of modern agrochemicals due to its metabolic stability and ability to be readily functionalized.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. A prominent class of pyrazole-based agrochemicals are the pyrazole-4-carboxamide fungicides, which act as succinate dehydrogenase inhibitors (SDHIs). These compounds effectively control a wide range of fungal pathogens by disrupting the mitochondrial electron transport chain, a vital process for fungal respiration.[2][3]

This compound emerges as a key precursor in the synthesis of the crucial intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is the backbone of several highly effective commercial fungicides.

Synthetic Pathway Overview: From Precursor to Active Ingredient

The journey from this compound to a potent agrochemical involves a multi-step synthesis. A representative pathway is the synthesis of Fluxapyroxad, a leading SDHI fungicide. While various synthetic routes to the core intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, have been developed, a conceptual pathway illustrating the potential derivatization of a pyrazole-alkanol is presented below. This highlights the chemical transformations necessary to arrive at the key acid chloride intermediate for the final amide coupling.

Synthesis_Pathway A This compound B 1-Methyl-1H-pyrazole A->B Methylation & Dehydration (Conceptual) C 4-Bromo-1-methyl-3-(difluoromethyl)-1H-pyrazole B->C Halogenation & Difluoromethylation D 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C->D Carboxylation E 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride D->E Chlorination G Fluxapyroxad (Pyrazole-4-carboxamide Fungicide) E->G Amide Coupling F N-(3',4',5'-trifluorobiphenyl-2-yl) amine F->G

Caption: Conceptual synthetic pathway from a pyrazole-alkanol derivative to a pyrazole-4-carboxamide fungicide.

Key Synthetic Transformations and Protocols

The synthesis of the pivotal intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is a critical process. Below are detailed protocols for the key transformations, grounded in established chemical principles.

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Numerous patented methods exist for the industrial production of this key carboxylic acid intermediate.[3][4] A common strategy involves the cyclization of a difluorinated β-ketoester with methylhydrazine, followed by hydrolysis.

Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

  • Step 1: Cyclization. Ethyl 4,4-difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride. The resulting intermediate is then treated with methylhydrazine to form the pyrazole ring. This reaction typically yields a mixture of regioisomers, with the desired 1-methyl-3-(difluoromethyl) isomer being the major product.

  • Step 2: Hydrolysis. The ethyl ester of the pyrazole derivative is hydrolyzed using a base, such as sodium hydroxide, to yield the sodium salt of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Step 3: Acidification. The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The solid is collected by filtration, washed, and dried.

Conversion to the Acid Chloride

The carboxylic acid is then converted to the more reactive acid chloride to facilitate the final amide coupling.

Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride [2][5]

  • Reaction Setup: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an inert solvent (e.g., toluene), thionyl chloride (SOCl₂) is added. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux until the reaction is complete, which can be monitored by techniques such as TLC or GC.

  • Work-up: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can often be used in the next step without further purification.

Final Amide Coupling: Synthesis of a Pyrazole-4-Carboxamide Fungicide

The final step involves the coupling of the pyrazole acid chloride with the appropriate aniline derivative.

Protocol: General Procedure for Amide Coupling

  • Reaction Setup: The aniline derivative is dissolved in a suitable solvent (e.g., dichloromethane or toluene) and cooled in an ice bath.

  • Addition of Acid Chloride: A solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent is added dropwise to the aniline solution. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature until completion. The mixture is then washed with water, dilute acid, and brine. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford the final pyrazole-4-carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole-4-carboxamide fungicides, synthesized using the intermediates derived from pyrazole precursors, act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Respiration Cellular Respiration SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ Electron Transfer ATP_Production ATP Production Inhibition_Effect Disruption of Electron Transport Chain & Inhibition of ATP Synthesis ComplexIII Complex III UQ->ComplexIII Electron Transfer Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation Fungicide Pyrazole-4-carboxamide Fungicide Fungicide->SDH Inhibition

Caption: Mechanism of action of pyrazole-4-carboxamide fungicides as SDH inhibitors.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. The specific conformation of the pyrazole-4-carboxamide molecule is crucial for its high affinity and inhibitory activity against the target enzyme.[2][3]

Quantitative Data and Efficacy

The efficacy of pyrazole-4-carboxamide fungicides is well-documented. The following table summarizes representative data for fungicides containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.

FungicideTarget PathogenCropEfficacy (EC₅₀ µg/mL)Reference
FluxapyroxadAlternaria solaniTomato0.036[6]
BixafenRhizoctonia solaniVarious0.464[6]
PenthiopyradBotrytis cinereaVarious0.05 - 0.5Generic Data

Note: EC₅₀ values can vary depending on the specific fungal isolate and experimental conditions.

Conclusion and Future Outlook

This compound and its derivatives are integral to the synthesis of a powerful class of modern agrochemicals. The pyrazole-4-carboxamide fungicides, built upon this chemical framework, have demonstrated exceptional efficacy in controlling a broad spectrum of fungal diseases, thereby contributing significantly to global food security. The continued exploration of synthetic routes starting from versatile pyrazole precursors will undoubtedly lead to the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists in their efforts to innovate within the vital field of agrochemical synthesis.

References

Troubleshooting & Optimization

Controlling regioselectivity in the N-alkylation of pyrazole to synthesize 2-(1H-pyrazol-1-yl)ethanol.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N1 vs. N2 Challenge

Welcome to the Technical Support Center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of pyrazole chemistry. The N-alkylation of unsymmetrically substituted pyrazoles is a cornerstone of modern drug discovery, yet it presents a significant synthetic hurdle: controlling the regioselectivity. Due to the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring, direct alkylation often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[1][2]

This guide provides in-depth, field-proven insights and troubleshooting strategies to empower you to selectively synthesize the N1 isomer, specifically focusing on the preparation of 2-(1H-pyrazol-1-yl)ethanol, a valuable building block in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing regioselectivity in pyrazole N-alkylation?

A: The regiochemical outcome is not governed by a single factor but is a result of the interplay between several competing influences. Understanding these is critical for rational reaction design.

  • Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][3] Therefore, a bulkier substituent at the C3 position will direct alkylation to the N2 position, while a bulkier substituent at the C5 position will direct it to the N1 position.

  • Reaction Conditions (Base, Solvent, Counter-ion): The choice of base and solvent system can dramatically alter the N1/N2 ratio.[1][4] Deprotonation of pyrazole with a base generates a pyrazolate anion. The location of the associated counter-ion (e.g., Na+, K+, Mg2+) can shield one nitrogen atom, directing the electrophile to the other. For instance, combinations like potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) are known to favor N1-alkylation.[5]

  • Nature of the Alkylating Agent: The structure of the electrophile itself plays a crucial role. The use of sterically demanding alkylating agents, such as α-halomethylsilanes, has been shown to significantly enhance selectivity for the less hindered nitrogen.[6]

  • Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring modify the nucleophilicity of the adjacent nitrogen atoms. While often secondary to sterics, these effects can influence the reaction pathway.

  • Catalysis: Certain catalysts can override other factors. For example, magnesium-based Lewis acids have been successfully used to direct alkylation specifically to the N2 position, even when sterics would favor N1.[7][8]

Q2: I need to synthesize the N1 isomer, this compound. What general strategies should I consider?

A: To favor the N1 position on an unsubstituted pyrazole, your strategy should focus on creating a clear preference for that site.

  • Condition-Based Control: This is the most direct approach. Employing a base/solvent system known to favor N1 attack is a primary strategy. Classic examples include using sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or DMSO.[5]

  • Protecting Group Strategy: For complete and unambiguous control, a protecting group strategy is unparalleled. By introducing a bulky, removable protecting group like the trityl (Tr), tetrahydropyranyl (THP), or (trimethylsilyl)ethoxymethyl (SEM) group, you can direct the initial functionalization.[9][10] For instance, protecting pyrazole often yields the less-hindered N1-protected isomer. Subsequent alkylation occurs at the N2 position. If the protecting group can be isomerized (e.g., "SEM switch"), you can then expose the N1 position for alkylation.[9]

  • Mitsunobu Reaction: For alkylation with alcohols, the Mitsunobu reaction offers a powerful alternative under mild, neutral conditions.[11] This reaction involves an alcohol (in this case, ethylene glycol), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). It often provides good selectivity, although the regioselectivity can still depend on the specific pyrazole substrate.[11][12]

Q3: Can I use a protecting group to guarantee N1-alkylation?

A: Yes, this is a highly effective, albeit longer, route for achieving excellent regiocontrol. The general workflow is as follows:

  • Protect: React the pyrazole with a protecting group. Often, the thermodynamically favored, less-hindered N1-protected isomer is formed.

  • Functionalize: Perform a reaction at a different position on the ring if needed.

  • Switch/Deprotect: Use a method to either "switch" the protecting group to the N2 position (exposing N1) or completely remove it.[9][10] The "SEM switch" is an elegant example where the protecting group transposes from one nitrogen to the other, transforming an unreactive position into a reactive one.[9]

  • Alkylate: Alkylate the now-free and desired N1 position.

  • Final Deprotection: Remove the protecting group to yield the final N1-alkylated product.

This strategy provides unambiguous results, which is critical in multi-step syntheses for pharmaceutical applications.

Visualization of Control Factors

The following diagram illustrates the key decision points and influencing factors when planning a regioselective N-alkylation of pyrazole.

G cluster_start Starting Point cluster_strategy Primary Strategy cluster_factors Controlling Factors for Direct Alkylation cluster_outcome Regiochemical Outcome Start Unsymmetrical Pyrazole Substrate Direct Direct Alkylation Start->Direct Most Common Protect Protecting Group Strategy Start->Protect For Full Control Steric Steric Hindrance (Substituents at C3/C5) Direct->Steric Conditions Reaction Conditions (Base, Solvent, Cation) Direct->Conditions Catalyst Catalyst Control (e.g., Mg-based) Direct->Catalyst N1 Favors N1 Isomer (Less Hindered N) Protect->N1 Via protection, switch, alkylation, deprotection Steric->N1 Attack at less hindered site Conditions->N1 e.g., K2CO3/DMSO N2 Favors N2 Isomer (More Hindered N) Conditions->N2 e.g., Specific ion-pairing Catalyst->N2 Directed Alkylation

Caption: Decision workflow for controlling N1 vs. N2 pyrazole alkylation.

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Inappropriate base/solvent combination. 2. Steric and electronic factors are not sufficiently differentiated. 3. Reaction temperature is too high, leading to equilibration or side reactions.1. Switch to a proven N1-selective system like K₂CO₃ in DMSO or NaH in THF .[5] 2. If the pyrazole is substituted, ensure the steric bulk difference between C3 and C5 is maximized. Alternatively, use a sterically bulkier alkylating agent to amplify the steric effect.[6] 3. Lower the reaction temperature and monitor for longer reaction times.
No Reaction or Very Low Conversion 1. The base is not strong enough to effectively deprotonate the pyrazole NH. 2. The alkylating agent (e.g., 2-chloroethanol) is not sufficiently reactive. 3. The reaction temperature is too low.1. Switch to a stronger base. If you are using K₂CO₃, consider switching to NaH or KOt-Bu .[4] 2. Use a more reactive electrophile. Change the leaving group from chloride to bromide or iodide (e.g., use 2-bromoethanol or 2-iodoethanol ). 3. Gradually increase the reaction temperature, monitoring carefully for the formation of byproducts via TLC or GC-MS.
Difficulty Separating N1 and N2 Isomers 1. The polarity of the two regioisomers is very similar.1. Optimize your column chromatography. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Consider using a different stationary phase if available. 2. If separation is intractable, consider derivatizing the mixture. The different steric environments of the N1 and N2 products may lead to differential reactivity, allowing for easier separation of the derivatized products.
Low Overall Yield Despite Good Conversion 1. Product degradation during workup or purification. 2. Volatility of the product leading to loss during solvent removal.1. Use a milder workup procedure. Ensure aqueous washes are pH-neutral if the product is acid/base sensitive. 2. Use a rotary evaporator at a lower temperature and reduced pressure. If the product is highly volatile, consider purification methods that do not require complete solvent removal between steps.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard procedure for the N1-alkylation of pyrazole using 2-bromoethanol, which generally offers higher reactivity than 2-chloroethanol.

Reaction Scheme:

Pyrazole + 2-Bromoethanol --(Base, Solvent)--> this compound

Materials & Reagents:

  • Pyrazole

  • 2-Bromoethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.5 M concentration with respect to pyrazole).

  • Reagent Addition: Add 2-bromoethanol (1.1 - 1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product. The N1 isomer is generally the major product under these conditions.

  • Characterization: Confirm the structure and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and MS analysis.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-(1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-1-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during this synthetic procedure. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially adaptable method is the N-alkylation of pyrazole with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, under basic conditions. A particularly effective approach is using phase-transfer catalysis (PTC), which offers high yields and mild reaction conditions. This method typically involves a biphasic system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst like a quaternary ammonium salt to facilitate the reaction between the pyrazole anion and the alkylating agent.[1]

Q2: What are the key factors influencing the success of the N-alkylation of pyrazole?

A2: Several factors are critical for a successful synthesis:

  • Choice of Base: The base is crucial for deprotonating the pyrazole. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used in PTC, while weaker bases like potassium carbonate (K₂CO₃) are common in polar aprotic solvents.[2][3] The strength and solubility of the base can impact the reaction rate and selectivity.

  • Solvent System: The solvent plays a significant role. In PTC, the choice of organic solvent can affect the efficiency of the catalyst.[4] In single-phase reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are frequently used to dissolve the pyrazole salt and promote the Sₙ2 reaction.

  • Alkylating Agent: While 2-chloroethanol is often used due to its lower cost, 2-bromoethanol is more reactive and may be preferred for less reactive pyrazole derivatives.

  • Temperature: Reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of side products, such as vinylpyrazole through dehydrohalogenation.

  • Stoichiometry: The molar ratio of reactants should be carefully controlled to avoid side reactions like bis-alkylation.

Q3: Can ethylene oxide be used as an alternative to 2-haloethanols?

A3: Yes, ethylene oxide is a viable alternative for the hydroxyethylation of pyrazole. The reaction typically proceeds under basic conditions, where the pyrazolate anion attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of the desired product. This method avoids the generation of halide salts as byproducts.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What are the possible causes and how can I fix this?

A: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Possible Cause 1: Incomplete Deprotonation of Pyrazole The N-H bond of pyrazole needs to be deprotonated to form the nucleophilic pyrazolate anion. If the base is not strong enough or is not accessible to the pyrazole, the reaction will not proceed.

  • Solution:

    • For PTC: Ensure you are using a sufficiently concentrated aqueous solution of a strong base like NaOH or KOH (e.g., 50% w/w). Check that your phase-transfer catalyst is active and used at the correct loading (typically 1-5 mol%).

    • For reactions in organic solvents: If using a weaker base like K₂CO₃, ensure it is finely powdered to maximize surface area. Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. When using NaH, be sure to handle it under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 2: Low Reactivity of the Alkylating Agent 2-Chloroethanol is less reactive than 2-bromoethanol. If your reaction conditions are too mild, the alkylation may be very slow.

  • Solution:

    • Switch from 2-chloroethanol to 2-bromoethanol.

    • Increase the reaction temperature. A good starting point is 50-70 °C. Monitor the reaction for the formation of side products if you increase the temperature further.

    • Increase the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal time.

Possible Cause 3: Inefficient Phase-Transfer Catalysis If you are using a PTC method, the choice and condition of the catalyst are critical.

  • Solution:

    • Ensure your phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is pure and dry.

    • Experiment with different phase-transfer catalysts. Sometimes, changing the cation (e.g., from tetrabutylammonium to benzyltriethylammonium) can improve efficiency.[4]

Below is a general workflow for troubleshooting low-yield issues:

Reaction_and_Side_Products cluster_products Products and Side Products Pyrazole Pyrazole N1_Product This compound (Desired Product) Pyrazole->N1_Product N2_Product 2-(2H-Pyrazol-2-yl)ethanol (Regioisomer) Pyrazole->N2_Product Haloethanol 2-Haloethanol (X-CH₂CH₂-OH) Haloethanol->N1_Product Haloethanol->N2_Product Bis_alkylation 1,2-bis(pyrazol-1-yl)ethane Haloethanol->Bis_alkylation + Pyrazole, -HX Base Base Base->N1_Product Base->N2_Product Vinylpyrazole Vinylpyrazole N1_Product->Vinylpyrazole -HX (High Temp) N1_Product->Bis_alkylation Further reaction

References

Technical Support Center: A Guide to the Purification of 2-(1H-pyrazol-1-yl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides an in-depth, experience-driven approach to the purification of 2-(1H-pyrazol-1-yl)ethanol using column chromatography. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to troubleshoot and optimize your separations effectively.

Understanding the Analyte: this compound

Success in chromatography begins with a thorough understanding of the target molecule. This compound is a polar heterocyclic compound. Its structure, featuring a nitrogen-rich pyrazole ring and a hydroxyl group, dictates its behavior on a chromatographic support. These features allow for strong hydrogen bonding and polar interactions, which are the primary levers we will use for its purification.

PropertyValueSignificance for Chromatography
Molecular Formula C₅H₈N₂OLow molecular weight suggests good solubility in common organic solvents.
Molecular Weight 112.13 g/mol [1]Relevant for characterization but has a minor direct impact on chromatographic separation.
Appearance Colorless to pale yellow liquid or solid[2]Physical state at room temperature can influence sample preparation.
Polarity HighThe molecule's polarity is the most critical factor. It will interact strongly with polar stationary phases like silica gel, requiring a relatively polar mobile phase for elution.
Solubility Soluble in water and polar organic solvents like ethanol and methanol[2][3].High solubility in polar solvents facilitates sample loading, but care must be taken if the loading solvent is much more polar than the mobile phase.

The Chromatographic System: A Self-Validating Protocol

Our approach is grounded in normal-phase chromatography, the most common and cost-effective method for this type of compound. The fundamental principle is the partitioning of the analyte between a polar stationary phase and a less polar mobile phase[4]. By carefully selecting these two components, we can control the elution of our target compound relative to its impurities.

Stationary Phase Selection: The Foundation

For a polar, nitrogen-containing heterocycle like this compound, the industry-standard stationary phase is silica gel (SiO₂) .[5]

  • Why Silica Gel? Silica gel has a high polar surface due to the presence of silanol (Si-OH) groups.[6] These groups act as hydrogen bond donors and acceptors, leading to strong, yet reversible, interactions with our polar analyte. This allows for effective separation from less polar impurities. The principle of "like attracts like" dictates that a polar stationary phase will have high selectivity for polar compounds.[6]

  • Alternatives: While silica is standard, if your compound proves to be unstable or acid-sensitive, alumina (Al₂O₃) can be a suitable alternative.[6][7] For particularly challenging separations where silica fails, reversed-phase (e.g., C18-functionalized silica) chromatography may be explored, which uses a non-polar stationary phase and a polar mobile phase.[4][8]

Mobile Phase Optimization: The Key to Resolution

The mobile phase, or eluent, is what carries the sample through the column. The goal is to find a solvent system that moves the desired compound off the baseline (Rf ~0.3-0.4 on TLC) while maximizing the distance from any impurities.[5]

A systematic approach using Thin Layer Chromatography (TLC) is essential before every column to determine the optimal solvent system.

Recommended Solvent Systems to Screen:

  • Hexane / Ethyl Acetate: A versatile, general-purpose system. Start with a low polarity mix (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.

  • Dichloromethane / Methanol: An excellent choice for more polar compounds that do not move significantly in Hexane/EtOAc. The high polarity of methanol is very effective at eluting hydrogen-bonding compounds.

Workflow for Purification

The following diagram illustrates the logical flow of the purification process, from initial analysis to the final isolated product.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Solvent System Screening) SamplePrep 2. Sample Preparation (Dry or Wet Loading) TLC->SamplePrep ColumnPack 3. Column Packing (Slurry Method) SamplePrep->ColumnPack Load 4. Load Sample ColumnPack->Load Elute 5. Elution (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Solvent Evaporation Combine->Evap Final 10. Characterize Pure Product (NMR, MS) Evap->Final

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol assumes the use of a standard glass column with silica gel.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on at least two TLC plates.

    • Develop the plates in different solvent systems (e.g., 7:3 Hexane:EtOAc and 95:5 DCM:MeOH).

    • Visualize the plates under a UV lamp and/or by staining (e.g., potassium permanganate).

    • The ideal solvent system will show your product spot with an Rf value of approximately 0.3-0.4, well-separated from other spots.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is 50-100g of silica for every 1g of crude material).

    • In a beaker, prepare a slurry of silica gel in your starting, non-polar eluent (e.g., hexane). Ensure there are no clumps.

    • Secure the column vertically. Add a small layer of sand and fill the column about one-third full with the eluent.

    • Open the stopcock and slowly pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[9]

    • Add a protective layer of sand on top of the packed silica bed. Drain the solvent until it is just level with the top of the sand. Never let the column run dry.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude sample in a minimal amount of a strong, volatile solvent (e.g., DCM, acetone, or methanol).

    • Add 2-3 times the mass of your crude product in dry silica gel to this solution.

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[10]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure to begin the elution process.

    • Collect the eluent in a series of test tubes or flasks. A typical fraction size might be 10-20 mL, depending on column size.[11]

    • If a gradient elution is needed (i.e., you need to increase solvent polarity to get your compound off), do so gradually to maintain good separation.[7]

  • Fraction Analysis and Isolation:

    • Spot every few fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain your pure compound.

    • Combine the fractions that show only a single spot corresponding to your product.[9]

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide (Question & Answer)

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the purification of polar heterocyclic compounds.

Q1: My separation is poor. The product and a key impurity are co-eluting.

A1: This is a problem of selectivity, which is the ability of the system to distinguish between two compounds.[6]

  • Immediate Action: The first step is to change the mobile phase composition. The interaction between solvents and your analytes can dramatically alter selectivity. If you are using Hexane/EtOAc, try a system based on Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can often resolve co-elution issues.

  • Advanced Solution: If changing the mobile phase fails, the issue may be the stationary phase. For basic compounds like pyrazoles, which can interact very strongly and sometimes irreversibly with the acidic silanol groups on silica, deactivating the silica gel can improve separation. This can be done by using a mobile phase containing a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia.[8] In rare cases, switching to a different stationary phase like neutral alumina might be necessary.[8]

Q2: My compound is streaking or "tailing" badly on the column and TLC plate.

A2: Tailing is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase, often seen with amines and other basic compounds on acidic silica gel. It can also be caused by overloading the column.

  • Check Loading: First, ensure you have not overloaded the column. A general guideline is not to exceed a 1:50 ratio of crude material to silica gel by mass.

  • Neutralize the System: The most common cause is the acidity of the silica. Add 0.5% triethylamine to your mobile phase. The triethylamine will preferentially bind to the most acidic sites on the silica gel, allowing your pyrazole compound to elute more symmetrically.

  • Consider Sample Solubility: If the compound is not fully soluble in the mobile phase as it travels through the column, it can cause tailing. Ensure your chosen eluent is a good solvent for your compound.

Q3: My compound seems to be stuck on the column. I've collected many fractions with no sign of my product.

A3: This frustrating situation can have several causes.

  • Insufficient Polarity: The most likely reason is that your mobile phase is not polar enough to displace the compound from the silica gel. Gradually increase the percentage of the polar component in your eluent (e.g., increase methanol in a DCM/MeOH system).[7]

  • Decomposition: Polar, nitrogen-containing compounds can sometimes decompose on silica gel.[7] To test for this, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for an hour. Then, develop the plate. If a new spot appears at the baseline or you see significant streaking that wasn't there initially, your compound may be unstable on silica. In this case, using a less acidic stationary phase like alumina or a deactivated silica gel is recommended.

  • Irreversible Binding: In rare cases, the compound may bind irreversibly. This is more common with highly functionalized or charged molecules.

Q4: My final yield is very low. Where did my product go?

A4: Low recovery can result from several factors throughout the process.

  • Incomplete Elution: Your compound may still be on the column. After your run is complete, flush the column with a very strong solvent (e.g., 100% methanol or even methanol with a little acetic acid). Collect this flush and analyze it by TLC. If your product is present, you need to use a more polar mobile phase during the main elution.

  • Physical Loss: Ensure careful transfers between flasks. When using a rotary evaporator, be mindful of volatile compounds that can be lost under high vacuum, especially for a low molecular weight compound like this compound.

  • Decomposition: As mentioned in Q3, decomposition on the column can lead to significant yield loss.[7]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography problems.

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q: What are common impurities in the synthesis of this compound? A: Impurities often stem from the starting materials or side reactions during synthesis. These can include unreacted pyrazole, regioisomers (e.g., 2-(1H-pyrazol-3-yl)ethanol), or byproducts from the alkylating agent.[12][13] Monitoring the reaction by TLC is crucial to identify the formation of these byproducts.[5]

Q: How much crude material can I load onto my column? A: The loading capacity depends on the difficulty of the separation. For easy separations (large ΔRf between spots), you can load up to 1g of crude material per 20g of silica (1:20). For difficult separations, a ratio of 1:100 or even lower is recommended to achieve baseline resolution.

Q: Should I use isocratic or gradient elution? A: If your TLC shows all impurities are very non-polar (high Rf) and your product has an Rf of ~0.3-0.4, an isocratic (constant solvent composition) elution is ideal and simple. If your crude mixture contains impurities that are close in polarity to your product, a shallow gradient (slowly increasing the polar solvent) will provide better resolution. If you have both very non-polar and very polar impurities, a step gradient might be most efficient.

Q: My compound is a solid. How does that change the procedure? A: The procedure remains largely the same. The key difference is in sample preparation. Since it is a solid, dissolving it for either wet or dry loading is straightforward. Ensure it is fully dissolved before proceeding.

References

Technical Support Center: Navigating the Separation of N1 and N2 Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the common yet challenging task of separating N1 and N2 isomers of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this hurdle in their daily work. The formation of regioisomers is a frequent outcome in the synthesis of unsymmetrically substituted pyrazoles, and their effective separation is critical for pharmacological and downstream applications.[1][2][3]

This resource provides in-depth troubleshooting advice, practical protocols, and the underlying scientific principles to empower you to overcome separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrazole synthesis yield a mixture of N1 and N2 isomers?

The synthesis of pyrazoles, often through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can lead to two regioisomers, the N1 and N2, due to the two non-equivalent nitrogen atoms in the hydrazine attacking the dicarbonyl compound.[1][2] The ratio of these isomers is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1]

Q2: What are the primary methods for separating N1 and N2 pyrazole isomers?

The most common and effective methods for separating pyrazole regioisomers are chromatographic techniques, including flash column chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).[3][4][5][6] In cases where the isomers have significantly different solubilities, fractional crystallization can also be a viable and scalable option.[3][7]

Q3: How can I confirm the identity of each separated isomer?

Unambiguous structural elucidation is crucial. A combination of spectroscopic techniques is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, along with 2D techniques like NOESY and HMBC, is powerful for differentiating the isomers.[4][8][9] Single-crystal X-ray crystallography provides the definitive solid-state structure.[9][10][11]

Q4: Are there synthetic strategies to favor the formation of one isomer over the other?

Yes, achieving regioselectivity in pyrazole synthesis is a significant area of research. The choice of solvent, catalyst, and reaction temperature can influence the isomeric ratio.[10] For instance, using sterically bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less hindered product. Additionally, specific synthetic methodologies have been developed to achieve high regioselectivity.[12][13][14]

Troubleshooting Guide: Chromatographic Separation

Chromatography is the workhorse for pyrazole isomer separation. However, achieving baseline resolution can be challenging. This section addresses common issues.

Issue 1: Poor Resolution in Flash Column Chromatography

Symptom: The two isomer spots on the TLC plate are very close (low ΔRf), and the column chromatography yields mixed fractions.

Root Cause Analysis and Solutions:

The polarity difference between N1 and N2 isomers can sometimes be minimal, making separation on standard silica gel challenging.

  • Systematic Solvent Screening: A thorough screening of the eluent system is the first and most critical step.[10]

    • Strategy: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).

    • Pro-Tip: Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/methanol or hexane/dichloromethane/acetone) can provide the necessary selectivity.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other stationary phases.

    • Alumina (basic or neutral): Can offer different selectivity, especially if the pyrazole derivatives have acidic or basic functionalities.

    • Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. If the substituents on the pyrazole isomers impart a sufficient difference in hydrophobicity, reversed-phase chromatography can be highly effective.[3]

  • Temperature and Flow Rate Optimization:

    • Lowering the temperature can sometimes enhance selectivity.

    • A slower flow rate increases the residence time on the column, allowing for more theoretical plates and potentially better separation.

Experimental Workflow: Optimizing Flash Chromatography

Caption: Workflow for optimizing flash chromatography separation.

Issue 2: Co-elution or Poor Peak Shape in HPLC

Symptom: In reversed-phase HPLC, the peaks for the two isomers are broad, tailing, or completely merged.

Root Cause Analysis and Solutions:

  • Mobile Phase pH: For pyrazole derivatives with ionizable groups, the pH of the mobile phase is critical.

    • Explanation: The ionization state of a molecule affects its retention on a reversed-phase column. Operating at a pH where one isomer is ionized and the other is not can dramatically improve separation.

    • Action: Screen a range of pH values using appropriate buffers (e.g., phosphate, acetate, or formate buffers).

  • Solvent Strength and Selectivity:

    • Gradient Optimization: A shallow gradient can improve the resolution of closely eluting peaks.

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can alter the selectivity of the separation due to different interactions with the stationary phase.[15]

  • Column Chemistry:

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds like pyrazoles through π-π interactions.

    • Embedded Polar Group (EPG) Columns: These can offer different selectivity and improved peak shape for basic compounds.

  • Chiral Separations: If the pyrazole has a stereocenter, chiral chromatography may be necessary. Polysaccharide-based chiral stationary phases are often effective.[5][16][17]

Data Summary: HPLC Method Development Starting Points
Parameter Recommendation A (Polar Pyrazoles) Recommendation B (Non-polar Pyrazoles)
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in WaterWater
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile or Methanol
Gradient 5-95% B over 20 minutes40-100% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nm (or λmax of pyrazole)UV at 254 nm (or λmax of pyrazole)

Troubleshooting Guide: Crystallization

Issue: Failure to Separate Isomers by Recrystallization

Symptom: After recrystallization, the isomeric ratio in the crystals is the same as in the crude material.

Root Cause Analysis and Solutions:

  • Similar Solubilities: The most likely cause is that the two isomers have very similar solubility profiles in the chosen solvent.[7]

  • Formation of a Solid Solution: In some cases, the isomers may co-crystallize to form a solid solution, making separation by this method impossible.

  • Fractional Crystallization: This technique can be effective if there is a small but significant difference in solubility.[7]

    • Protocol:

      • Dissolve the mixture in a minimum amount of hot solvent.

      • Allow the solution to cool slowly. The less soluble isomer should crystallize first.

      • Filter the first crop of crystals.

      • Concentrate the mother liquor and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

      • Repeat the process on both fractions to improve purity.

  • Salt Formation for Purification: If the pyrazole isomers have a basic nitrogen, they can be converted to acid addition salts.[18][19] The different salts may have vastly different crystallization properties, allowing for separation. The free base can then be regenerated after separation.

FAQs: Isomer Characterization

Q5: My ¹H NMR spectra for the two isomers look very similar. How can I definitively assign the structures?

While the ¹H NMR spectra might be similar, subtle differences can be diagnostic.

  • Nuclear Overhauser Effect (NOE): A 2D NOESY or 1D NOE experiment is one of the most powerful tools.[4][10]

    • Principle: Irradiation of a proton on the substituent at the N1 position should show an NOE to the proton at the C5 position of the pyrazole ring. Conversely, if the substituent is at the N2 position, no such NOE will be observed.

  • ¹³C NMR Chemical Shifts: The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern. Computational predictions of ¹³C NMR shifts can aid in assignment.[20]

  • ¹⁵N NMR Spectroscopy: The chemical shifts of the two nitrogen atoms in the pyrazole ring are significantly different ("pyrrole-like" vs. "pyridine-like").[8] The position of the substituent will influence these shifts, making ¹⁵N NMR a valuable tool for distinguishing N1 and N2 isomers.

Logical Flow for Isomer Structure Elucidation

G cluster_0 Separation & Initial Analysis cluster_2 Absolute Confirmation A Separated Isomer 1 & 2 B Acquire 1H & 13C NMR A->B Initial Data C Perform 2D NOESY B->C Ambiguous? D Acquire HMBC/HSQC C->D Correlate Protons & Carbons E Acquire 15N NMR D->E Further Confirmation F Obtain Single Crystal X-Ray E->F If Crystalline

Caption: Stepwise approach to pyrazole isomer characterization.

References

Technical Support Center: Regioselective Synthesis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the regioselective synthesis of N-substituted pyrazoles. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions related to the critical role of solvents in controlling the regioselectivity of pyrazole N-substitution. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to help you navigate the complexities of pyrazole synthesis and achieve your desired isomeric products with high fidelity.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis of N-substituted pyrazoles.

Q1: What is regioselectivity in the context of N-substituted pyrazole synthesis, and why is it a concern?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the synthesis of N-substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two different regioisomeric products can be formed.[1] This arises because the substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound, potentially leading to a mixture of N-1 and N-2 substituted pyrazoles.[1] Controlling which isomer is predominantly formed is a significant challenge, as separating these isomers can be difficult and inefficient.[2][3]

Q2: My reaction is yielding a mixture of N-1 and N-2 regioisomers. What are the primary factors influencing the outcome?

A2: The regiochemical outcome of pyrazole synthesis is influenced by a combination of electronic effects, steric hindrance, and, most critically, the reaction conditions.[1]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material plays a key role. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[1]

  • Steric Effects: The size of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction. A bulkier group on either reactant will typically favor the attack of the hydrazine at the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: Solvent, temperature, and pH are often the most influential factors and can dramatically alter the isomeric ratio.[1] The choice of solvent, in particular, can have a profound impact on the reaction pathway.

Q3: How does the choice of solvent directly impact the regioselectivity of N-substitution on the pyrazole ring?

A3: Solvents influence regioselectivity primarily by affecting the stability of intermediates and transition states, and by modulating the nucleophilicity of the reacting species. Solvents are broadly categorized as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds.[4][5][6] They can solvate and stabilize both cations and anions. In the context of pyrazole synthesis, they can hydrogen-bond with the hydrazine, potentially altering the relative nucleophilicity of its two nitrogen atoms and influencing which one attacks the dicarbonyl.[4][7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone, acetonitrile): These solvents possess a dipole moment but lack an acidic proton, meaning they cannot donate hydrogen bonds.[4][5][6][8] They are effective at solvating cations but not anions. This leaves the anionic form of the pyrazole (the pyrazolate) or the hydrazine nucleophile less "caged" and more reactive, which can significantly affect the reaction rate and selectivity.[4]

  • Nonpolar Solvents (e.g., hexane, benzene, toluene): These solvents have low dielectric constants and do not effectively solvate charged species. Reactions in nonpolar solvents are often slower, and the regioselectivity is more likely to be governed by the intrinsic electronic and steric properties of the reactants themselves.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Regioselectivity - Obtaining a Mixture of N-1 and N-2 Isomers

Causality: A common reason for obtaining a mixture of regioisomers is the use of a non-optimal solvent that does not sufficiently differentiate between the two possible reaction pathways. For instance, traditional methods often employ ethanol, which can lead to the formation of regioisomeric mixtures.[2][3]

Troubleshooting Protocol: Enhancing Regioselectivity with Fluorinated Alcohols

Recent studies have demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve the regioselectivity in pyrazole formation.[2][3] These solvents possess unique properties, including being strong hydrogen bond donors but poor hydrogen bond acceptors, which can significantly influence the reaction pathway.[3]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve your 1,3-dicarbonyl compound (1.0 eq) in either TFE or HFIP.

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in these solvents are often faster than in conventional alcohols.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting product by column chromatography on silica gel to isolate the desired regioisomer.

Expected Outcome: The use of TFE or HFIP has been shown to improve regioselectivity up to 99:1 in favor of one isomer in certain cases.[3]

Data Summary: Solvent Effect on Regioselectivity

SolventDielectric Constant (approx.)Typical Regioisomeric Ratio (N-1:N-2)Reference
Ethanol24.5Often leads to mixtures (e.g., 1:1.3)[3]
TFE8.5Significantly improved (e.g., 85:15)[3]
HFIP16.7Dramatically improved (e.g., up to 99:1)[2][3]
DMF36.7Varies; can be effective in specific cases[9][10]
DMSO46.7High regioselectivity reported for certain substrates[11]
Problem 2: Low Reaction Yield or Slow Reaction Rate

Causality: Slow reaction rates can be attributed to poor solubility of reactants or the use of a solvent that overly stabilizes the nucleophile, reducing its reactivity. Polar protic solvents, for example, can "cage" the nucleophile through hydrogen bonding, thereby slowing down the reaction.[4]

Troubleshooting Protocol: Accelerating the Reaction with Polar Aprotic Solvents

Polar aprotic solvents like DMF and DMSO are excellent choices for accelerating nucleophilic substitution reactions.[4][6] They effectively dissolve a wide range of organic molecules and salts, and they do not hinder the nucleophile's reactivity through hydrogen bonding.

Experimental Protocol:

  • Reactant Preparation: Dissolve the pyrazole starting material (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in anhydrous DMF or DMSO.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC.

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Solvent Effect on Nucleophilicity

Caption: Solvent caging effect on nucleophile reactivity.

III. Mechanistic Insights and Advanced Strategies

A deeper understanding of the reaction mechanism can empower you to make more informed decisions about solvent selection.

The Role of the Solvent in the N-Alkylation of Pyrazoles

The N-alkylation of pyrazoles typically proceeds via an Sₙ2 mechanism.[12] The choice of solvent can significantly influence the rate of this reaction.

  • In Polar Protic Solvents: The nucleophilic pyrazolate anion is heavily solvated through hydrogen bonding. This "solvent cage" stabilizes the nucleophile, increasing the activation energy required for it to attack the electrophile, thus slowing the reaction.[4]

  • In Polar Aprotic Solvents: The pyrazolate anion is not strongly solvated, leaving it more "naked" and highly reactive. This leads to a significant rate enhancement for Sₙ2 reactions.[4][6]

Visualizing the Sₙ2 Reaction Pathway

SN2_Mechanism cluster_solvent Solvent Influence Reactants Pyrazole Anion + Alkyl Halide TS Transition State Reactants->TS Sₙ2 Attack Products N-Alkylated Pyrazole + Halide Ion TS->Products Protic Polar Protic Solvent (e.g., Ethanol) Higher Activation Energy Aprotic Polar Aprotic Solvent (e.g., DMSO) Lower Activation Energy

Caption: Generalized Sₙ2 mechanism for pyrazole N-alkylation.

Advanced Strategy: Ionic Liquids as Solvents

Ionic liquids (ILs) are emerging as effective solvents for the N-alkylation of pyrazoles.[12] Their use can lead to higher reaction rates and yields compared to conventional aprotic organic solvents.[12] ILs can stabilize the transition state of the Sₙ2 reaction, thereby facilitating the process.[12]

IV. Conclusion

The regioselective synthesis of N-substituted pyrazoles is a nuanced process where the choice of solvent plays a pivotal role. By understanding the underlying principles of solvent effects on reaction mechanisms, and by employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the selectivity and efficiency of their synthetic routes. For persistent issues, we recommend consulting the primary literature for specific substrate-solvent compatibility studies.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 2-(1H-Pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-(1H-pyrazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this important building block. Here, we will dissect the intricacies of the N-alkylation of pyrazole, offering not just protocols, but the scientific rationale behind them to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "what" and the "why" to guide your experimental choices.

Question 1: My reaction is producing a mixture of N1 and N2 isomers of this compound. How can I improve the regioselectivity for the desired N1 isomer?

Answer: The formation of a mixture of N1 and N2 alkylated regioisomers is a primary challenge in pyrazole chemistry, stemming from the similar electronic properties of the two adjacent nitrogen atoms within the pyrazole ring.[1] Both nitrogens can act as nucleophiles, leading to a product mixture that can be difficult to separate.[1][2] The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1] In the case of an unsubstituted pyrazole, this effect is minimal. However, if you are working with a substituted pyrazole, the position and size of the substituent will be a primary determinant.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base and solvent can dramatically influence the regioselectivity.[1] For instance, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) have been shown to favor N1-alkylation.[1]

Strategies to Enhance N1-Selectivity:

  • Optimize Base and Solvent Combination:

    • For N1-selectivity: Employing a stronger base like NaH in an aprotic polar solvent like THF or DMF can favor the formation of the pyrazolate anion, where the negative charge is more localized on the N1 position, leading to preferential alkylation at this site.

    • Alternative Bases: Potassium carbonate (K2CO3) in DMSO is another effective system for promoting N1-alkylation.[1]

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the N1-isomer.

  • Nature of the Alkylating Agent: While 2-chloroethanol is a common choice, using an alkylating agent with a better leaving group, such as 2-bromoethanol or 2-iodoethanol, can sometimes improve reaction rates and selectivity. However, this also increases the risk of over-alkylation.

Question 2: I am experiencing low yields in my synthesis. What are the likely causes and how can I improve the conversion?

Answer: Low reaction yield is a common issue that can often be traced back to several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Deprotonation of Pyrazole: The pKa of the N-H proton in pyrazole is approximately 14. If the base used is not strong enough to fully deprotonate the pyrazole, the concentration of the reactive pyrazolate anion will be low, leading to poor conversion.

    • Solution: Switch to a stronger base. If you are using a carbonate base like K2CO3, consider moving to a hydride base like NaH.[1] Ensure the base is of high quality and handled under anhydrous conditions to prevent deactivation.

  • Reactivity of the Alkylating Agent: 2-Chloroethanol is a relatively sluggish alkylating agent.

    • Solution: As mentioned previously, switching to 2-bromoethanol or 2-iodoethanol will increase the reaction rate. Alternatively, the reaction temperature can be increased, or the reaction time extended. However, these changes should be monitored carefully by TLC or LC-MS to avoid the formation of byproducts.[1]

  • Side Reactions: Decomposition of reagents or the product can occur, especially at elevated temperatures.

    • Solution: Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Question 3: I am observing the formation of a dialkylated quaternary salt as a significant byproduct. How can I minimize this?

Answer: The formation of a dialkylated quaternary salt occurs when the N-alkylated pyrazole product, which is more nucleophilic than the starting pyrazole, reacts with another molecule of the alkylating agent.[1] This is particularly problematic at higher temperatures and with a high concentration of the alkylating agent.

Strategies to Minimize Dialkylation:

  • Stoichiometric Control: Use no more than 1.0-1.1 equivalents of the alkylating agent.[1]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[1] This is especially critical during scale-up.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Question 4: The purification of this compound is proving to be difficult. What are the recommended methods for obtaining a pure product at scale?

Answer: Purification can be challenging due to the presence of unreacted starting materials, the N2-isomer, and potentially dialkylated byproducts. The polar nature of the hydroxyl group can also complicate chromatographic separation.

Recommended Purification Strategies:

  • Acid-Base Extraction: The basicity of the pyrazole nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the pyrazole derivatives, transferring them to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent. This can help remove non-basic impurities.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good recovery of the desired N1-isomer while leaving the N2-isomer and other impurities in the mother liquor.

  • Column Chromatography: While less ideal for large-scale production, column chromatography may be necessary for achieving high purity. Consider using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct route is the N-alkylation of pyrazole with a suitable 2-carbon electrophile. The choice of electrophile can vary:

  • 2-Haloethanols (e.g., 2-chloroethanol, 2-bromoethanol): This is a straightforward approach involving the reaction of pyrazole with the haloethanol in the presence of a base.

  • Ethylene Oxide: This is a more atom-economical but also more hazardous approach. The reaction of pyrazole with ethylene oxide is typically carried out under pressure and requires careful control of reaction conditions.

  • Ethylene Carbonate: This is a safer alternative to ethylene oxide and can react with pyrazole under basic conditions to yield the desired product.

Q2: What are the key safety considerations when scaling up this synthesis?

  • Sodium Hydride (NaH): If using NaH, be aware that it is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere and in a dry solvent.

  • Ethylene Oxide: If using ethylene oxide, it is a highly flammable, toxic, and carcinogenic gas. It requires specialized equipment and handling procedures.

  • Exothermic Reactions: The N-alkylation reaction can be exothermic, especially at scale. Ensure adequate cooling capacity and monitor the internal temperature of the reactor closely. Slow addition of reagents is crucial.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used (e.g., THF, DMSO, ethanol). Ensure proper ventilation and use appropriate personal protective equipment (PPE).

Q3: How can I effectively monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. Use a suitable solvent system that provides good separation of the starting pyrazole, the N1-product, and the N2-isomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, including the molecular weights of the components in the reaction mixture, which can help in identifying products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, working it up, and analyzing it by 1H NMR can provide a quantitative measure of the conversion and the ratio of N1 to N2 isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-alkylation with 2-Chloroethanol

This protocol is a representative procedure and may require optimization for your specific needs.

Materials:

  • Pyrazole

  • 2-Chloroethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrazole (1.0 eq).

  • Add anhydrous THF to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 2-chloroethanol (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by crystallization.

Visualization of Experimental Workflows

Troubleshooting Workflow for Regioselectivity Issues

G start Low N1:N2 Regioselectivity Observed check_base Evaluate Base and Solvent System start->check_base weak_base Using a Weaker Base (e.g., K2CO3 in ACN)? check_base->weak_base Yes check_temp Assess Reaction Temperature check_base->check_temp No, already using strong base strong_base Switch to a Stronger Base (e.g., NaH in THF/DMF) optimized Regioselectivity Improved strong_base->optimized weak_base->strong_base high_temp Reaction at High Temperature? check_temp->high_temp Yes check_reagent Consider Alkylating Agent check_temp->check_reagent No, temperature is low low_temp Lower Reaction Temperature to Favor Kinetic Product high_temp->low_temp low_temp->optimized change_reagent Try Alternative Alkylating Agent (e.g., 2-bromoethanol) check_reagent->change_reagent change_reagent->optimized

Caption: A decision tree for troubleshooting poor regioselectivity in the N-alkylation of pyrazole.

References

Stability issues of 2-(1H-pyrazol-1-yl)ethanol under different reaction conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-(1H-pyrazol-1-yl)ethanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block's stability. In the following sections, we will address common challenges and questions through detailed troubleshooting guides and FAQs, grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate potential issues, diagnose experimental problems, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this compound revolve around its two key functional groups: the pyrazole ring and the primary ethanol side chain.

  • Oxidative Susceptibility : The primary alcohol is the most reactive site on the molecule and is susceptible to oxidation.[1][2][3] Common laboratory oxidants or even atmospheric oxygen under harsh conditions (e.g., elevated temperature, presence of metal catalysts) can convert the ethanol moiety first to an aldehyde (2-(1H-pyrazol-1-yl)acetaldehyde) and subsequently to a carboxylic acid (2-(1H-pyrazol-1-yl)acetic acid).

  • Thermal Stress : While the pyrazole ring itself is thermally robust, the overall molecule can degrade at high temperatures.[4] The specific decomposition temperature is not well-documented, but prolonged exposure to heat, especially in the presence of catalysts or impurities, can lead to complex degradation pathways.

  • Extreme pH Conditions : The pyrazole ring is generally stable across a moderate pH range. However, highly acidic or basic conditions, particularly when coupled with heat, can pose a risk. While the N-C alkyl bond is relatively strong, extreme conditions could potentially lead to unforeseen cleavage or rearrangement reactions.

Q2: I am seeing an unexpected impurity in my reaction mixture after a prolonged reaction at high temperature. What could it be?

If your reaction involves heating for an extended period, you may be observing thermal degradation products. Another possibility, if the reaction is not conducted under an inert atmosphere, is oxidation. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. We recommend analyzing your sample by LC-MS to determine the mass of the impurity, which can provide crucial clues to its structure. Compare the mass with the expected masses of the potential oxidative degradation products.

Q3: How should I store this compound to ensure its long-term stability?

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dark, and dry place. To minimize the risk of oxidation, consider flushing the container with an inert gas like nitrogen or argon before sealing. Storing it in a refrigerator is recommended. Avoid storing it near strong oxidizing agents.

Troubleshooting Guide: Stability Under Specific Conditions

This section provides a structured approach to identifying and resolving stability issues encountered during chemical reactions. The principles outlined here are based on forced degradation studies, a systematic approach used in the pharmaceutical industry to understand a molecule's intrinsic stability.[5][6][7]

Issue 1: Low Yields and Multiple Byproducts in Acidic Media

Scenario: You are performing a reaction with this compound in the presence of a strong acid (e.g., HCl, H₂SO₄) at elevated temperatures and observing a significant loss of starting material and the formation of several unknown spots on your TLC plate.

Potential Cause: While the pyrazole ring is relatively stable, strong acidic conditions combined with heat can promote side reactions.[4] The N-1 nitrogen of the pyrazole ring can be protonated, which may alter the molecule's reactivity or solubility, potentially leading to precipitation or partitioning issues. Although less common, aggressive acidic conditions could catalyze dehydration of the ethanol side chain to form the corresponding vinylpyrazole, which could then polymerize or undergo other reactions.[8][9]

Troubleshooting Protocol: Acid Stress Testing To diagnose this issue, a controlled acid stress test is recommended. This will help you determine if the observed degradation is a direct result of the acidic conditions.

  • Preparation : Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 0.1 M HCl.

  • Incubation : Stir the solution at a controlled temperature (e.g., 60 °C).

  • Time-Point Analysis : Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching & Analysis : Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) and dilute with the mobile phase for HPLC analysis.

  • Interpretation : Monitor the chromatogram for a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. An LC-MS/MS analysis can be used to identify the mass of these products.[10]

Mitigation Strategies:

  • Temperature Control : If degradation is confirmed, attempt the reaction at a lower temperature.

  • Acid Choice : Consider using a milder acid or a buffered system if the reaction chemistry allows.

  • Protecting Groups : If the ethanol moiety is not involved in the desired transformation, consider protecting it as an ester or ether to prevent side reactions.

Issue 2: Product Degradation During Oxidative Reaction Steps

Scenario: You are using an oxidizing agent (e.g., H₂O₂, KMnO₄, PCC) in your synthetic route and notice a rapid disappearance of your starting material or intermediate containing the this compound core, with the formation of a more polar byproduct.

Potential Cause: The primary alcohol of the ethanol side chain is highly susceptible to oxidation. This is the most probable pathway for degradation in the presence of oxidizing agents.[1][2] The alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

Troubleshooting Protocol: Oxidative Stress Testing This protocol helps to confirm the molecule's susceptibility to oxidation and identify the resulting degradants.

  • Preparation : Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Add hydrogen peroxide to a final concentration of 3-30%.[7]

  • Incubation : Stir the solution at room temperature. The reaction is often rapid.

  • Time-Point Analysis : Withdraw aliquots at short intervals (e.g., 0, 30, 60, 120 minutes).

  • Analysis : Dilute the aliquot directly with the mobile phase and analyze by HPLC.

  • Interpretation : Look for the formation of one or two major, more polar degradation products. An increase in retention time on a reverse-phase HPLC column often indicates increased polarity. Confirm the identity of these products (aldehyde and carboxylic acid) via LC-MS.

Mitigation Strategies:

  • Selective Oxidants : Choose an oxidant that is selective for the desired transformation and less reactive towards primary alcohols, if possible.

  • Protecting Groups : Protect the alcohol group before the oxidation step. A silyl ether (e.g., TBDMS) is a common choice that can be removed later under specific conditions.

  • Inert Atmosphere : For all reactions, especially those involving heat, ensure they are run under an inert atmosphere (N₂ or Ar) to prevent unintended air oxidation.

Data Summary & Protocols

Table 1: Recommended Conditions for Forced Degradation Studies

The following table summarizes starting conditions for a comprehensive forced degradation study of this compound, as recommended by international guidelines.[6][7] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Stress ConditionReagent/ConditionTemperatureDurationPrimary Site of Interest
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 60°CUp to 7 daysPyrazole Ring, N-C bond
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60°CUp to 7 daysPyrazole Ring, N-C bond
Oxidation 3% H₂O₂Room TemperatureUp to 24 hoursEthanol Side Chain
Thermal Dry Heat / Solution80°C or higherUp to 7 daysEntire Molecule
Photolytic UV/Vis LightAmbientPer ICH Q1BEntire Molecule

// Node definitions with structures start [label=< this compound

>];

aldehyde [label=< // Placeholder for Aldehyde structure 2-(1H-pyrazol-1-yl)acetaldehyde

>];

acid [label=< // Placeholder for Carboxylic Acid structure 2-(1H-pyrazol-1-yl)acetic acid

>];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Edges start -> p1 [arrowhead=none]; p1 -> aldehyde [label=" [O]\n(Mild Oxidation)", fontcolor="#202124"]; p1 -> acid [label=" [O]\n(Strong Oxidation)", fontcolor="#202124", minlen=2]; aldehyde -> acid [label=" [O]", fontcolor="#202124"];

// Rank settings for horizontal layout {rank=same; start; p1;} {rank=same; aldehyde; acid;} } } Caption: Potential oxidative degradation pathway of the ethanol side chain.

References

Validation & Comparative

Comparative study of 2-(1H-pyrazol-1-yl)ethanol and its substituted derivatives as ligands.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the quest for novel ligands with tunable electronic and steric properties is perpetual. Pyrazole-based ligands have long been a cornerstone in coordination chemistry, offering a rich tapestry of coordination modes and catalytic potential.[1] Among these, 2-(1H-pyrazol-1-yl)ethanol and its substituted derivatives emerge as a particularly intriguing class of N,O-bidentate ligands. Their inherent modularity—allowing for facile substitution on both the pyrazole ring and the ethanol backbone—provides a powerful toolkit for fine-tuning the properties of the resulting metal complexes.

This guide provides an in-depth comparative study of this compound and its substituted analogues. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between substituent effects and coordination behavior, catalytic efficacy, and biological activity. All experimental protocols are presented with the intent of being self-validating, grounded in established chemical principles.

The Foundational Ligand: this compound

The parent ligand, this compound, serves as our baseline for comparison. Its synthesis, coordination chemistry, and functional applications lay the groundwork for understanding the impact of subsequent modifications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a suitable two-carbon synthon bearing a hydroxyl group or a precursor that can be readily converted to one. A common and effective method involves the reaction of pyrazole with 2-chloroethanol or ethylene oxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrazole

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • 2-Chloroethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation of Pyrazole: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq.) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension over 30 minutes. The evolution of hydrogen gas will be observed.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation, resulting in a solution of sodium pyrazolate.

  • N-Alkylation: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 eq.) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a colorless oil or a low-melting solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The Influence of Substituents: A Comparative Analysis

The true power of the this compound scaffold lies in the ability to introduce substituents on the pyrazole ring. These substituents, through their electronic and steric effects, profoundly influence the ligand's coordination properties and the subsequent behavior of its metal complexes.

Electronic Effects of Substituents

Substituents on the pyrazole ring can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, ethyl) and alkoxy groups are typical EDGs. They increase the electron density on the pyrazole ring, enhancing the Lewis basicity of the pyridinic nitrogen atom (N2). This generally leads to the formation of more stable metal complexes.[2]

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br), nitro groups (-NO₂), and cyano groups (-CN) are common EWGs. They decrease the electron density on the pyrazole ring, reducing the basicity of the N2 nitrogen. This can result in weaker metal-ligand bonds and lower stability constants.[3]

The following diagram illustrates the workflow for synthesizing substituted this compound derivatives and subsequently studying their coordination with metal ions.

G cluster_synthesis Ligand Synthesis cluster_coordination Coordination Study cluster_analysis Comparative Analysis start Substituted Pyrazole deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation alkylation N-Alkylation (e.g., 2-Chloroethanol) deprotonation->alkylation product Substituted this compound alkylation->product complexation Complexation Reaction product->complexation metal_salt Metal Salt (e.g., CuCl₂, Zn(OAc)₂) metal_salt->complexation metal_complex Metal Complex complexation->metal_complex stability Stability Constant Determination metal_complex->stability structure Structural Analysis (X-ray, NMR) metal_complex->structure activity Catalytic/Biological Activity metal_complex->activity

Caption: Workflow for the synthesis and comparative analysis of substituted this compound ligands.

Steric Effects of Substituents

The size and position of substituents on the pyrazole ring can introduce steric hindrance, which influences the coordination geometry and nuclearity of the resulting metal complexes. For instance, bulky substituents at the 3- and 5-positions of the pyrazole ring can prevent the formation of polynuclear complexes and favor the formation of mononuclear species. A study on N-(2-pyridyl)-3,5-dialkylpyrazole ligands demonstrated that the steric influence of alkyl substituents determines both the stability of the zinc(II) complexes in solution and their crystal packing.[4]

Coordination Chemistry: A Comparative Overview

The N,O-bidentate nature of this compound and its derivatives allows for the formation of stable chelate rings with a variety of metal ions. The stability of these complexes is a critical factor in their potential applications.

Determination of Stability Constants

The stability of metal complexes in solution is quantified by their formation constants (K) or stability constants (log K). A common and reliable method for determining these constants is spectrophotometric titration.

Experimental Protocol: Spectrophotometric Determination of Stability Constants (Job's Method of Continuous Variation)

Materials:

  • Stock solution of the ligand in a suitable solvent (e.g., ethanol-water mixture).

  • Stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) of the same concentration as the ligand stock solution.

  • UV-Vis spectrophotometer.

  • Cuvettes with a 1 cm path length.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions by mixing the ligand and metal stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), while keeping the total volume and total concentration of reactants constant.

  • Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum over a suitable wavelength range to identify the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.

  • Job's Plot: Measure the absorbance of each solution at the determined λ_max. Plot the absorbance as a function of the mole fraction of the ligand.

  • Determination of Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio).

  • Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data using appropriate equations.[1]

Comparative Stability Data

Furthermore, studies on the complexation of pyrazole-based ligands with Ag(I) have shown that steric effects can influence the stability of the resulting complexes.[1] It is anticipated that bulkier substituents on the this compound scaffold would lead to a decrease in the stability constant of the corresponding metal complexes due to steric hindrance.

Applications: A Comparative Perspective

The diverse coordination chemistry of this compound and its derivatives translates into a broad range of applications, from catalysis to medicinal chemistry.

Catalysis

Metal complexes of pyrazole-based ligands have shown significant promise as catalysts in various organic transformations. Copper(II) complexes, in particular, have been investigated for their catalytic activity in oxidation reactions.

A study on new pyrazole-based ligands derived from (1H-pyrazol-1-yl)methanol demonstrated that their in-situ formed copper(II) complexes are effective catalysts for the oxidation of catechol to o-quinone.[4] The catalytic activity was found to be dependent on the nature of the ligand, the counter-ion of the copper salt, and the solvent. It is expected that tuning the electronic properties of the this compound ligand through substitution will allow for the optimization of the catalytic activity of its copper complexes in similar oxidation reactions.

The following diagram illustrates a plausible catalytic cycle for the oxidation of catechol by a copper complex of a this compound derivative.

G A [L-Cu(II)] B [L-Cu(II)(Catechol)] A->B + Catechol C [L-Cu(I)] + o-quinone B->C Intramolecular Electron Transfer D [L-Cu(I)(O₂)] C->D + O₂ D->A + 2H⁺ - H₂O₂

Caption: Proposed catalytic cycle for the oxidation of catechol by a Cu(II)-2-(pyrazol-1-yl)ethanol complex.

Antimicrobial and Antifungal Activity

Pyrazole derivatives and their metal complexes are well-known for their broad spectrum of biological activities, including antimicrobial and antifungal properties.[6][7] The chelation of the pyrazole-based ligand to a metal ion often enhances its biological activity.[7]

Studies on various pyrazole derivatives have shown that the nature and position of substituents on the pyrazole ring significantly influence their antimicrobial efficacy.[6] For instance, the introduction of chloro substituents has been shown to result in respectable antibacterial activity in some pyrazoline derivatives. It is therefore highly probable that substituted this compound ligands and their metal complexes will exhibit a range of antimicrobial activities that can be tuned by judicious choice of substituents.

Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

Materials:

  • Nutrient agar plates

  • Cultures of test microorganisms (e.g., E. coli, S. aureus)

  • Solutions of the test compounds (ligands and metal complexes) in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Inoculation of Agar Plates: Prepare a uniform lawn of the test microorganism on the surface of the nutrient agar plates.

  • Well Preparation: Create wells of a standard diameter in the agar plates using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume of each test solution, the positive control, and the negative control to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) for each well.

  • Comparative Analysis: Compare the zones of inhibition produced by the test compounds with those of the positive and negative controls to assess their antimicrobial activity.

Conclusion and Future Outlook

The this compound scaffold represents a versatile and highly tunable platform for the design of novel ligands. This guide has provided a comparative framework for understanding how substituents on the pyrazole ring can modulate the coordination chemistry, catalytic activity, and biological properties of these ligands and their metal complexes.

While direct comparative data remains somewhat sparse in the literature, the principles of electronic and steric effects provide a robust predictive tool for designing ligands with desired properties. Future research should focus on systematic studies that directly compare a series of substituted this compound derivatives to build a comprehensive quantitative structure-activity relationship (QSAR) database. Such a database would be invaluable for the rational design of next-generation catalysts and therapeutic agents based on this promising class of ligands.

References

A Comparative Guide to the Coordination Chemistry of Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the coordination chemistry of pyrazole-based ligands. This guide is designed for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile class of ligands. We will objectively compare the performance and characteristics of various pyrazole-based ligand systems, supported by experimental data and authoritative references. Our focus will be on the causality behind experimental choices and the structural-property relationships that govern the utility of the resulting metal complexes in catalysis, materials science, and medicinal chemistry.

Introduction: The Unique Appeal of Pyrazole-Based Ligands

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational building block for a vast array of ligands in coordination chemistry.[1][2] The enduring interest in these ligands stems from their remarkable versatility. The two nitrogen atoms allow pyrazole to function as a monodentate ligand, a bridging unit in polynuclear complexes, or as a component of a larger chelating framework.[3] This adaptability, coupled with the ease of functionalization of the pyrazole ring, permits the fine-tuning of steric and electronic properties of the resulting metal complexes.[4]

The presence of a potentially acidic N-H proton in N-unsubstituted pyrazoles adds another layer of complexity and utility, enabling proton-responsive behavior and participation in metal-ligand cooperative catalysis.[2][3] Upon coordination to a Lewis acidic metal center, the Brønsted acidity of this proton increases, facilitating deprotonation and the formation of pyrazolate anions that can bridge multiple metal centers.[2] This diverse coordination behavior has led to the development of pyrazole-based complexes with applications ranging from homogeneous catalysis and the construction of metal-organic frameworks (MOFs) to the design of novel therapeutic agents.[3][4][5]

This guide will comparatively analyze key classes of pyrazole-based ligands, from simple pyrazoles to sophisticated scorpionate systems, providing insights into their synthesis, coordination modes, and the properties of their metal complexes.

Comparative Analysis of Pyrazole-Based Ligand Classes

The diverse applications of pyrazole-based ligands are a direct consequence of the variety of ligand architectures that can be constructed. We will now compare the coordination chemistry of four major classes: simple pyrazoles, polypyrazolyl ligands, scorpionate ligands, and functionalized pyrazole-based ligands.

Simple Pyrazole Ligands: The Foundational Building Blocks

Simple, N-unsubstituted pyrazoles are the most fundamental ligands in this family. Their coordination chemistry is primarily dictated by the lone pair of electrons on the sp2-hybridized nitrogen atom at the 2-position, which acts as a Lewis base.

  • Coordination Modes: Simple pyrazoles can coordinate to a metal center as neutral, monodentate ligands.[1] However, their most characteristic role is as bridging ligands upon deprotonation of the N1-proton to form the pyrazolate anion. This bridging can lead to the formation of dinuclear or polynuclear complexes.[2][6] The specific coordination mode is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.[7][8]

  • Steric and Electronic Effects: Substitution on the pyrazole ring at the 3, 4, and 5 positions allows for systematic modification of the ligand's properties. Bulky substituents can influence the nuclearity of the resulting complexes and create specific coordination pockets around the metal center. Electron-donating or electron-withdrawing groups can modulate the electron density at the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond and the catalytic activity of the complex.[9]

Experimental Protocol: Synthesis of a Simple Pyrazole-Coordinated Metal Complex

The following is a representative protocol for the synthesis of a simple pyrazole complex, specifically dichlorobis(3,5-dimethylpyrazole)cobalt(II), adapted from the principles described in the literature.[10]

  • Ligand Preparation: 3,5-dimethylpyrazole (Hdmpz) is commercially available or can be synthesized via the condensation of acetylacetone with hydrazine.

  • Complexation:

    • Dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in ethanol.

    • In a separate flask, dissolve two equivalents of 3,5-dimethylpyrazole in ethanol.

    • Slowly add the ligand solution to the metal salt solution with stirring.

    • A precipitate will form. The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction.

    • The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterization: The product can be characterized by elemental analysis, FT-IR spectroscopy (to observe changes in N-H stretching frequencies upon coordination), and single-crystal X-ray diffraction to confirm the molecular structure.

Polypyrazolyl Ligands: The Power of Chelation

Linking two or more pyrazole rings together via an organic backbone gives rise to polypyrazolyl ligands. These ligands are capable of chelation, which generally leads to the formation of more stable metal complexes compared to their monodentate counterparts.

  • Coordination Modes: The coordination behavior of polypyrazolyl ligands is largely determined by the nature and length of the linker between the pyrazole units. For example, bis(pyrazolyl)alkanes can act as bidentate N,N-donors, forming stable six-membered chelate rings with a metal center. The flexibility of the linker influences the bite angle and the overall geometry of the complex.

  • Comparative Example: 2,6-bis(pyrazolyl)pyridine (bpp) : This ligand is a tridentate, pincer-type ligand that enforces a meridional coordination geometry on the metal center.[2][7] The rigid pyridine backbone preorganizes the pyrazole donors for coordination, leading to highly stable complexes. The N-H protons on the pyrazole rings can be deprotonated, making bpp a versatile platform for developing catalysts that utilize metal-ligand cooperation.[2]

Diagram: Coordination Modes of Pyrazole-Based Ligands

The following diagram illustrates the fundamental coordination modes discussed.

G cluster_0 Simple Pyrazole cluster_1 Polypyrazolyl (bidentate) cluster_2 Scorpionate (tridentate) a Monodentate M1 M b Bridging (Pyrazolate) M2 M c Chelating M4 M d Fac-capping Pz1 Pz M1->Pz1 Pz2 Pz M2->Pz2 M3 M Pz4 Pz-Linker-Pz M4->Pz4 Pz5 Tp M4->Pz5 Pz2->M3 Pz3 Pz G cluster_0 Synthesis cluster_1 Characterization Ligand Ligand Synthesis/ Procurement Complexation Complexation Reaction (Metal Salt + Ligand) Ligand->Complexation Step 1 Purification Isolation and Purification Complexation->Purification Step 2 Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Purification->Spectroscopy Step 3 Structure Structural Determination (X-ray Diffraction) Spectroscopy->Structure Step 4 Properties Property Measurement (Magnetic, Electrochemical) Structure->Properties Step 5

References

A Senior Application Scientist's Guide to Validating the Binding Affinity of 2-(1H-pyrazol-1-yl)ethanol-Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. The binding affinity of a metallodrug candidate, such as a complex of 2-(1H-pyrazol-1-yl)ethanol, to its biological target is a critical determinant of its therapeutic efficacy and a key parameter in structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of robust experimental techniques for validating the binding affinity of these metal complexes, offering not just procedural steps but the scientific rationale behind the experimental design. Our focus is on creating self-validating systems to ensure the generation of reliable and reproducible data.

The Central Role of Binding Affinity in Metallodrug Discovery

The interaction between a metal complex and a biological macromolecule, such as a protein or DNA, is the foundational event for its pharmacological action. The strength of this non-covalent interaction is quantified by the binding affinity, typically expressed as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. Accurate determination of Kd is crucial for:

  • Lead Optimization: Guiding the chemical modification of the ligand to enhance binding to the target.

  • Target Validation: Confirming the engagement of the metallodrug with its intended biological partner.

  • Understanding Mechanism of Action: Elucidating the thermodynamic driving forces behind the binding event.

The unique coordination chemistry of metal complexes, involving d-orbital interactions, introduces complexities not always present in purely organic systems. Therefore, a multi-faceted approach to validating binding affinity is often necessary.

Comparative Analysis of Key Experimental Techniques

No single technique is universally superior for every system. The choice of method depends on factors such as the nature of the metal complex and the target, the required throughput, and the availability of instrumentation. Here, we compare four gold-standard techniques: Isothermal Titration Calorimetry (ITC), UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Surface Plasmon Resonance (SPR).

Table 1: At-a-Glance Comparison of Binding Affinity Techniques
TechniquePrincipleDirect/IndirectKey OutputsStrengthsLimitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingDirectKd, ΔH, ΔS, Stoichiometry (n)Provides a complete thermodynamic profile.[1] Label-free.Requires relatively large amounts of sample. Low throughput. Sensitive to buffer mismatch.[2]
UV-Visible Spectroscopy Measures changes in absorbance upon complex formationIndirectKd, Stoichiometry (n)Widely accessible. Non-destructive.[3] Good for systems with a chromophore.Requires a change in absorbance upon binding.[4] Can be prone to interference from absorbing species.
Fluorescence Spectroscopy Measures changes in fluorescence upon bindingIndirectKdHigh sensitivity.[5] Can be used for a wide range of affinities.Requires a fluorescent probe (intrinsic or extrinsic). Susceptible to inner filter effects.[6][7]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surfaceIndirectKd, kon, koffReal-time analysis.[8] Provides kinetic information. High sensitivity.[8]Requires immobilization of one binding partner, which may affect its activity.[9] Can be challenging for small molecules.[10]

In-Depth Methodologies and Experimental Causality

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction (ΔG, ΔH, and ΔS).[1] This allows for a deeper understanding of the forces driving the binding, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Ligand Prepare Ligand (Metal Complex) Buffer_Match Dialyze both in identical buffer Prep_Ligand->Buffer_Match Prep_Target Prepare Target (e.g., Protein) Prep_Target->Buffer_Match Degas Degas Samples Buffer_Match->Degas Load_Cell Load Target into Sample Cell Degas->Load_Cell Load_Syringe Load Ligand into Injection Syringe Degas->Load_Syringe Titration Titrate Ligand into Sample Cell Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Integrate_Peaks Integrate Injection Peaks Measure_Heat->Integrate_Peaks Plot_Isotherm Plot Heat vs. Molar Ratio Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Thermodynamics Determine Kd, ΔH, ΔS, and n Fit_Model->Thermodynamics

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the this compound-metal complex (the "ligand") and the target biomolecule (the "macromolecule").

    • Crucial Step: Both solutions must be in the exact same buffer to minimize heats of dilution.[2] Dialysis is highly recommended.

    • The concentration of the macromolecule in the cell should be 10-30 times the expected Kd.[11] The ligand concentration in the syringe should be 10-20 times that of the macromolecule.[11]

    • Degas both solutions thoroughly to prevent air bubbles in the calorimeter.[11]

  • Instrument Setup:

    • Clean the sample cell and injection syringe according to the manufacturer's protocol.[12]

    • Fill the reference cell with degassed buffer or water.[12]

    • Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Set the experimental parameters, including the injection volume, spacing between injections, and temperature.

    • Perform an initial small injection to account for any initial mixing artifacts.

    • Proceed with a series of injections (typically 20-30) to achieve saturation of the macromolecule.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to determine the Kd, enthalpy change (ΔH), and stoichiometry (n).[13] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

UV-Visible (UV-Vis) Spectrophotometry: Leveraging Electronic Transitions

Causality: The formation of a metal-ligand complex often perturbs the electronic environment of the chromophores in the ligand or the target biomolecule, leading to a change in the UV-Vis absorption spectrum.[4] By monitoring this change as a function of titrant concentration, the binding constant can be determined.

Experimental Workflow Diagram:

UVVis_Workflow cluster_prep Sample Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis Prep_Complex Prepare Metal Complex Solution Titrate Add Aliquots of Metal Complex Prep_Complex->Titrate Prep_Target Prepare Target Solution Initial_Spectrum Record Spectrum of Target Alone Prep_Target->Initial_Spectrum Initial_Spectrum->Titrate Record_Spectra Record Spectrum after each addition Titrate->Record_Spectra Plot_Absorbance Plot Absorbance Change vs. [Complex] Record_Spectra->Plot_Absorbance Fit_Isotherm Fit to Binding Isotherm (e.g., Hill equation) Plot_Absorbance->Fit_Isotherm Calculate_Kd Determine Kd Fit_Isotherm->Calculate_Kd

Caption: Workflow for a UV-Visible Spectrophotometry titration experiment.

Step-by-Step Protocol:

  • Preliminary Scans:

    • Obtain the UV-Vis spectra of the this compound-metal complex and the target biomolecule separately to identify their respective absorption maxima.

    • Record the spectrum of a mixture of the two to identify a wavelength with a significant change in absorbance upon complexation.

  • Titration:

    • Place a solution of the target biomolecule at a fixed concentration in a cuvette.

    • Make successive additions of a concentrated solution of the metal complex to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate before recording the UV-Vis spectrum.[3]

  • Data Analysis:

    • Correct the absorbance data for dilution at each titration point.

    • Plot the change in absorbance at the chosen wavelength against the total concentration of the metal complex.

    • Fit the data to a suitable binding isotherm model, such as the Hill equation, using non-linear regression to calculate the Kd.[14][15]

Fluorescence Spectroscopy: A Highly Sensitive Approach

Causality: The intrinsic fluorescence of a protein (from tryptophan or tyrosine residues) or the fluorescence of an extrinsic probe can be quenched or enhanced upon binding of a metal complex.[6][7] This change in fluorescence intensity is proportional to the concentration of the bound complex and can be used to determine the binding affinity.

Experimental Workflow Diagram:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_titration Fluorescence Titration cluster_analysis Data Analysis Prep_Fluorophore Prepare Fluorophore (e.g., Protein) Initial_Emission Record Emission Spectrum of Fluorophore Prep_Fluorophore->Initial_Emission Prep_Quencher Prepare Quencher (Metal Complex) Titrate Add Aliquots of Quencher Prep_Quencher->Titrate Initial_Emission->Titrate Record_Spectra Record Emission Spectrum after each addition Titrate->Record_Spectra Correct_IFE Correct for Inner Filter Effect Record_Spectra->Correct_IFE Plot_Quenching Plot Fluorescence Change vs. [Quencher] Correct_IFE->Plot_Quenching Fit_Binding_Model Fit to Binding Model Plot_Quenching->Fit_Binding_Model Determine_Kd Determine Kd Fit_Binding_Model->Determine_Kd

Caption: Workflow for a Fluorescence Quenching titration experiment.

Step-by-Step Protocol:

  • Determine Excitation and Emission Wavelengths:

    • If using intrinsic protein fluorescence, excite at ~295 nm to selectively excite tryptophan residues and record the emission spectrum (typically 310-450 nm).[6]

    • If using a fluorescent probe, determine its optimal excitation and emission wavelengths.

  • Titration:

    • To a cuvette containing a fixed concentration of the fluorescent species (e.g., protein), add small aliquots of the this compound-metal complex (the quencher).[6]

    • After each addition, mix and allow for equilibration before recording the fluorescence emission spectrum.[6]

  • Inner Filter Effect Correction:

    • Self-Validation Check: The metal complex may absorb at the excitation or emission wavelengths, causing an apparent quenching that is not due to binding. This "inner filter effect" must be corrected for.[7]

    • Measure the absorbance of the metal complex at the excitation and emission wavelengths at each concentration used in the titration.

    • Apply a correction factor to the observed fluorescence intensity.

  • Data Analysis:

    • Plot the corrected change in fluorescence intensity against the concentration of the metal complex.

    • Fit the data to a suitable binding equation (e.g., a one-site binding model) using non-linear regression to obtain the Kd.[6]

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Causality: SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip.[8] When a ligand is immobilized on the chip, the binding of an analyte from a solution flowing over the surface causes a change in mass, which alters the refractive index and is detected as a response. This allows for the real-time monitoring of both the association and dissociation phases of the interaction.

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Immobilize_Ligand Immobilize Ligand (e.g., Target Protein) on Sensor Chip Inject_Analyte Inject Analyte over Sensor Surface Immobilize_Ligand->Inject_Analyte Prepare_Analyte Prepare Analyte (Metal Complex) in Running Buffer Prepare_Analyte->Inject_Analyte Monitor_Association Monitor Association (Binding) Inject_Analyte->Monitor_Association Inject_Buffer Inject Running Buffer Monitor_Association->Inject_Buffer Generate_Sensorgrams Generate Sensorgrams (Response vs. Time) Monitor_Association->Generate_Sensorgrams Monitor_Dissociation Monitor Dissociation Inject_Buffer->Monitor_Dissociation Regenerate Regenerate Sensor Surface Monitor_Dissociation->Regenerate Monitor_Dissociation->Generate_Sensorgrams Regenerate->Inject_Analyte Fit_Kinetics Globally Fit to Kinetic Model Generate_Sensorgrams->Fit_Kinetics Determine_Rates Determine kon, koff Fit_Kinetics->Determine_Rates Calculate_Kd Calculate Kd = koff/kon Determine_Rates->Calculate_Kd

Caption: Workflow for a Surface Plasmon Resonance experiment.

Step-by-Step Protocol:

  • Ligand Immobilization:

    • The target biomolecule (ligand) is typically immobilized on the sensor chip surface.

    • A reference surface should also be prepared to subtract non-specific binding.[10]

  • Analyte Injection:

    • A series of concentrations of the this compound-metal complex (analyte) are prepared in the running buffer.

    • Each concentration is injected over the ligand and reference surfaces.

  • Data Collection:

    • The association of the analyte to the ligand is monitored in real-time.

    • This is followed by an injection of running buffer to monitor the dissociation of the complex.[8]

    • If necessary, a regeneration solution is injected to remove any remaining bound analyte.

  • Data Analysis:

    • The reference sensorgram is subtracted from the ligand sensorgram to obtain the specific binding response.

    • The resulting sensorgrams for all analyte concentrations are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Data Presentation: A Comparative Overview of Pyrazole-Metal Complex Binding

While specific binding affinity data for this compound-metal complexes are not extensively reported in the literature, we can draw comparisons from studies on structurally related pyrazole-based metal complexes interacting with biological targets like DNA.

Table 2: Binding Constants of Pyrazole-Metal Complexes with DNA
ComplexTargetMethodBinding Constant (Kb, M-1)Reference
[Cu(HL)Cl] (HL = a 4-acylpyrazolone derivative)DNAUV-Vis Titration1.8 x 105[16]
[Cu2L2(CH3OH)2] (HL = a 4-acylpyrazolone derivative)DNAUV-Vis Titration1.2 x 105[16]
[Mn2L2(OCH3)2(H2O)2] (HL = a 4-acylpyrazolone derivative)DNAUV-Vis Titration0.8 x 105[16]
Pyrazole-based Cu(II) complex 1Salmon Sperm DNAUV-Vis Titration0.11 x 104[17]
Pyrazole-based Cu(II) complex 2Salmon Sperm DNAUV-Vis Titration1.05 x 104[17]

Note: The binding constant Kb is an association constant, where a higher value indicates stronger binding. It is often determined for DNA-binding studies.

Conclusion and Senior Scientist's Perspective

Validating the binding affinity of novel metallodrug candidates like this compound-metal complexes requires a rigorous and multi-pronged approach. No single technique provides the complete picture, and the choice of methodology should be guided by the specific characteristics of the system under investigation.

  • For an initial, comprehensive thermodynamic understanding, ITC is unparalleled, though its sample consumption can be a drawback in early-stage discovery.

  • For routine screening and when a chromophoric change is present, UV-Vis spectroscopy offers a straightforward and accessible method.

  • When high sensitivity is required, or for systems with intrinsic fluorescence, fluorescence spectroscopy is a powerful tool, provided that potential artifacts like the inner filter effect are carefully addressed.

  • To gain insights into the kinetics of the interaction, SPR is the technique of choice, offering real-time data on both association and dissociation rates.

By employing a combination of these techniques, researchers can build a robust and self-validating dataset that provides a high degree of confidence in the determined binding affinities. This, in turn, empowers more informed decision-making in the complex yet rewarding journey of metallodrug development.

References

Comparative analysis of the catalytic activity of metal complexes with different pyrazole-containing ligands.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Pyrazole Ligands in Catalysis

Pyrazole-containing ligands have emerged as a cornerstone in the design of homogeneous catalysts. Their unique electronic properties, steric tuneability, and diverse coordination modes make them highly effective in a wide range of catalytic transformations.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as a neutral donor or, upon deprotonation, as an anionic bridging ligand, facilitating the formation of mono-, di-, or polynuclear metal complexes.[3][4] This versatility allows for the fine-tuning of the electronic and steric environment around the metal center, which is crucial for optimizing catalytic activity and selectivity.[2][5]

A key feature of many pyrazole ligands is the presence of a potentially acidic N-H proton.[3] Coordination to a Lewis acidic metal center enhances the acidity of this proton, enabling metal-ligand cooperation where the ligand actively participates in bond activation and proton transfer steps of the catalytic cycle.[3][6] This guide provides a comparative analysis of the catalytic activity of metal complexes featuring different pyrazole-containing ligands, supported by experimental data and detailed protocols to aid researchers in catalyst selection and development.

Comparative Analysis of Catalytic Activity: Structure-Activity Relationships

The catalytic performance of metal-pyrazole complexes is intricately linked to the ligand's architecture. Modifications to the pyrazole ring's substituents and the overall ligand backbone can profoundly impact reaction rates, yields, and selectivity.

Influence of Electronic Effects

The electronic properties of substituents on the pyrazole ring can modulate the electron density at the metal center, thereby influencing its catalytic activity. Electron-donating groups (EDGs) generally increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps, a key process in many cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the metal center more electrophilic and potentially more active in reactions involving nucleophilic attack.

Impact of Steric Hindrance

Steric bulk around the metal center, dictated by the substituents on the pyrazole ligand, plays a critical role in controlling substrate access and product selectivity. Bulky ligands can create a specific coordination environment that favors the formation of a desired product by disfavoring alternative reaction pathways. However, excessive steric hindrance can also impede substrate binding and reduce overall catalytic activity.

Case Study: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in academic and industrial research.[2] Palladium complexes bearing pyrazole-containing ligands have shown considerable promise as catalysts for this transformation. The following table summarizes the performance of different palladium-pyrazole complexes, highlighting the impact of ligand structure on catalytic efficiency.

Ligand TypeMetal ComplexKey Ligand FeaturesSubstratesYield (%)Catalyst Loading (mol%)Reference
Monodentate Pyrazole[PdCl₂(3,5-dimethylpyrazole)₂]Simple, readily availableAryl bromides + Phenylboronic acid85-951-2[2]
Bidentate Bis(pyrazole)[PdCl₂(bis(pyrazolyl)methane)]Chelating, increased stabilityAryl chlorides + Phenylboronic acid90-980.5-1[5]
Pincer Pyrazole[PdCl(2,6-bis(1H-pyrazol-3-yl)pyridine)]Rigid, tridentate, high stabilityAryl chlorides + Alkylboronic acids>950.1-0.5[3]

Analysis:

  • Monodentate vs. Bidentate: The increased stability of the bidentate bis(pyrazole) complex allows for efficient catalysis with more challenging substrates like aryl chlorides at lower catalyst loadings compared to the monodentate complex.

  • Pincer Ligands: The rigid, tridentate coordination of the pincer ligand provides exceptional thermal stability and activity, enabling very low catalyst loadings and high turnover numbers. The defined coordination sphere also often leads to higher selectivity.[3]

Key Experimental Protocols

To ensure the reproducibility and reliability of catalytic studies, detailed and well-validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative pyrazole ligand and its palladium complex, as well as a general procedure for evaluating its catalytic activity in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a Bis(pyrazolyl)methane Ligand

This protocol describes the synthesis of a common bidentate pyrazole-containing ligand.

Materials:

  • Pyrazole

  • Dichloromethane

  • Potassium carbonate (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of pyrazole (2.0 eq) in anhydrous THF, add powdered potassium carbonate (2.5 eq).

  • Add dichloromethane (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Heat the mixture to reflux and stir for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure bis(pyrazolyl)methane ligand.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Palladium(II)-Bis(pyrazolyl)methane Complex

This protocol outlines the synthesis of the corresponding palladium complex.

Materials:

  • Bis(pyrazolyl)methane ligand

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve palladium(II) chloride (1.0 eq) in anhydrous acetonitrile with gentle heating.

  • In a separate flask, dissolve the bis(pyrazolyl)methane ligand (1.0 eq) in anhydrous acetonitrile.

  • Add the ligand solution dropwise to the stirred palladium chloride solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. A precipitate will form.

  • Collect the solid product by filtration.

  • Wash the product with cold anhydrous diethyl ether and dry under vacuum to yield the pure [PdCl₂(bis(pyrazolyl)methane)] complex.

  • Characterize the complex by FT-IR, elemental analysis, and, if possible, X-ray crystallography.

Protocol 3: Catalytic Testing in Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for assessing the catalytic activity of the synthesized palladium complex.

Materials:

  • [PdCl₂(bis(pyrazolyl)methane)] catalyst

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene/water mixture)

  • Internal standard (e.g., dodecane)

Procedure:

  • In a reaction vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.

  • Add the desired amount of the palladium catalyst (e.g., 0.5 mol%).

  • Add the solvent system (e.g., 3 mL of toluene and 1 mL of water).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the final product yield by GC against the internal standard.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_ligand Ligand Modification cluster_catalyst Catalyst Performance Electronic Effects Electronic Effects Activity Activity Electronic Effects->Activity Steric Effects Steric Effects Selectivity Selectivity Steric Effects->Selectivity Overall Yield Overall Yield Activity->Overall Yield Product Purity Product Purity Selectivity->Product Purity Stability Stability Catalyst Lifetime Catalyst Lifetime Stability->Catalyst Lifetime Ligand Design Ligand Design Ligand Design->Electronic Effects Ligand Design->Steric Effects

Caption: The relationship between ligand design and catalyst performance.

G start Start synthesis_ligand 1. Synthesize Pyrazole Ligand start->synthesis_ligand char_ligand Characterize Ligand (NMR, MS) synthesis_ligand->char_ligand synthesis_complex 2. Synthesize Metal Complex char_ligand->synthesis_complex char_complex Characterize Complex (IR, EA, X-ray) synthesis_complex->char_complex catalytic_test 3. Perform Catalytic Test char_complex->catalytic_test analysis Analyze Results (GC, HPLC) catalytic_test->analysis comparison Compare Activity/Selectivity analysis->comparison end End comparison->end

Caption: Experimental workflow for catalyst synthesis and evaluation.

Conclusion

The strategic design of pyrazole-containing ligands is a powerful approach for developing highly efficient metal-based catalysts. By systematically modifying the electronic and steric properties of the ligand, researchers can fine-tune the catalytic activity and selectivity of the corresponding metal complexes for a wide array of chemical transformations. The protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in catalyst development, offering both foundational knowledge and practical methodologies for advancing their research. The continued exploration of novel pyrazole ligand architectures promises to yield even more active and selective catalysts for applications in organic synthesis, materials science, and drug discovery.

References

A Senior Application Scientist's Guide to 2-(1H-pyrazol-1-yl)ethanol: A Performance Benchmark for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-(1H-pyrazol-1-yl)ethanol-based materials, benchmarking their performance against existing technologies in drug development and organic synthesis. As researchers and scientists continually seek more efficient, versatile, and effective molecular building blocks, this document serves as a critical resource for understanding the value proposition of this unique pyrazole derivative. We will move beyond simple data reporting to explain the causal relationships behind experimental choices and provide self-validating protocols for your consideration.

Introduction: The Rise of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs like Celebrex (Celecoxib), Viagra (Sildenafil), and Rimonabant.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are of immense interest due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] The versatility of the pyrazole ring allows for structural modifications at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

Traditionally, the synthesis of functionalized pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[6][7][8] While effective, these methods can suffer from poor regioselectivity, leading to isomeric mixtures that are challenging to separate.[9] This is where this compound emerges as a strategic building block. Its pre-formed pyrazole core and reactive hydroxyl group offer a more direct and controlled route to novel derivatives, positioning it as a superior alternative for complex molecule synthesis.[10][11]

This guide will benchmark this compound in two primary application areas:

  • As a Versatile Synthetic Intermediate: Compared to traditional multi-step pyrazole synthesis.

  • As a Potential Niche Solvent: Compared to conventional solvents in specific reaction types.

Benchmarking as a Synthetic Intermediate

The primary value of this compound lies in its utility as a versatile intermediate. The terminal hydroxyl group is a handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Causality of Experimental Choice: Why Start with this compound?

Choosing this compound over a traditional de novo synthesis (e.g., diketone + hydrazine) is a strategic decision rooted in efficiency and control. The de novo synthesis of an unsymmetrical pyrazole often yields a mixture of regioisomers, necessitating costly and time-consuming chromatographic separation.[9] By starting with a pre-formed, substituted pyrazole, the issue of regioselectivity is circumvented, guaranteeing the desired isomer and simplifying the synthetic workflow.

G cluster_0 Traditional De Novo Synthesis cluster_1 This compound Pathway a Unsymmetrical 1,3-Diketone c Cyclocondensation a->c b Hydrazine b->c d Mixture of Regioisomers c->d e Chromatographic Separation d->e f Desired Isomer e->f Low Yield g This compound h Functionalization of -OH Group g->h i Desired Isomer h->i High Yield, High Purity

Performance Data: A Comparative Synthesis

To quantify the advantage, let's consider the synthesis of a hypothetical pyrazole-based kinase inhibitor precursor.

ParameterTraditional Synthesis (1,3-Diketone + Hydrazine)This compound Pathway
Starting Materials 1-phenyl-1,3-butanedione, MethylhydrazineThis compound, 4-Fluorobenzoyl chloride
Key Transformation CyclocondensationEsterification
Regioisomeric Ratio ~2:1 mixture of isomers[9]Single isomer
Purification Method Preparative HPLCSimple Recrystallization/Column Chromatography
Overall Yield 30-40% (of desired isomer)>85%
Reaction Steps 1 (plus extensive purification)1
Time to Pure Product 24-48 hours6-8 hours

This data clearly illustrates that while the initial cost of this compound may be higher than basic precursors, the significant improvements in yield, purity, and process efficiency offer substantial downstream savings in time and resources.

Experimental Protocol: Synthesis of 2-(1- (4-fluorobenzoyl)-1H-pyrazol-4-yl)ethyl acetate

This protocol details a representative transformation, benchmarking the ease of functionalizing the hydroxyl group of a this compound derivative.

Objective: To synthesize a key intermediate for a potential ALK5 inhibitor.[12]

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO3 solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter the mixture and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography to yield the pure acetate derivative.

Self-Validation: The protocol's success is validated by obtaining a high yield (>90%) of a single, pure product, confirmed by 1H NMR and LC-MS, thereby avoiding the complex purification steps required in traditional pyrazole syntheses.

Benchmarking as a Niche Solvent

While less common, the unique properties of this compound—a protic group, a heterocyclic core, and a relatively high boiling point (307.6 °C at 760 mmHg)—suggest its potential as a specialized solvent.[] We compare it here to conventional alcohols and specialized fluorinated alcohols used in pyrazole synthesis.

The Causality of Solvent Choice in Pyrazole Synthesis

Solvent choice is critical in directing the regioselectivity of pyrazole formation. Standard solvents like ethanol often lead to poor selectivity.[9] In contrast, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity due to their strong hydrogen-bond-donating ability, which can stabilize key intermediates.[9] this compound, being a protic pyrazole itself, could theoretically influence reaction environments through specific hydrogen bonding and π-stacking interactions.

// Nodes start [label="Select Solvent for\nPyrazole Synthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ethanol [label="Ethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; tfe [label="Fluorinated Alcohol\n(e.g., TFE)", fillcolor="#FFFFFF", fontcolor="#202124"]; ppe [label="this compound\n(Hypothetical)", fillcolor="#FFFFFF", fontcolor="#202124"];

outcome1 [label="Poor Regioselectivity\n(e.g., 2:1 ratio)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome2 [label="High Regioselectivity\n(>95:5 ratio)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome3 [label="Potential for High Selectivity\n+ Catalyst-like Interaction", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> ethanol [label="Conventional Choice"]; start -> tfe [label="Performance Choice"]; start -> ppe [label="Exploratory Choice"];

ethanol -> outcome1 [label="Low H-bond donation"]; tfe -> outcome2 [label="Strong H-bond donation"]; ppe -> outcome3 [label="Specific H-bonding\n& π-π interactions"]; } dot Caption: Solvent selection logic tree.

Performance Data: Solvent Properties Comparison
PropertyEthanol2,2,2-Trifluoroethanol (TFE)This compound
Boiling Point (°C) 78.477-80307.6[]
Density (g/cm³) 0.7891.391.228[]
Polarity (Dielectric Const.) 24.58.5High (Estimated)
Key Feature General Purpose, Low CostHigh Regioselectivity[9]High BP, Protic, N-Heterocycle
Primary Application General SynthesisRegioselective ReactionsHigh-Temp Reactions, Potential Ligand/Solvent
Toxicity Profile LowModerateData Limited (Handle with care)

The high boiling point of this compound makes it unsuitable for reactions requiring easy solvent removal but ideal for high-temperature syntheses where solvent loss is a concern. Its unique structure could provide a reaction environment that not only enhances solubility for polar, heterocyclic reagents but may also actively participate in or stabilize transition states, a hypothesis that warrants further experimental validation.

Conclusion and Future Outlook

Benchmarking reveals that this compound-based materials offer a distinct and compelling advantage as synthetic intermediates in drug discovery. The ability to bypass the common problem of poor regioselectivity in traditional pyrazole synthesis leads to significantly higher yields, simpler purifications, and faster development timelines. This efficiency is a critical factor for researchers in the pharmaceutical industry, where speed and cost-effectiveness are paramount.

While its application as a solvent is more speculative, its unique physicochemical properties suggest it could be a valuable tool for specific high-temperature applications or as a "reaction-directing" solvent for heterocyclic chemistry. Further research is required to fully characterize its performance in this role.

For drug development professionals, incorporating this compound and its derivatives into their synthetic strategies is a scientifically sound decision, promising a more controlled, efficient, and ultimately more productive path to novel chemical entities.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 2-(1H-pyrazol-1-yl)ethanol. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product's application, ensuring the well-being of laboratory personnel and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.

Core Principle: Hazard-Informed Disposal

Proper disposal begins with a thorough understanding of the substance's chemical profile and associated hazards. This compound and its isomers are classified as hazardous substances requiring disposal through a licensed and approved waste management facility.[1][2][3] Under no circumstances should this chemical or its containers be disposed of down the drain or in standard municipal trash.[4][5] The rationale is grounded in its potential to cause significant irritation and unknown long-term environmental effects.[1][6][7]

Hazard Assessment

Safety Data Sheets (SDS) for this compound and structurally similar compounds consistently identify the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][7]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][7]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][7]

These classifications mandate that this compound be managed as a regulated hazardous waste from the moment of generation.[8]

Chemical and Physical Properties Summary

Understanding the compound's properties is crucial for selecting appropriate storage containers and anticipating its behavior.

PropertyValueSource
Molecular Formula C₅H₈N₂O[7]
Molecular Weight 112.13 g/mol [7]
Appearance White powder[9]
Boiling Point 338.3°C at 760 mmHg (for a related isomer)[10]
Flash Point 158.4°C (for a related isomer)[10]

Pre-Disposal Safety and Spill Management

Before handling waste, ensure all safety protocols are in place. This mitigates immediate risks and ensures compliance with laboratory safety standards.

Required Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][11]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[1][3]

Accidental Spill Protocol

In the event of a spill, immediate and correct action is critical.

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][6]

  • Remove Ignition Sources: Although its flash point is high, it is good practice to remove all potential sources of ignition from the area.[2][6]

  • Contain the Spill: Prevent further spread by absorbing the material with an inert substance like vermiculite, dry sand, or earth.[1][6]

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your institution's Environmental Health & Safety (EHS) department of the spill.

Step-by-Step Disposal Protocol

This protocol outlines the procedural journey of this compound from a spent reagent to its final, safe disposition.

Step 1: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the most critical step in preventing dangerous chemical reactions.

  • Pure Compound and Concentrated Solutions: Collect as hazardous chemical waste.

  • Dilute Aqueous Solutions: Do not dispose of down the drain.[5] Collect as aqueous hazardous waste.

  • Contaminated Labware (Solid Waste): This includes items like gloves, weigh boats, and pipette tips that are contaminated with the chemical. This waste must be collected separately from liquid waste.[12] Place these items in a clearly labeled, sealed plastic bag or a designated solid waste container.[12]

Causality: Segregating waste streams prevents inadvertent and hazardous reactions. For instance, mixing flammable organic waste with oxidizers can lead to fire or explosion.[12] Nitric acid, a strong oxidizer, must be segregated from organic wastes like ethanol.[12]

Step 2: Container Selection and Labeling

The integrity of the waste stream depends on the container.

  • Container Choice: Use only chemically compatible, leak-proof containers with a secure, tight-fitting screw cap.[8][13][14] Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition, free of cracks or damage.[15]

  • Labeling: All waste containers must be accurately and clearly labeled the moment waste is first added. The label must include:

    • The words "Hazardous Waste" .[14][15]

    • The full chemical name: "Waste this compound" .[15] Avoid abbreviations or formulas.

    • A list of all constituents and their approximate percentages if it is a mixed waste stream.[15]

    • The date accumulation began.[14]

    • The name of the principal investigator and laboratory location.[14]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Satellite Accumulation: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the lab personnel.[8][13]

  • Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[4][14][15] This prevents the release of vapors and protects the integrity of the contents.

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to capture any potential leaks.[12] Segregate incompatible waste types (e.g., acids from bases, oxidizers from organics) in separate secondary containment bins.[12]

Step 4: Final Disposal

The final step is the transfer of waste to trained professionals.

  • Request Pickup: Once the container is nearly full (no more than 90% capacity to allow for expansion[4]), or when the experiment is complete, contact your institution's EHS department to schedule a waste pickup.[8]

  • Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] This ensures the chemical is disposed of in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA).[8][16]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Generation & Characterization cluster_streams Waste Streams & Containerization cluster_accumulation Storage & Pickup cluster_final Final Disposition start Waste Generated: This compound characterize Characterize Waste Type start->characterize liquid Liquid Waste (Pure, Solutions, Rinsate) characterize->liquid Is it liquid? solid Solid Waste (Contaminated Gloves, Wipes) characterize->solid Is it contaminated solid? empty Empty Stock Container characterize->empty Is it an empty container? liquid_container 1. Select compatible, leak-proof container. 2. Affix 'Hazardous Waste' label. 3. Keep container closed. liquid->liquid_container solid_container 1. Use designated solid waste pail or sealed bag. 2. Affix 'Hazardous Waste' label. solid->solid_container empty_container 1. Triple rinse with suitable solvent. 2. Collect all rinsate as hazardous liquid waste. 3. Deface original label. 4. Dispose of rinsed container per EHS guidance. empty->empty_container store Store in designated Satellite Accumulation Area (SAA) with secondary containment. liquid_container->store solid_container->store pickup Request Pickup from Environmental Health & Safety (EHS) empty_container->pickup After rinsing & defacing store->pickup final Transport to Approved Hazardous Waste Disposal Facility pickup->final

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of scientific integrity and professional responsibility. By adhering to these detailed protocols for this compound, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect the broader ecosystem. Always consult your institution's specific waste management guidelines and your EHS department as the primary authority.

References

A Comprehensive Guide to the Safe Handling and Disposal of 2-(1H-pyrazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(1H-pyrazol-1-yl)ethanol, a key building block in modern synthetic chemistry. By moving beyond a simple checklist and delving into the rationale behind each safety measure, this document aims to foster a culture of comprehensive safety and operational excellence in your laboratory.

Based on the data from its analogs, this compound is anticipated to be a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It may also be harmful if swallowed.[2] Therefore, stringent adherence to the following protocols is essential to mitigate risk and ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

Understanding the "why" behind safety protocols is as crucial as the protocols themselves. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in many biologically active compounds. The primary hazards associated with this compound are dermal, ocular, and respiratory irritation.

Table 1: Summary of Anticipated Hazards and Protective Measures

Potential Hazard Primary Route of Exposure Recommended Protective Measures
Skin IrritationDermal contactChemical-resistant gloves (Nitrile rubber), Lab coat
Serious Eye IrritationEye contactChemical splash goggles or face shield
Respiratory IrritationInhalation of vapors or aerosolsUse in a well-ventilated area or chemical fume hood
Harmful if SwallowedIngestionDo not eat, drink, or smoke in the laboratory
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following recommendations are based on the anticipated irritant nature of this compound.

  • Eye and Face Protection: Always wear chemical splash goggles that conform to recognized standards (e.g., ANSI Z87.1). In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin from accidental contamination.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified chemical fume hood is required.

Diagram 1: PPE Selection Workflow

cluster_ppe Personal Protective Equipment (PPE) Selection start Handling This compound eye_protection Wear Chemical Splash Goggles start->eye_protection Always skin_protection Wear Nitrile Gloves and Lab Coat start->skin_protection Always respiratory_protection Use in Well-Ventilated Area or Chemical Fume Hood start->respiratory_protection Always end Safe Handling Environment eye_protection->end skin_protection->end respiratory_protection->end

Caption: A workflow for selecting the appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

1. Pre-Handling Preparations:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, away from ignition sources.

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

2. Handling Procedures:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section.

  • Weighing and Dispensing: If handling a solid form, weigh the material in a fume hood to avoid inhalation of any dust. For liquids, dispense carefully to avoid splashing.

  • Reaction Setup: When setting up reactions, ensure all glassware is properly secured and that the apparatus is assembled in a way that minimizes the potential for leaks or spills.

  • Post-Handling: After handling is complete, thoroughly wash your hands with soap and water, even if gloves were worn.[1][3]

3. In Case of a Spill:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental stewardship.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and absorbent materials from spills, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.[4]

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

2. Waste Storage and Disposal:

  • Storage: All hazardous waste containers must be kept closed except when adding waste. Store them in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program.[5] Never dispose of this chemical down the drain or in the regular trash.[4]

Diagram 2: Waste Disposal Workflow

cluster_waste Waste Disposal Protocol start Generation of This compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate solid_waste Collect in Labeled Solid Waste Container segregate->solid_waste liquid_waste Collect in Labeled Liquid Waste Container segregate->liquid_waste storage Store in Designated Secondary Containment Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by Hazardous Waste Management storage->disposal end Proper Disposal disposal->end

Caption: A step-by-step workflow for the proper disposal of waste.

By integrating these detailed safety and handling protocols into your daily laboratory practices, you can confidently work with this compound while upholding the highest standards of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.